2-Butanone 2,4-Dinitrophenylhydrazone
Description
Properties
CAS No. |
958-60-1 |
|---|---|
Molecular Formula |
C10H12N4O4 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7- |
InChI Key |
WPWSANGSIWAACK-XFFZJAGNSA-N |
SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Isomeric SMILES |
CC/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Other CAS No. |
958-60-1 |
Pictograms |
Irritant |
Synonyms |
2-Butanone, (2,4-Dinitrophenyl)hydrazone; Butanone 2,4-Dinitrophenylhydrazone; Ethyl Methyl Ketone (2,4-dinitrophenyl)hydrazone; Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone; NSC 109807; NSC 404126; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone
This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and key data associated with 2-butanone (B6335102) 2,4-dinitrophenylhydrazone. The formation of this derivative is a cornerstone of classical qualitative organic analysis for identifying aldehydes and ketones.
Core Synthesis Mechanism: A Nucleophilic Addition-Elimination Pathway
The synthesis of 2-butanone 2,4-dinitrophenylhydrazone from 2-butanone and 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[1][2][3][4][5] The reaction is typically performed in an acidic medium, using what is commonly known as Brady's reagent—a solution of DNPH in methanol (B129727) and a strong acid like sulfuric acid.[1][3][6] The acid plays a crucial catalytic role in the process.[5]
The mechanism unfolds in the following sequential steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2-butanone by the acid catalyst. This step is critical as it significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile.[5]
-
Nucleophilic Attack: The terminal amine group (-NH₂) of the 2,4-dinitrophenylhydrazine molecule acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the protonated 2-butanone.[5][7] This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine.[5]
-
Proton Transfer: An intramolecular proton transfer occurs from the newly bonded nitrogen atom to the oxygen atom. This converts the hydroxyl group into a much better leaving group: water.[5]
-
Dehydration (Elimination): The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N).[1][2][3][4] This final step forms the stable 2,4-dinitrophenylhydrazone product and regenerates the acid catalyst.
The resulting 2,4-dinitrophenylhydrazone is a highly colored, crystalline solid.[6][7] The distinctive yellow, orange, or red color arises from the extensive conjugated system involving the benzene (B151609) ring, the two nitro groups, and the newly formed C=N bond.[5] Aliphatic carbonyls typically produce yellow-orange precipitates, while aromatic carbonyls tend to give red precipitates.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the product, this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₄O₄ | |
| Molar Mass | 252.23 g/mol | [8] |
| Melting Point | 117 °C - 125 °C | [8] |
| Appearance | Yellow to orange crystalline solid | [9] |
| Flash Point | 108 °C - 116 °C | [10] |
| ¹H NMR (CDCl₃) | δH 0.90 (6H, s, 2 × CH₃), 7.15 (1H, s, N-N-H), 7.00-8.33 (2H, m, Ar-H), 8.87 (1H, s, Ar-H) | [11] |
| ¹³C NMR (CDCl₃) | δC 9.80 (CH₃), 12.1 (CH₃), 117.0 (ArCH), 119.5 (ArCH), 130.5 (ArCH), 136.0 (ArC-NO₂), 139.0 (ArC-NO₂), 148.0 (ArC-NH-N), 155.6 (N=C) | [11] |
| IR (cm⁻¹) | 1614 (C=N), 3085 (=C-H) | [11] |
| UV-Vis λmax (nm) | 350 | [11] |
Experimental Protocols
The synthesis, purification, and characterization of this compound involve a standard set of laboratory procedures.
Preparation of Brady's Reagent
Brady's reagent must be prepared carefully due to the use of concentrated acid.
-
Methodology: Dissolve approximately 1.0 g of 2,4-dinitrophenylhydrazine in 25 mL of methanol in a beaker.[12] Cautiously and slowly add 1.5 mL of concentrated sulfuric acid to the solution while stirring.[12] Continue to stir until the 2,4-dinitrophenylhydrazine is fully dissolved.[12] This solution should be freshly prepared for optimal results.[13]
Synthesis of the Hydrazone Derivative
-
Methodology: In a separate test tube or beaker, dissolve a few drops of 2-butanone in a minimal amount of methanol or ethanol (B145695).[2] Add the freshly prepared Brady's reagent dropwise to the 2-butanone solution.[2] Agitate the mixture gently.[7] A positive reaction is indicated by the rapid formation of a bright yellow or orange precipitate.[2][9] Allow the mixture to stand for 10-20 minutes to ensure complete precipitation.[11][12]
Isolation and Purification
The crude solid product must be purified to obtain an accurate melting point for characterization.[4]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals on the filter paper with a small amount of cold methanol or ethanol to remove any unreacted starting materials and residual acid.[4][14]
-
Recrystallization: Transfer the crude product to a clean beaker. Add a minimum amount of a hot solvent, such as an ethanol/water mixture, to dissolve the crystals completely.[2][4] If the solid does not dissolve readily in hot ethanol, a few drops of ethyl acetate (B1210297) can be added.[4]
-
Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of pure crystals.[4]
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry completely.[2]
Characterization
-
Melting Point Determination: The primary method for identifying the specific ketone derivative is by its characteristic melting point.[4][7][14] Place a small amount of the dry, purified crystals into a capillary tube and determine the melting point range using a calibrated apparatus.[4] A sharp melting point close to the literature value confirms the identity and purity of the product.
Visualizations
Synthesis Mechanism Workflow
Caption: Reaction mechanism for the formation of 2,4-dinitrophenylhydrazone.
Experimental Workflow
Caption: Workflow for the preparation and identification of the hydrazone derivative.
References
- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]
- 6. study.com [study.com]
- 7. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 8. This compound [stenutz.eu]
- 9. homework.study.com [homework.study.com]
- 10. echemi.com [echemi.com]
- 11. ajpamc.com [ajpamc.com]
- 12. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 13. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]
- 14. ijrpc.com [ijrpc.com]
A Comprehensive Technical Guide to the Nucleophilic Addition-Elimination Reaction of 2,4-Dinitrophenylhydrazine with Ketones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the reaction between 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) and ketones. This classic organic chemistry reaction serves as a reliable method for the qualitative identification and characterization of carbonyl compounds. The guide details the underlying mechanism, presents quantitative data, outlines experimental protocols, and provides visual representations of the process.
Introduction: The Brady's Test
The reaction of ketones with 2,4-dinitrophenylhydrazine is commonly known as Brady's test. 2,4-DNPH, also called Brady's reagent, is used to detect the presence of carbonyl groups in aldehydes and ketones. The reaction involves a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by an elimination of a water molecule to form a 2,4-dinitrophenylhydrazone.
The resulting hydrazone derivative is a crystalline solid with a characteristic bright color, typically ranging from yellow to deep red. These derivatives have sharp, well-defined melting points, which have historically been used for the identification of the original ketone. The formation of a colored precipitate upon addition of the reagent is a positive test for most aldehydes and ketones.
Reaction Mechanism: Nucleophilic Addition-Elimination
The reaction proceeds in two main stages under acidic conditions. The acid catalyst is crucial as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the 2,4-DNPH molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This leads to the formation of a tetrahedral intermediate, often called a carbinolamine.
-
Dehydration (Elimination): The carbinolamine intermediate is unstable and readily undergoes dehydration. An acid-catalyzed elimination of a water molecule results in the formation of a carbon-nitrogen double bond (C=N), yielding the final 2,4-dinitrophenylhydrazone product. The overall reaction is a condensation reaction.
The general reaction scheme is as follows:
RR'C=O + C₆H₃(NO₂)₂NHNH₂ → RR'C=NNHC₆H₃(NO₂)₂ + H₂O
The reaction is typically rapid, and the hydrazone product is often insoluble in the reaction medium, leading to the formation of a precipitate.
Caption: The nucleophilic addition-elimination mechanism of 2,4-DNPH with a ketone.
Quantitative Data
The melting point and spectroscopic data of the resulting 2,4-dinitrophenylhydrazone are crucial for the identification of the parent ketone. The color of the hydrazone can also provide preliminary information about the structure of the carbonyl compound.
| Ketone | Molecular Formula | Molar Mass ( g/mol ) | 2,4-Dinitrophenylhydrazone Melting Point (°C) | Hydrazone Appearance |
| Acetone | C₃H₆O | 58.08 | 126 | Yellow-Orange |
| Butan-2-one | C₄H₈O | 72.11 | 115-117 | Yellow |
| Pentan-3-one | C₅H₁₀O | 86.13 | 156 | Yellow |
| Cyclohexanone | C₆H₁₀O | 98.14 | 162 | Yellow-Orange |
| Acetophenone | C₈H₈O | 120.15 | 248-250 | Orange-Red |
Note: Melting points can vary slightly based on the purity of the product and the experimental conditions.
Experimental Protocols
The following section provides a detailed methodology for the preparation and characterization of 2,4-dinitrophenylhydrazones from ketones.
4.1. Preparation of Brady's Reagent
-
Objective: To prepare a solution of 2,4-dinitrophenylhydrazine for use in carbonyl detection.
-
Materials:
-
2,4-dinitrophenylhydrazine (2.0 g)
-
Concentrated sulfuric acid (4 mL)
-
Methanol (B129727) or Ethanol (B145695) (95%, 30 mL)
-
Water (10 mL)
-
-
Procedure:
-
In a 100 mL beaker, carefully add 4 mL of concentrated sulfuric acid to 10 mL of water.
-
Allow the solution to cool to room temperature.
-
In a separate flask, dissolve approximately 2.0 g of 2,4-dinitrophenylhydrazine in 30 mL of methanol or 95% ethanol.
-
Slowly, and with stirring, add the acid solution to the 2,4-DNPH solution.
-
Stir until the 2,4-DNPH is fully dissolved. If necessary, warm the mixture gently.
-
Filter the solution if any undissolved solids remain. The resulting clear, orange-red solution is Brady's reagent.
-
4.2. Reaction with a Ketone and Product Isolation
-
Objective: To synthesize and isolate the 2,4-dinitrophenylhydrazone derivative of a ketone.
-
Materials:
-
Ketone sample (e.g., acetone, ~0.5 mL)
-
Brady's reagent (5 mL)
-
Methanol or Ethanol (95%)
-
Beaker, filter funnel, filter paper
-
-
Procedure:
-
Dissolve a small amount of the ketone (a few drops or ~100 mg) in 2 mL of methanol in a test tube.
-
Add approximately 5 mL of Brady's reagent to the solution.
-
Stopper the test tube and shake vigorously for 1-2 minutes.
-
Allow the mixture to stand at room temperature. The formation of a yellow, orange, or red precipitate indicates a positive test.
-
If no precipitate forms immediately, gently warm the solution in a water bath for 5 minutes and then allow it to cool.
-
Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any unreacted reagents.
-
Allow the crystals to air dry completely.
-
4.3. Recrystallization and Characterization
-
Objective: To purify the 2,4-dinitrophenylhydrazone and determine its melting point.
-
Procedure:
-
The crude hydrazone product is purified by recrystallization, typically from ethanol or ethyl acetate.
-
The purified, dry crystals are then analyzed to determine their melting point using a melting point apparatus.
-
The experimental melting point is compared to literature values to identify the original ketone.
-
Caption: A typical experimental workflow for the identification of a ketone using 2,4-DNPH.
Applications in Research and Development
While modern spectroscopic techniques like NMR and mass spectrometry have become the primary tools for structural elucidation, the 2,4-DNPH reaction remains relevant in several areas:
-
Qualitative Analysis: It serves as a rapid, simple, and cost-effective method for detecting the presence of carbonyl functionalities in a sample.
-
Chromatography: The colored hydrazone derivatives can be used for the visualization and quantification of carbonyl compounds in techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
Educational Chemistry: It is a staple experiment in undergraduate organic chemistry labs for teaching reaction mechanisms, crystallization techniques, and characterization methods.
In drug development, this reaction can be adapted for quality control to detect carbonyl-containing impurities or for derivatization of drug molecules to facilitate their analysis.
An In-depth Technical Guide to 2-Butanone 2,4-dinitrophenylhydrazone (CAS 958-60-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Butanone (B6335102) 2,4-dinitrophenylhydrazone, a key derivative used in analytical chemistry for the detection and identification of carbonyl compounds. This document outlines its chemical properties, synthesis, and analytical applications, with detailed experimental protocols and visual representations of its underlying chemical processes.
Core Chemical and Physical Data
2-Butanone 2,4-dinitrophenylhydrazone, with the CAS number 958-60-1, is a crystalline solid that is typically yellow to orange-red in color. It is formed through a condensation reaction between 2-butanone (also known as methyl ethyl ketone or MEK) and 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction is a classical method for the qualitative identification of aldehydes and ketones.[1][2][3][4]
Below is a summary of its key quantitative data:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₄O₄ | [5][6][7][8][9][10] |
| Molecular Weight | 252.23 g/mol | [5][6][7] |
| Melting Point | 111-113 °C[11], 115 °C[9], 116 °C[12], 115-117 °C[1] | [1][9][11][12] |
| Flash Point | 116 °C[5], 2 °C (for ethyl methyl ketone)[13] | [5][13] |
| Physical State | Solid | [11][12] |
| Color | White to yellow[12], Orange[11] | [11][12] |
| Storage Temperature | -20°C | [13] |
Synthesis and Reaction Mechanism
The synthesis of this compound is a well-established condensation reaction.[14] It proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. This is followed by a dehydration step to yield the final hydrazone product.[1] Acid catalysis, typically with sulfuric or phosphoric acid, is employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[14]
Experimental Protocols
The following is a detailed protocol for the synthesis and characterization of this compound.
Materials and Reagents
-
2,4-Dinitrophenylhydrazine (DNPH)
-
2-Butanone (Ethyl Methyl Ketone)
-
Concentrated Sulfuric Acid or 85% Phosphoric Acid
-
Beakers
-
Measuring cylinder
-
Glass rod
-
Funnel
-
Filter paper
-
Vacuum filtration apparatus (Büchner funnel)
-
Recrystallization solvent (e.g., ethanol (B145695), ethyl acetate)
-
Melting point apparatus
Synthesis Procedure (Brady's Test)
-
Preparation of Brady's Reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in approximately 12-13 mL of 85% phosphoric acid. Alternatively, a solution can be prepared by dissolving DNPH in methanol with the addition of a mineral acid catalyst like sulfuric acid.[1][14]
-
Reaction: In a separate beaker, dissolve a small amount of 2-butanone in a minimal amount of methanol. Add about 5 mL of Brady's reagent to the 2-butanone solution and stir.[1]
-
Precipitation: The formation of a yellow to orange-red precipitate indicates a positive reaction.[2][3] If no precipitate forms immediately, the mixture can be gently warmed or allowed to stand for a short period.
-
Purification: The crude product should be purified to obtain an accurate melting point.[1]
-
Collect the precipitate by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted reagents.[1]
-
Perform recrystallization by dissolving the crude product in a minimum amount of a hot solvent, such as ethanol. If the derivative does not dissolve readily, a small amount of ethyl acetate (B1210297) can be added.[1]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure crystals.[1]
-
-
Characterization:
-
Dry the purified crystals and determine their melting point. The characteristic melting point helps in the identification of the original carbonyl compound.[3]
-
Further characterization can be performed using spectroscopic methods such as Infrared (IR) spectroscopy and Mass Spectrometry (MS). The NIST Chemistry WebBook provides reference spectra for this compound.[8][9]
-
Analytical Applications
The primary application of this compound is in analytical chemistry as a reference standard for the identification and quantification of 2-butanone.[14] The formation of this derivative is a key step in classical qualitative analysis to confirm the presence of a carbonyl group in an unknown compound.[2] The distinct color and sharp melting point of the hydrazone derivative provide a reliable method for identification.[1] This method is particularly useful for distinguishing aldehydes and ketones from other carbonyl-containing functional groups like esters and amides, which do not typically react with DNPH.[3]
Safety and Handling
This compound is a flammable solid and can cause skin and serious eye irritation.[12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It is advisable to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biosynth.com [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. 2-Butanone-2,4-dinitrophenylhydrazone | LGC Standards [lgcstandards.com]
- 8. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 9. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 10. 2-Butanone-2,4-dinitrophenylhydrazone | C10H12N4O4 | CID 5359531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. chemwhat.com [chemwhat.com]
- 14. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]
Spectral Properties of 2-Butanone 2,4-dinitrophenylhydrazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of 2-butanone (B6335102) 2,4-dinitrophenylhydrazone, a derivative compound crucial for the detection and characterization of 2-butanone. This document details the theoretical underpinnings and practical applications of various spectroscopic techniques in the analysis of this compound, complete with experimental protocols and data presented for ease of reference and comparison.
Introduction
2-Butanone, also known as methyl ethyl ketone (MEK), is a common organic solvent and an important industrial chemical. Its detection and quantification are critical in various fields, including environmental monitoring and industrial quality control. The derivatization of 2-butanone with 2,4-dinitrophenylhydrazine (B122626) (DNPH), often referred to as Brady's reagent, yields 2-butanone 2,4-dinitrophenylhydrazone, a stable, crystalline solid with distinct spectral properties. This derivatization enhances the detectability of the parent carbonyl compound, particularly in chromatographic and spectroscopic analyses.[1] This guide focuses on the key spectral characteristics of this derivative, providing researchers with the necessary data and methodologies for its identification and analysis.
Molecular Structure and Isomerism
The reaction between 2-butanone and 2,4-dinitrophenylhydrazine results in the formation of a hydrazone, which can exist as geometric isomers (E and Z) due to the restricted rotation around the carbon-nitrogen double bond (C=N).[1] The presence of both isomers can influence chromatographic separation and spectral analysis.
Spectroscopic Data
The following sections summarize the key spectral data for this compound, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The extended conjugation in this compound, encompassing the dinitrophenyl ring and the imine group, leads to strong absorption in the UV-Vis region. This chromophoric property is fundamental to its use in quantitative analysis.[1]
| Parameter | Value | Reference |
| λmax (in Methanol) | 357 - 400 nm | [1] |
| Molar Absorptivity (ε) | Concentration-dependent | Not explicitly found |
| Electronic Transitions | π → π* and n → π* | [2] |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. The data below corresponds to analysis performed using a KBr pellet.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | N-H stretch | Medium |
| ~3100 | Aromatic C-H stretch | Medium |
| ~2950 | Aliphatic C-H stretch | Medium-Strong |
| ~1620 | C=N stretch | Strong |
| ~1590 | Aromatic C=C stretch | Strong |
| ~1515, 1330 | N-O stretch (NO₂) | Strong |
| ~1220 | C-N stretch | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1.0 - 1.2 | Triplet | -CH₂-CH₃ |
| 2.0 - 2.5 | Singlet/Multiplet | =C-CH₃ and -CH₂-CH₃ |
| 7.9 - 9.1 | Multiplet | Aromatic protons |
| 11.0 - 11.5 | Singlet | N-H |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the isomeric ratio.
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~10-15 | -CH₂-CH₃ |
| ~20-30 | =C-CH₃ and -CH₂-CH₃ |
| ~115-130 | Aromatic C-H |
| ~140-150 | Aromatic C-NO₂ and C-N |
| ~160 | C=N |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 252 | Molecular Ion [M]⁺ |
| 253 | [M+H]⁺ |
| 207 | Fragment from [M+H]⁺ |
| 181 | Fragment from [M+H]⁺ |
| 178 | Fragment from [M+H]⁺ |
| 251 | [M-H]⁻ |
High-resolution mass spectrometry can confirm the molecular formula, C₁₀H₁₂N₄O₄.[1]
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound (Brady's Test)
This protocol describes the classical synthesis via a condensation reaction.[5]
Materials and Reagents:
-
2,4-Dinitrophenylhydrazine
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)
-
2-Butanone
-
Deionized water
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Melting point apparatus
Procedure:
-
Preparation of Brady's Reagent:
-
Carefully dissolve 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.
-
Cautiously add 0.5 mL of concentrated sulfuric acid to the solution. If the solution is not clear, filter it before use.
-
-
Reaction:
-
In a separate test tube, dissolve a few drops of 2-butanone in a minimal amount of methanol.
-
Add approximately 5 mL of the prepared Brady's reagent to the 2-butanone solution.
-
Agitate the mixture. The formation of a yellow to orange-red precipitate indicates a positive reaction.[5]
-
If no precipitate forms immediately, gently warm the mixture in a water bath at around 60°C for 5-10 minutes.[5]
-
Allow the solution to cool to room temperature, and then place it in an ice bath to maximize crystallization.
-
-
Purification (Recrystallization):
-
Collect the crude precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove unreacted reagents.[5]
-
Transfer the crude product to a clean beaker and dissolve it in a minimal amount of hot ethanol. If necessary, add ethyl acetate (B1210297) dropwise to aid dissolution.[5]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
-
-
Characterization:
-
Determine the melting point of the purified crystals and compare it to the literature value.
-
UV-Vis Spectroscopy Protocol
Procedure:
-
Prepare a stock solution of the purified this compound of a known concentration in a suitable UV-grade solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
-
Use a quartz cuvette for all measurements.
-
Fill the cuvette with the pure solvent to be used as a blank and record the baseline spectrum.
-
Record the UV-Vis spectrum for each standard solution over a wavelength range of 200-600 nm.
-
Identify the wavelength of maximum absorbance (λmax).
FTIR Spectroscopy Protocol (KBr Pellet Method)
Procedure:
-
Thoroughly grind 1-2 mg of the purified, dry this compound in an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[6]
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.[7]
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
NMR Spectroscopy Protocol
Procedure:
-
Dissolve approximately 10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[8]
-
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube and label it appropriately.
-
Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.
GC-MS Protocol
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.
-
The GC conditions should be optimized to ensure good separation and minimize thermal decomposition of the derivative.[9] A typical setup might involve a capillary column (e.g., VF-5MS) with a temperature program.
-
The mass spectrometer is operated in electron ionization (EI) mode to generate fragment ions for structural elucidation and identification.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
Derivatization Reaction for Analysis
This diagram shows the chemical reaction between 2-butanone and 2,4-dinitrophenylhydrazine, which is fundamental for its analytical application.
References
- 1. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mt.com [mt.com]
- 4. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Butanone 2,4-dinitrophenylhydrazone
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-butanone (B6335102) 2,4-dinitrophenylhydrazone, catering to researchers, scientists, and drug development professionals. This document outlines the expected spectral data, detailed experimental protocols for synthesis and spectral acquisition, and a visual representation of the molecular structure's signaling pathways.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-butanone 2,4-dinitrophenylhydrazone is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The formation of the hydrazone can result in two stereoisomers, the E and Z isomers, which may lead to a more complex spectrum with two sets of signals for the butanone moiety, depending on the purity of the sample and the solvent used. The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for the major (E) isomer.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| N-H | ~11.0 | Singlet (s) | 1H | - |
| H-6' | ~9.1 | Doublet (d) | 1H | ~2.5 |
| H-5' | ~8.3 | Doublet of doublets (dd) | 1H | ~9.5, 2.5 |
| H-3' | ~7.9 | Doublet (d) | 1H | ~9.5 |
| -CH₂- (butanone) | ~2.5 | Quartet (q) | 2H | ~7.5 |
| -CH₃ (butanone, adjacent to C=N) | ~2.1 | Singlet (s) | 3H | - |
| -CH₃ (butanone, ethyl group) | ~1.2 | Triplet (t) | 3H | ~7.5 |
Note: These are predicted values based on typical ranges for 2,4-dinitrophenylhydrazone derivatives and may vary slightly based on experimental conditions such as solvent and concentration.
Interpretation of the Spectrum
The predicted ¹H NMR spectrum reveals key structural information:
-
N-H Proton: A highly deshielded singlet is expected for the N-H proton, typically appearing far downfield (around 11.0 ppm), due to hydrogen bonding and the electron-withdrawing nature of the dinitrophenyl group.[1]
-
Aromatic Protons: The three protons on the dinitrophenyl ring are in distinct chemical environments and exhibit characteristic splitting patterns.[1] The H-6' proton is the most deshielded due to the ortho nitro group and appears as a doublet. The H-5' proton is coupled to both H-3' and H-6' and thus appears as a doublet of doublets. The H-3' proton is coupled to H-5' and appears as a doublet.
-
Aliphatic Protons: The protons of the butanone moiety are found in the upfield region of the spectrum.[1] The methylene (B1212753) (-CH₂-) protons of the ethyl group are adjacent to a methyl group and are therefore split into a quartet. The terminal methyl (-CH₃) protons of the ethyl group are adjacent to the methylene group and appear as a triplet. The other methyl group of the butanone moiety is attached to the C=N double bond and is expected to be a singlet as there are no adjacent protons.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard method for the synthesis of this compound.
Materials:
-
Concentrated Sulfuric Acid
-
Ethanol (B145695) (95%)
-
2-Butanone
-
Deionized Water
Procedure:
-
Preparation of Brady's Reagent: In a 100 mL beaker, dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 5 mL of concentrated sulfuric acid. Cautiously add this solution, with stirring, to a mixture of 7.5 mL of deionized water and 25 mL of 95% ethanol. Stir until the solution is homogeneous.
-
Reaction: In a separate test tube, dissolve 0.5 mL of 2-butanone in 2 mL of 95% ethanol.
-
Precipitation: Add the Brady's reagent dropwise to the 2-butanone solution. A yellow to orange-red precipitate of this compound should form immediately.
-
Isolation and Purification: Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 95% ethanol and then with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a desiccator.
¹H NMR Spectrum Acquisition
Materials:
-
Dried sample of this compound
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tube
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Visualization of Molecular Relationships
The following diagrams illustrate the key relationships within the this compound molecule relevant to its ¹H NMR spectrum.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Spin-spin coupling relationships in this compound.
References
FT-IR Analysis of 2-Butanone 2,4-Dinitrophenylhydrazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2-butanone (B6335102) 2,4-dinitrophenylhydrazone. It includes a detailed summary of characteristic vibrational frequencies, a comprehensive experimental protocol for its synthesis, and visual representations of the synthetic workflow and spectral correlations. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and drug development.
Data Presentation: FT-IR Spectral Characteristics
The FT-IR spectrum of 2-butanone 2,4-dinitrophenylhydrazone exhibits several characteristic absorption bands that are indicative of its molecular structure. The key vibrational frequencies and their corresponding assignments are summarized in the table below. This data is crucial for the identification and characterization of the compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H Stretch | Secondary Amine (Hydrazone) |
| ~3100 | C-H Stretch | Aromatic Ring |
| ~2970 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1620 | C=N Stretch | Imine (Hydrazone) |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1515 | N-O Asymmetric Stretch | Nitro Group (NO₂) |
| ~1330 | N-O Symmetric Stretch | Nitro Group (NO₂) |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via a condensation reaction, commonly known as Brady's test.
Materials:
-
Concentrated Sulfuric Acid
-
2-Butanone
-
Deionized Water
-
Ethanol (B145695) (for recrystallization)
-
Beakers
-
Graduated cylinders
-
Stirring rod
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Melting point apparatus
Procedure:
-
Preparation of Brady's Reagent:
-
Carefully dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of methanol in a 50 mL beaker.
-
Slowly and cautiously add 1.0 mL of concentrated sulfuric acid to the solution while stirring.
-
Gently warm the mixture on a hot plate if necessary to ensure complete dissolution. Allow the reagent to cool to room temperature.
-
-
Reaction with 2-Butanone:
-
In a separate test tube, dissolve 5-10 drops of 2-butanone in 5 mL of methanol.
-
Add the freshly prepared Brady's reagent dropwise to the 2-butanone solution.
-
A yellow to orange-red precipitate of this compound should form immediately.
-
-
Isolation and Purification:
-
Allow the reaction mixture to stand for 10-15 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain purified crystals.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
-
Drying and Characterization:
-
Collect the purified crystals by vacuum filtration and allow them to air dry completely.
-
Determine the melting point of the dried crystals and compare it with the literature value (approximately 115-117 °C).
-
Perform FT-IR analysis on the purified product to confirm its identity.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
FT-IR Functional Group Correlation
This diagram illustrates the logical relationship between the key functional groups in this compound and their expected absorption regions in the FT-IR spectrum.
Mass Spectrometry of Carbonyl Compounds in the Context of MEK Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of carbonyl compounds derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH). While MEK (Mitogen-activated protein kinase kinase) itself, being a protein kinase, is not directly derivatized by DNPH, the study of carbonyl compounds is highly relevant in the context of MEK signaling. The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2][3][4][5] Aberrant activation of this pathway is a hallmark of many cancers.[2] The downstream effects of MEK signaling can influence cellular metabolism and oxidative stress, leading to changes in the cellular profile of reactive carbonyl species. Therefore, the sensitive and accurate quantification of these carbonyls using methods like DNPH derivatization followed by mass spectrometry can serve as a valuable tool for researchers studying the biological consequences of MEK pathway activation and the efficacy of MEK inhibitors.
This guide details the experimental protocols for DNPH derivatization and subsequent mass spectrometric analysis, presents quantitative data for various carbonyl-DNPH derivatives, and provides visual representations of the relevant signaling pathway and experimental workflows.
Experimental Protocols
The determination of carbonyl compounds in biological and environmental samples is most commonly performed by derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with UV-Vis or mass spectrometry detection.[6][7] Mass spectrometry-based methods offer superior sensitivity and selectivity, allowing for the identification and quantification of a wide range of carbonyl compounds.[8][9][10][11]
DNPH Derivatization of Carbonyl Compounds
This protocol describes the general procedure for derivatizing carbonyl compounds with DNPH.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sample containing carbonyl compounds (e.g., cell lysate, tissue homogenate, air sample extract)
-
Volumetric flasks and vials
Procedure:
-
Preparation of DNPH Reagent: A saturated solution of DNPH is prepared in acetonitrile. A small amount of acid (e.g., 0.2 mL of 1.0 M HCl) is typically added to catalyze the reaction.[12] The reagent should be protected from light and can be purified by recrystallization from hot acetonitrile to remove carbonyl contaminants.[12]
-
Derivatization Reaction:
-
An aliquot of the sample is mixed with an excess of the DNPH reagent in a volumetric flask.[12]
-
The reaction mixture is typically incubated at room temperature for a specific period (e.g., 40 minutes to several hours) to ensure complete derivatization.[12]
-
The resulting solution contains the stable 2,4-dinitrophenylhydrazone derivatives of the carbonyl compounds present in the sample.[13][14]
-
LC-MS/MS Analysis of DNPH Derivatives
This protocol outlines the typical parameters for the analysis of carbonyl-DNPH derivatives by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
Liquid chromatograph (HPLC or UHPLC system)
-
Mass spectrometer (e.g., triple quadrupole, ion trap, or high-resolution mass spectrometer)
-
Ionization source (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Atmospheric Pressure Photoionization (APPI))[10][15][16]
Chromatographic Conditions (Typical):
-
Column: A reversed-phase C18 column is commonly used for the separation of DNPH derivatives.[6][7][13]
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid to improve ionization) is typically employed.[9][11]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2 - 0.8 mL/min).[11][13]
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.[11]
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Both positive and negative ion modes can be used. Negative ion mode often provides abundant [M-H]⁻ ions.[8][10] Positive ion mode can also be effective, with some studies reporting characteristic fragmentation patterns.[16][17]
-
Detection Mode: For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for enhanced sensitivity and selectivity.[9] Full scan mode is used for identification of unknown carbonyls.
-
Fragmentation: Collision-Induced Dissociation (CID) is used to generate specific fragment ions for structural confirmation and quantification in MS/MS experiments. The fragmentation of DNPH derivatives has been well-studied.[8][17][18]
Quantitative Data
The following tables summarize quantitative data for the analysis of various carbonyl-DNPH derivatives by LC-MS.
Table 1: Molecular Weights and m/z of Common Carbonyl-DNPH Derivatives.
| Carbonyl Compound | DNPH Derivative | Molecular Weight ( g/mol ) | [M-H]⁻ (m/z) |
| Formaldehyde | Formaldehyde-2,4-dinitrophenylhydrazone | 210.15 | 209.0 |
| Acetaldehyde | Acetaldehyde-2,4-dinitrophenylhydrazone | 224.18 | 223.0 |
| Acetone | Acetone-2,4-dinitrophenylhydrazone | 238.20 | 237.0 |
| Propionaldehyde | Propionaldehyde-2,4-dinitrophenylhydrazone | 238.20 | 237.0 |
| Acrolein | Acrolein-2,4-dinitrophenylhydrazone | 236.18 | 235.0 |
| Butyraldehyde | Butyraldehyde-2,4-dinitrophenylhydrazone | 252.23 | 251.0 |
| Benzaldehyde | Benzaldehyde-2,4-dinitrophenylhydrazone | 286.25 | 285.0 |
| Hexaldehyde | Hexaldehyde-2,4-dinitrophenylhydrazone | 280.28 | 279.0 |
Data compiled from various sources.[9][11]
Table 2: Performance Characteristics of LC-MS Methods for Carbonyl-DNPH Analysis.
| Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Various Carbonyls | > 0.999 | 0.1 ng | - | [13] |
| 13 Carbonyls | > 0.999 | - | - | [19] |
| Various Carbonyls | > 0.999 | - | 9 ppb (highest) | [9] |
| 4 Reactive Aldehydes | - | 0.39 - 250 (LODDNPH/LOD3-NPH) | - | [20] |
Note: LOD and LOQ values are highly dependent on the specific instrumentation and method conditions.
Visualizations
Signaling Pathway
Caption: The Ras-Raf-MEK-ERK signaling pathway.
Experimental Workflow
Caption: Workflow for carbonyl analysis by DNPH derivatization and LC-MS.
Derivatization Reaction
Caption: Reaction of a carbonyl with 2,4-dinitrophenylhydrazine (DNPH).
References
- 1. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds in Ambient Air by HPLC/MS and Multiple MS/MS Using Atmospheric Chemical Ionization in the Negative Ion Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. csus.edu [csus.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. apps.thermoscientific.com [apps.thermoscientific.com]
- 20. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: UV-Vis Absorbance Spectrum of 2-Butanone Dinitrophenylhydrazone
This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorbance spectrum of 2-butanone (B6335102) dinitrophenylhydrazone, a derivative commonly used in analytical chemistry for the detection and quantification of carbonyl compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
The reaction of 2-butanone, an aliphatic ketone, with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields the corresponding 2,4-dinitrophenylhydrazone. This reaction is a classic example of a condensation reaction, proceeding through a nucleophilic addition-elimination mechanism. The resulting hydrazone derivative is a highly conjugated and colored compound, making it suitable for analysis by UV-Vis spectrophotometry. This derivatization technique is widely employed for both qualitative identification and quantitative determination of aldehydes and ketones.[1][2] The formation of a yellow, orange, or red precipitate upon reaction with DNPH is a positive test for the carbonyl functional group.
Spectroscopic Data
The UV-Vis spectroscopic properties of 2-butanone dinitrophenylhydrazone are summarized in the table below. The extended conjugation in the molecule gives rise to strong absorption in the UV-Vis region.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂N₄O₄ | [3][4][5] |
| Molecular Weight | 252.23 g/mol | [3][4][5] |
| λmax (in Ethanol) | 363 nm | [6] |
| λmax (in alkaline solution) | ~440 nm | [6] |
| Molar Absorptivity (ε) | Data not available in cited sources | [7] |
Reaction Mechanism and Experimental Workflow
The formation of 2-butanone dinitrophenylhydrazone and its subsequent analysis follow a well-defined reaction pathway and experimental process.
Reaction Mechanism: Nucleophilic Addition-Elimination
The reaction begins with the nucleophilic attack of the terminal nitrogen of the 2,4-dinitrophenylhydrazine on the electrophilic carbonyl carbon of 2-butanone. This is followed by a proton transfer and the elimination of a water molecule to form the stable hydrazone.
Experimental Workflow
The overall experimental process involves the synthesis of the hydrazone derivative, its purification, and subsequent characterization by UV-Vis spectroscopy.
Experimental Protocols
The following are detailed methodologies for the synthesis of 2-butanone dinitrophenylhydrazone and its analysis by UV-Vis spectroscopy.
Synthesis of 2-Butanone Dinitrophenylhydrazone
This protocol outlines the steps for the preparation of the hydrazone derivative.
Materials:
-
2,4-Dinitrophenylhydrazine
-
Concentrated Sulfuric Acid
-
2-Butanone
-
Beakers
-
Measuring cylinder
-
Glass rod
-
Funnel
-
Filter paper
Procedure:
-
Preparation of Brady's Reagent: Dissolve 1g of 2,4-dinitrophenylhydrazine in 25 ml of methanol in a 100 ml beaker. Cautiously add 1.5 ml of concentrated sulfuric acid down the side of the beaker while stirring.
-
Preparation of Ketone Solution: In a separate beaker, dissolve a small amount of 2-butanone in a minimum volume of methanol.
-
Reaction: Add the prepared Brady's reagent to the 2-butanone solution with stirring. A yellow to orange precipitate of 2-butanone dinitrophenylhydrazone should form. If no precipitate appears within 10 minutes, a small amount of concentrated sulfuric acid can be added.
-
Isolation and Purification: Filter the solid precipitate using a funnel and filter paper. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol.
UV-Vis Spectroscopic Analysis
This protocol describes the procedure for obtaining the UV-Vis absorbance spectrum of the synthesized 2-butanone dinitrophenylhydrazone.
Materials and Equipment:
-
Purified 2-butanone dinitrophenylhydrazone
-
Spectrophotometric grade ethanol
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Standard Stock Solution: Accurately weigh a known mass of the purified 2-butanone dinitrophenylhydrazone and dissolve it in a known volume of spectrophotometric grade ethanol in a volumetric flask to prepare a stock solution of a specific concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain working standards of varying concentrations.
-
Qualitative Analysis:
-
Take an appropriate concentration of the hydrazone solution in a quartz cuvette.
-
Use the solvent (ethanol) as a blank.
-
Scan the absorbance of the solution over a wavelength range of 200-600 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis (Optional):
-
Set the spectrophotometer to the predetermined λmax (363 nm).
-
Measure the absorbance of the blank (ethanol) and zero the instrument.
-
Measure the absorbance of each of the prepared working standards.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
References
- 1. sjpas.com [sjpas.com]
- 2. sjpas.com [sjpas.com]
- 3. 2-Butanone-2,4-dinitrophenylhydrazone | C10H12N4O4 | CID 5359531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Butanone-2,4-dinitrophenylhydrazone | 958-60-1 | AAA95860 [biosynth.com]
- 5. 2-Butanone, (2,4-dinitrophenyl)hydrazone (CAS 958-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Determination of the Aldehydes and Ketones as their 2, 4-DNPH by Spectrophotometric Procedure [jstage.jst.go.jp]
- 7. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
An In-depth Technical Guide to 2-Butanone 2,4-dinitrophenylhydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Butanone (B6335102) 2,4-dinitrophenylhydrazone. This derivative is of significant interest in analytical chemistry for the qualitative and quantitative identification of 2-butanone and other carbonyl compounds.
Chemical Structure and Properties
2-Butanone 2,4-dinitrophenylhydrazone is formed through a condensation reaction between 2-butanone (also known as methyl ethyl ketone or MEK) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1] The reaction involves the nucleophilic addition of the amino group of DNPH to the carbonyl carbon of 2-butanone, followed by the elimination of a water molecule to form a hydrazone.[2] This reaction is a classic test for identifying aldehydes and ketones.[3][4]
The structure of this compound is characterized by the presence of a dinitrophenyl ring attached to a hydrazone group, which is in turn bonded to the carbon skeleton of 2-butanone.
Chemical Structure Diagram
References
An In-depth Technical Guide to Brady's Test for the Identification of 2-Butanone
This guide provides a comprehensive overview of Brady's test as a method for the qualitative identification of 2-butanone (B6335102). Tailored for researchers, scientists, and drug development professionals, this document details the underlying chemical principles, experimental protocols, and data interpretation involved in this classical analytical technique.
Introduction
Brady's test, also known as the 2,4-dinitrophenylhydrazine (B122626) (DNPH) test, is a widely used method to detect the presence of carbonyl functional groups in aldehydes and ketones.[1][2] The reaction involves the condensation of the carbonyl compound with 2,4-dinitrophenylhydrazine to form a colored precipitate, a 2,4-dinitrophenylhydrazone.[3][4] This test is not only a qualitative indicator for the presence of a carbonyl group but can also be used for the identification of the specific aldehyde or ketone. By determining the melting point of the purified hydrazone derivative, one can compare it to known values to confirm the identity of the original carbonyl compound.[5][6]
For 2-butanone, a ketone of significant industrial and chemical interest, Brady's test provides a straightforward and reliable method of identification. The formation of a distinctively colored precipitate of 2-butanone 2,4-dinitrophenylhydrazone serves as a positive indication.
Chemical Principle and Reaction Mechanism
The reaction between 2-butanone and 2,4-dinitrophenylhydrazine is a nucleophilic addition-elimination reaction, also classified as a condensation reaction due to the loss of a water molecule.[3][7] The reaction is typically catalyzed by an acid, such as sulfuric acid or phosphoric acid.[8]
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazine (B178648) group in 2,4-dinitrophenylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-butanone. This results in the formation of a tetrahedral intermediate.[8][9]
-
Elimination (Dehydration): The intermediate then undergoes a dehydration step, eliminating a molecule of water to form the stable this compound, which precipitates out of the solution.[3][10] The product is often a yellow, orange, or red solid.[1][2]
The overall reaction is as follows:
CH₃CH₂C(O)CH₃ + C₆H₃(NO₂)₂NHNH₂ → C₁₀H₁₂N₄O₄ + H₂O
Experimental Protocols
Below are detailed methodologies for performing Brady's test for the identification of 2-butanone.
Preparation of Brady's Reagent
Brady's reagent is a solution of 2,4-dinitrophenylhydrazine in a suitable solvent, typically methanol (B129727) or ethanol (B145695), acidified with a strong acid.[2][7]
Method 1: Using Sulfuric Acid
-
Carefully add 10 cm³ of concentrated sulfuric acid to a solution of 0.5 g of 2,4-dinitrophenylhydrazine in 15 cm³ of ethanol.[11]
-
Stir the mixture until the 2,4-dinitrophenylhydrazine has completely dissolved. This may require leaving the solution to stand overnight.[11]
-
To this solution, cautiously add 5 cm³ of deionized water.[11]
-
The resulting yellow-brown solution is Brady's reagent and can be used for several days, though it may deteriorate over time with the formation of a precipitate.[11]
Method 2: Using Phosphoric Acid (A Safer Alternative)
-
In a fume hood, wear appropriate personal protective equipment (gloves and splash-proof goggles).[12]
-
Add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 cm³ of 85% phosphoric(V) acid.[12]
-
Stir the mixture for 10-15 minutes, or until the solid has completely dissolved.[12]
-
Once dissolved, dilute the solution to a final volume of 25 cm³ with ethanol.[12]
-
Stir to ensure a homogenous solution.[12]
Procedure for Identification of 2-Butanone
-
Place 10 drops of 2-butanone into a test tube. If the sample is a solid, dissolve approximately 0.5 g in a minimal amount of methanol.[6]
-
Add 5 mL of the prepared Brady's reagent to the test tube containing the 2-butanone sample.[6]
-
Stir the mixture and observe for the formation of a precipitate. A positive test is indicated by the appearance of a yellow, orange, or reddish-orange precipitate.[4] For 2-butanone, an orange-yellow precipitate is expected.[3]
-
If no immediate precipitate forms, allow the mixture to stand for 15 minutes.[6]
Purification of the this compound Derivative
The crude precipitate obtained from the reaction is often impure and requires purification before melting point determination.[6] Recrystallization is the standard method for purification.
-
Filter the crude precipitate using a Buchner funnel under suction.[6]
-
Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.[6]
-
Transfer the crystals to a beaker and dissolve them in a minimum amount of hot ethanol or an ethanol/water mixture.[1][13]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of pure crystals.
-
Filter the purified crystals using a Buchner funnel and allow them to air dry completely.
Melting Point Determination
-
Pack a small amount of the dry, purified crystals into a capillary tube.[6]
-
Determine the melting point of the crystals using a calibrated melting point apparatus.[6]
-
Compare the observed melting point with the literature value for this compound to confirm the identity of the original ketone.[6]
Data Presentation
The quantitative data for 2-butanone and its 2,4-dinitrophenylhydrazone derivative are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | 2-Butanone | This compound |
| Molecular Formula | C₄H₈O | C₁₀H₁₂N₄O₄ |
| Molecular Weight ( g/mol ) | 72.11 | 252.23 |
| Appearance | Colorless liquid | Yellow to orange crystalline solid |
| Melting Point (°C) | -86 | 115 - 125[2][3][6][8] |
| Boiling Point (°C) | 79.6 | 248 (lit.)[3] |
| CAS Number | 78-93-3 | 958-60-1[14][15] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks / Values |
| Infrared (IR) Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~1620 (C=N stretch), ~1590 & ~1330 (NO₂ stretches)[1] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (δ ppm) | ~11.0 (s, 1H, N-H), 7.9-9.1 (m, 3H, Ar-H), 2.1-2.5 (q, 2H, -CH₂-), 1.7-2.0 (s, 3H, =C-CH₃), 1.0-1.3 (t, 3H, -CH₂-CH₃)[1] |
| Mass Spectrometry (MS) (m/z) | Molecular Ion (M⁺): 252. Key Fragments: [M+H]⁺ at 253.0931, [M-H]⁻ at 251.0786[1][5] |
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in Brady's test for 2-butanone.
Caption: Reaction mechanism of Brady's test with 2-butanone.
References
- 1. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]
- 2. This compound [stenutz.eu]
- 3. echemi.com [echemi.com]
- 4. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 5. 2-Butanone, (2,4-dinitrophenyl)hydrazone | C10H12N4O4 | CID 9562263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 8. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 9. 2-Butanone(78-93-3) 1H NMR spectrum [chemicalbook.com]
- 10. This compound-d3 | 259824-58-3 [amp.chemicalbook.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2-Butanone-2,4-dinitrophenylhydrazone | C10H12N4O4 | CID 5359531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Butanone-2,4-dinitrophenylhydrazone | 958-60-1 | AAA95860 [biosynth.com]
A Technical Guide to the Physical and Chemical Properties of 2-Butanone 2,4-Dinitrophenylhydrazone Crystals
Introduction
2-Butanone (B6335102) 2,4-dinitrophenylhydrazone is a crystalline organic compound formed from the reaction of 2-butanone (methyl ethyl ketone) with 2,4-dinitrophenylhydrazine (B122626). This reaction is a classic qualitative test, known as Brady's test, for identifying aldehydes and ketones.[1][2] The resulting hydrazone derivative is typically a brightly colored solid, whose characteristic melting point can be used to identify the original carbonyl compound.[2][3] This technical guide provides an in-depth overview of the physical properties, crystal structure, and relevant experimental protocols for 2-butanone 2,4-dinitrophenylhydrazone, tailored for researchers and professionals in chemical and pharmaceutical sciences.
Chemical Identity and Molecular Structure
This compound is systematically named N-[(E)-butan-2-ylideneamino]-2,4-dinitroaniline.[4] The structure consists of a 2-butanone backbone linked to a 2,4-dinitrophenylhydrazine moiety through a carbon-nitrogen double bond (C=N), forming a hydrazone.[1] This C=N bond restricts free rotation, leading to the potential for E/Z (geometric) isomerism.[5]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₄ | [6][7][8] |
| Molecular Weight | 252.23 g/mol | [4][9][10] |
| CAS Registry Number | 958-60-1 | [6][7] |
| Appearance | Yellow to Dark Brown Solid | [11] |
| Melting Point | 117-125 °C | [9][12] |
| Boiling Point | 248 °C (lit.) | [12] |
| Flash Point | 108-116 °C (lit.) | [12][13] |
| Solubility | Slightly soluble in DMSO and Methanol | [11] |
| Octanol/Water Partition Coefficient (logP) | 2.701 (Calculated) |[14] |
Table 2: Spectroscopic Data for Structural Characterization
| Spectroscopic Technique | Characteristic Signals / Peaks | Source(s) |
|---|---|---|
| ¹H NMR | δ 10–12 ppm (N-H singlet); δ 7–9 ppm (Aromatic protons); δ 1.0–2.5 ppm (Aliphatic protons) | [5] |
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretching) | [5] |
| UV-Vis Spectroscopy | λmax between 357 and 400 nm |[5] |
Crystallography and Molecular Geometry
The crystal structure of 2,4-dinitrophenylhydrazone derivatives is significantly influenced by intramolecular and intermolecular forces. The planarity of the molecule is often stabilized by an intramolecular hydrogen bond between the N-H group and an oxygen atom of the ortho-nitro group, forming a stable six-membered ring.[5] The crystal packing is further stabilized by π–π stacking interactions between the parallel benzene (B151609) rings of adjacent molecules and weak intermolecular C—H⋯O hydrogen bonds.[5]
Caption: Factors influencing the crystal structure of 2,4-dinitrophenylhydrazones.
Experimental Protocols
The synthesis, purification, and characterization of this compound follow a well-established workflow.
Caption: General experimental workflow for the preparation and analysis of the title compound.
Synthesis Protocol (Brady's Test)
This protocol describes the formation of the hydrazone derivative from 2-butanone.
-
Preparation of Brady's Reagent : Dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 2 mL of concentrated sulfuric acid. Cautiously add this solution to 15 mL of ethanol.[15] This reagent should be freshly prepared.
-
Reaction : Dissolve approximately 0.5 g of 2-butanone in a minimal amount of ethanol.
-
Precipitation : Add the freshly prepared Brady's reagent to the 2-butanone solution.[2] The formation of a yellow, orange, or red precipitate indicates a positive reaction. The mixture can be warmed gently on a water bath (around 50°C) and then cooled in an ice bath to ensure complete precipitation.[2][16]
Purification Protocol (Recrystallization)
The crude product must be purified to obtain an accurate melting point for identification.
-
Filtration : Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing : Wash the crystals on the filter with a small volume of cold ethanol to remove unreacted starting materials and impurities.[2][17]
-
Recrystallization : Transfer the crude solid to a beaker and add the minimum amount of hot ethanol required to fully dissolve the crystals. If dissolution is difficult, a few drops of ethyl acetate (B1210297) may be added.[2]
-
Crystal Formation : Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce the formation of pure crystals.
-
Final Collection : Collect the purified crystals by vacuum filtration and allow them to air dry.
Characterization Protocol (Melting Point Determination)
-
Sample Preparation : Place a small amount of the dry, purified crystals into a capillary tube.
-
Measurement : Use a calibrated melting point apparatus to determine the temperature range over which the crystals melt.[2]
-
Comparison : Compare the observed melting point to literature values to confirm the identity of the parent ketone.
Reaction Mechanism
The formation of this compound is a condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[2][5] Acid catalysis is typically employed to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine.[5]
Caption: The nucleophilic addition-elimination mechanism for hydrazone formation.
References
- 1. 2-butanone 2 4-dinitrophenylhydrazone structure | Filo [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 4. 2-Butanone, (2,4-dinitrophenyl)hydrazone | C10H12N4O4 | CID 9562263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]
- 6. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 7. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 8. 2-Butanone-2,4-dinitrophenylhydrazone | CymitQuimica [cymitquimica.com]
- 9. This compound [stenutz.eu]
- 10. 2-Butanone-2,4-dinitrophenylhydrazone | C10H12N4O4 | CID 5359531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound-d3 | 259824-58-3 [amp.chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. 2-Butanone-2,4-dinitrophenylhydrazone | 958-60-1 | AAA95860 [biosynth.com]
- 14. 2-Butanone, (2,4-dinitrophenyl)hydrazone (CAS 958-60-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. scribd.com [scribd.com]
- 16. ajpamc.com [ajpamc.com]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-Butanone Dinitrophenylhydrazone (MEK-DNPH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-butanone (B6335102) dinitrophenylhydrazone (MEK-DNPH), a significant derivative used in analytical chemistry. This document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its application in the detection and quantification of carbonyl compounds.
Nomenclature and Synonyms
2-Butanone dinitrophenylhydrazone is known by a variety of names in chemical literature and commercial catalogues. A comprehensive list of its synonyms is provided below to aid in the unambiguous identification of this compound.
| Type | Name/Identifier | Reference |
| Common Name | 2-Butanone dinitrophenylhydrazone | [1][2][3][4][5] |
| MEK-DNPH | [6][7][8][9] | |
| Methyl Ethyl Ketone 2,4-Dinitrophenylhydrazone | [2][3][7][8][9][10][11] | |
| Ethyl Methyl Ketone 2,4-Dinitrophenylhydrazone | [6][7][8][9][10][11] | |
| Butanone-DNPH | [6][7][9] | |
| IUPAC Name | N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline | [1][5] |
| N-[(E)-butan-2-ylideneamino]-2,4-dinitroaniline | [2][12] | |
| Systematic Name | 1-(butan-2-ylidene)-2-(2,4-dinitrophenyl)hydrazine | [1][2][9] |
| CAS Registry Number | 958-60-1 | [1][2][5][7] |
| Other Identifiers | NSC 109807 | [2][3][8] |
| NSC 404126 | [2][3][8] | |
| BRN 0754167 | [2][8] | |
| AI3-16297 | [2][8] |
Physicochemical Properties
The following table summarizes key quantitative data for 2-butanone dinitrophenylhydrazone, providing a snapshot of its physical and chemical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₄O₄ | [1][3][5] |
| Molecular Weight | 252.23 g/mol | [1][3][4][5] |
| Melting Point | 115-115.5 °C | [7] |
| 116 °C | [11] | |
| 117 °C | [13] | |
| 125 °C | [6] | |
| Boiling Point (Predicted) | 381.9 ± 52.0 °C | [7] |
| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [7] |
| Flash Point | 116 °C | [4] |
| Appearance | Light yellow to brown powder/crystal | [10][11] |
Experimental Protocols
The primary application of 2-butanone dinitrophenylhydrazone is in the derivatization of carbonyl compounds for their detection and quantification, most commonly by High-Performance Liquid Chromatography (HPLC). The following sections detail the typical experimental procedures.
Synthesis of 2-Butanone Dinitrophenylhydrazone (Brady's Test)
This protocol describes the classical synthesis of MEK-DNPH, often used as a qualitative test for ketones and aldehydes.[14]
Materials:
-
2-Butanone (Methyl Ethyl Ketone)
-
Concentrated Sulfuric Acid
Procedure:
-
Preparation of Brady's Reagent: Dissolve 1 g of DNPH in 25 mL of methanol in a beaker. Cautiously add 1.5 mL of concentrated sulfuric acid to the solution and stir to dissolve the DNPH completely.[14]
-
Preparation of Ketone Solution: In a separate beaker, dissolve 0.4 g of 2-butanone in a minimal volume of methanol.[14]
-
Reaction: Add the Brady's reagent to the 2-butanone solution with stirring.[14]
-
Crystallization: If a precipitate does not form within 10 minutes, a few more drops of concentrated sulfuric acid can be added.[14]
-
Isolation and Purification: Collect the resulting crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.[10]
Analysis of Carbonyl Compounds by DNPH Derivatization and HPLC
This protocol outlines the standardized method for quantifying carbonyl compounds in various samples (e.g., air, water) after derivatization with DNPH.[1][9][15]
Materials:
-
Sample containing carbonyl compounds
-
DNPH reagent solution (typically in acetonitrile)
-
Acid catalyst (e.g., hydrochloric acid, phosphoric acid)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Sample Collection and Preparation:
-
Derivatization:
-
Allow the sample to react with the DNPH reagent. The reaction is typically facilitated by the presence of an acid catalyst and may be heated to ensure complete derivatization.[1][15] The reaction involves the nucleophilic addition of DNPH to the carbonyl group, followed by the elimination of a water molecule to form the stable hydrazone.[10]
-
-
Extraction (for cartridge-based sampling):
-
Elute the DNPH derivatives from the sampling cartridge using a suitable solvent, typically acetonitrile.[9]
-
-
HPLC Analysis:
-
Inject a known volume of the derivatized sample extract into the HPLC system.
-
Separate the DNPH derivatives on a C18 reversed-phase column using a mobile phase gradient, commonly a mixture of acetonitrile and water.[1][15]
-
Detect the derivatives using a UV detector set to a wavelength of approximately 360 nm.[1][9][15]
-
-
Quantification:
-
Identify and quantify the individual carbonyl-DNPH derivatives by comparing their retention times and peak areas to those of known standards.[9]
-
Visualizations
Chemical Reaction of 2-Butanone with DNPH
The following diagram illustrates the chemical reaction between 2-butanone and 2,4-dinitrophenylhydrazine to form 2-butanone-2,4-dinitrophenylhydrazone.
Caption: Formation of 2-butanone dinitrophenylhydrazone from its reactants.
Experimental Workflow for Carbonyl Analysis
This diagram outlines the general workflow for the analysis of carbonyl compounds using DNPH derivatization followed by HPLC.
Caption: Experimental workflow for carbonyl compound analysis via DNPH derivatization.
References
- 1. epa.gov [epa.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youngin.com [youngin.com]
- 4. 2-Butanone-2,4-dinitrophenylhydrazone | 958-60-1 | AAA95860 [biosynth.com]
- 5. 2-Butanone-2,4-dinitrophenylhydrazone | C10H12N4O4 | CID 5359531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-Butanone 2,4-Dinitrophenylhydrazone-d3 [lgcstandards.com]
- 8. agilent.com [agilent.com]
- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. csus.edu [csus.edu]
- 13. 2-Butanone, (2,4-dinitrophenyl)hydrazone | C10H12N4O4 | CID 9562263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 15. unitedchem.com [unitedchem.com]
The Pivotal Role of Acid Catalysis in Hydrazone Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles of acid catalysis in hydrazone formation. Hydrazone linkages are integral to various applications, from synthetic chemistry to the targeted delivery of therapeutics. A comprehensive understanding of the reaction kinetics and the factors governing bond formation is paramount for the successful design and implementation of hydrazone-based technologies.
Core Principles of Hydrazone Formation
Hydrazone formation is a reversible condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine (B178648) derivative.[1] The reaction is characterized by the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule.[1] This process is critically influenced by the pH of the reaction medium, with acid catalysis playing a central role in accelerating the reaction rate.[1][2]
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolhydrazine or hemiaminal.[1]
-
Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate then undergoes dehydration to form the stable hydrazone. This step is typically the rate-limiting step at neutral pH and is significantly accelerated by the presence of an acid catalyst.[1][3][4]
The pH-Rate Profile: A Delicate Balance
The rate of hydrazone formation exhibits a characteristic bell-shaped dependence on pH.[2] The optimal pH for this reaction is generally in the mildly acidic range, typically between 4.5 and 6.[1][2]
-
Optimal pH (4.5 - 6): In this range, there is a sufficient concentration of acid to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][5] At the same time, the concentration of the protonated, non-nucleophilic form of the hydrazine is minimized, allowing for an efficient initial addition step.[2] This balance leads to the maximum reaction rate.
-
Strongly Acidic Conditions (pH < 4): At very low pH, the hydrazine nucleophile becomes significantly protonated.[1] This protonation renders the hydrazine non-nucleophilic, thereby slowing down the initial nucleophilic addition step and, consequently, the overall reaction rate.[1][2]
-
Neutral to Basic Conditions (pH > 6): In neutral or basic media, the lack of sufficient acid catalysis makes the dehydration of the carbinolhydrazine intermediate the rate-limiting step.[3][4] The reaction proceeds very slowly under these conditions without the aid of other catalysts.[2]
Quantitative Data on Hydrazone Formation
The following tables summarize key quantitative data related to the kinetics of hydrazone formation under various conditions.
Table 1: Effect of pH on the Rate of Hydrazone Formation
| pH Range | Reaction Rate | Rationale |
| < 3-4 | Very Slow | The hydrazine nucleophile is protonated, reducing its nucleophilicity and slowing the initial addition step.[2] |
| 4-6 | Optimal | This range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration.[1][2] |
| > 8 | Very Slow | There is a lack of protons to effectively catalyze the dehydration of the carbinolhydrazine intermediate.[2] |
Table 2: Second-Order Rate Constants for Hydrazone Formation at pH 7.4
| Carbonyl Compound | Hydrazine Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 2-Formylpyridine | Phenylhydrazine | ~1.2 (relative rate)[3] |
| 2-Formylpyridine | 2-Hydrazinopyridine | ~1.4 (relative rate)[3] |
| 2-Formylpyridine | Pentafluorophenylhydrazine | Slower than phenylhydrazine[3] |
| Butyraldehyde | 2-Carboxyphenylhydrazine | 24[4] |
Nucleophilic Catalysis: Enhancing Rates at Neutral pH
In many biological and pharmaceutical applications, conducting reactions at a neutral pH is essential. To overcome the slow reaction rates at pH 7.4, nucleophilic catalysts, such as aniline (B41778) and its derivatives, are often employed.[1][6] These catalysts operate by forming a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the hydrazine.[1]
Water-soluble organocatalysts, including anthranilic acids and aminobenzoic acids, have been shown to be particularly effective, enhancing reaction rates by one to two orders of magnitude compared to aniline.[6][7] The presence of an ortho-carboxylate group in anthranilate catalysts is believed to facilitate intramolecular proton transfer, further accelerating the reaction.[7]
Experimental Protocols
General Procedure for Acid-Catalyzed Hydrazone Synthesis
This protocol is a general guideline and may require optimization based on the specific substrates used.
Materials:
-
Aldehyde or ketone (1.0 equivalent)
-
Hydrazine derivative (1.0-1.2 equivalents)
-
Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)
-
Acid catalyst (e.g., a few drops of glacial acetic acid)
Procedure:
-
Dissolve the aldehyde or ketone in a suitable solvent in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
If required, add a catalytic amount of acid.
-
Stir the reaction mixture at room temperature or under reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction and subsequent purification (e.g., crystallization or column chromatography).
Protocol for Hydrazone Formation at Neutral pH using a Nucleophilic Catalyst
This protocol is adapted for bioconjugation or other applications where acidic conditions must be avoided.[2]
Materials:
-
Carbonyl compound (1.0 equivalent)
-
Hydrazine derivative (1.0-1.5 equivalents)
-
Buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7.4)
-
Aniline or a derivative thereof (e.g., 10-20 mM final concentration)
Procedure:
-
In a suitable reaction vessel, dissolve the carbonyl compound in the buffered aqueous solution.
-
Add the hydrazine derivative to the solution.
-
Add the nucleophilic catalyst from a stock solution to achieve the desired final concentration.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or LC-MS.
Visualizing the Process: Diagrams and Workflows
Acid-Catalyzed Hydrazone Formation Mechanism
Caption: Mechanism of acid-catalyzed hydrazone formation.
General Experimental Workflow for Hydrazone Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Butanone 2,4-dinitrophenylhydrazone
Introduction
2-Butanone (B6335102), a volatile organic compound, is a widely used industrial solvent. Monitoring its presence and concentration in various matrices, such as air, water, and industrial products, is crucial for environmental and quality control purposes. Due to its lack of a strong chromophore, direct analysis of 2-butanone by HPLC with UV detection is challenging. A common and effective strategy is to derivatize 2-butanone with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[1][2] This reaction produces 2-butanone 2,4-dinitrophenylhydrazone, a stable derivative with strong UV absorbance, allowing for sensitive and selective quantification by HPLC.[2][3] This application note provides a detailed protocol for the derivatization of 2-butanone and its subsequent analysis using HPLC.
Principle
The analytical method is based on the reaction of the carbonyl group of 2-butanone with DNPH in an acidic solution to form a stable 2,4-dinitrophenylhydrazone derivative.[2] This derivative is then separated from other components in the sample by reversed-phase HPLC and quantified using a UV detector. The derivatization enhances the detectability of the analyte at wavelengths around 360 nm.[3][4]
Experimental Protocols
1. Derivatization Protocol
This protocol describes the pre-column derivatization of 2-butanone with DNPH.
Materials and Reagents:
-
2-Butanone standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
Procedure:
-
Preparation of DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile. Acidify the solution by adding a small amount of concentrated HCl or H₂SO₄. For instance, a solution can be prepared by dissolving 200 mg of DNPH in 100 mL of acetonitrile containing a low percentage of acid (e.g., 1.25% v/v HCl).[4]
-
Standard Preparation: Prepare a stock solution of 2-butanone in acetonitrile. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Derivatization Reaction:
-
To a specific volume of the 2-butanone standard or sample in a volumetric flask, add a defined volume of the DNPH reagent.[4]
-
The molar ratio of DNPH to the expected maximum concentration of 2-butanone should be in large excess to ensure complete derivatization.
-
The reaction is typically catalyzed by acid and can be accelerated by heating.[2][4] A common condition is heating at a controlled temperature (e.g., 65°C) for a specific time (e.g., 30 minutes).[4]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Dilute the solution to the final volume with acetonitrile or the mobile phase.
-
-
Filtration: Filter the derivatized solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
2. HPLC Protocol
This protocol outlines the HPLC conditions for the analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used.[4][5] An example is an Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed to achieve good separation.
-
Flow Rate: A typical flow rate is in the range of 1.0 - 2.0 mL/min.[3][5]
-
Column Temperature: 40 °C.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of this compound. Please note that specific values can vary depending on the exact experimental conditions and instrumentation.
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | [3][4] |
| Limit of Detection (LOD) | In the range of low ng to pg on column | [1][3] |
| Limit of Quantification (LOQ) | In the range of low ng to pg on column | [3] |
| Retention Time | Varies depending on column and gradient profile | [5][7] |
| Recovery | 98.37% - 100.32% | [4] |
| RSD (Repeatability) | < 2% | [4] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 2-butanone via DNPH derivatization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. iomcworld.com [iomcworld.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. youngin.com [youngin.com]
Application Note: Protocol for the Derivatization of Ketones with 2,4-Dinitrophenylhydrazine (2,4-DNPH) for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The detection and quantification of ketones and other carbonyl compounds are crucial in various fields, including environmental analysis, food chemistry, and pharmaceutical development.[1][2] Due to the lack of strong chromophores in many simple ketones, direct analysis by UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) with UV detection is often challenging.[2]
A widely adopted solution is the derivatization of the carbonyl group using 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), often referred to as Brady's reagent.[3][4] This reagent reacts with the carbonyl functional group of a ketone in an acidic medium through a condensation reaction to form a stable, crystalline 2,4-dinitrophenylhydrazone derivative.[4][5] These derivatives are typically yellow, orange, or red solids that exhibit strong UV absorbance, making them ideal for subsequent separation and quantification by HPLC with UV detection.[2][6] This application note provides a detailed protocol for the preparation of the 2,4-DNPH reagent, the derivatization of ketone samples, and their subsequent analysis.
Reaction Pathway
The derivatization process is an addition-elimination reaction. The nucleophilic nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form the corresponding 2,4-dinitrophenylhydrazone.[4]
Caption: Reaction of a ketone with 2,4-DNPH to form a 2,4-dinitrophenylhydrazone.
Experimental Protocols
3.1. Protocol 1: Preparation of 2,4-DNPH Reagent
This protocol describes an improved method for preparing the 2,4-DNPH reagent solution.[7]
Materials:
-
2,4-Dinitrophenylhydrazine (moist solid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
125 mL Erlenmeyer flask
-
Magnetic stir bar and stirrer/hotplate
-
Ice bath
Procedure:
-
Add 3.0 g of 2,4-dinitrophenylhydrazine, 20 mL of water, and 70 mL of 95% ethanol to a 125-mL Erlenmeyer flask equipped with a magnetic stir bar.[7]
-
Place the flask in an ice bath and stir the mixture to cool.[7]
-
Once the temperature reaches 10 °C, begin the slow, dropwise addition of 15 mL of concentrated sulfuric acid while maintaining rapid stirring.[7] Caution: This process is exothermic. Monitor the temperature and ensure it does not exceed 20 °C. Pause the addition if necessary to allow the solution to cool.[7]
-
After the complete addition of sulfuric acid, remove the ice bath and place the flask on a stirrer-hotplate.[7]
-
Gently warm the solution with stirring until the 2,4-dinitrophenylhydrazine dissolves or the temperature reaches 60 °C.[7]
-
Allow the solution to cool to room temperature with continued stirring.[7]
-
If any solid remains, filter the solution. Store the reagent in a tightly sealed glass bottle.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
2,4-Dinitrophenylhydrazine is a flammable solid and is harmful if ingested, inhaled, or absorbed through the skin. It must be kept moist.[7]
-
Concentrated sulfuric acid is extremely corrosive and poisonous. Handle with extreme care in a fume hood.[7][8]
3.2. Protocol 2: Derivatization of Ketone Samples
This protocol provides a general procedure for the derivatization. Optimal conditions such as reaction time and temperature may need to be determined empirically for specific ketones.[2][9]
Materials:
-
Sample containing ketone(s)
-
2,4-DNPH reagent (from Protocol 1)
-
Acetonitrile (B52724) (HPLC grade)
-
Vials or test tubes
-
Water bath or heating block
Procedure:
-
Dissolve or dilute the sample containing the ketone in a suitable solvent, such as acetonitrile or water.
-
In a clean vial, combine the sample solution with an excess of the 2,4-DNPH reagent. A typical ratio is 1:1 or 1:2 by volume, but this may require optimization.
-
Mix the solution gently. The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl compound.[3]
-
Seal the vial and incubate at a specific temperature for a set duration to ensure the reaction goes to completion. Refer to Table 1 for examples of optimized conditions. For instance, derivatization of muscone (B1676871) can be performed at 65°C for 30 minutes.[2]
-
After incubation, cool the solution to room temperature.
-
The sample is now ready for direct injection into an HPLC system or can be further processed (e.g., extraction, dilution) if necessary. For quantitative analysis, it's crucial to dilute the sample to a concentration within the calibration range using the mobile phase or acetonitrile.[9]
3.3. Protocol 3: Analysis by HPLC-UV
This protocol outlines a general method for the analysis of DNPH derivatives.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[2]
Procedure:
-
Prepare a calibration curve by derivatizing known concentrations of ketone standards following Protocol 2.
-
Set up the HPLC system with a suitable mobile phase, typically a gradient of acetonitrile and water.[1][2][9] Refer to Table 2 for example chromatographic conditions.
-
Set the UV detector to a wavelength between 350 nm and 380 nm, corresponding to the absorbance maximum of the hydrazone derivatives.[2][6]
-
Inject the derivatized standards and samples onto the HPLC column.
-
Identify the peaks corresponding to the ketone-DNPH derivatives based on the retention times of the standards.
-
Quantify the amount of each ketone in the sample by comparing its peak area to the calibration curve.
Experimental Workflow
Caption: General workflow for ketone analysis using 2,4-DNPH derivatization.
Data Presentation
Table 1: Optimized Derivatization Conditions for Specific Carbonyls
| Analyte | Matrix | Reagent Composition | Temperature (°C) | Time | Reference |
|---|---|---|---|---|---|
| Muscone | Natural Musk | DNPH in Methanol/HCl | 65 | 30 min | [2] |
| Formaldehyde | Leather Extract | DNPH in Acetonitrile (acid-free) | 50 | 3 hours | [9] |
| Acetone | Aqueous | DNPH in Phosphoric Acid | Room Temp. | 2 min | [10] |
| Various Carbonyls | Particulate Matter | DNPH in Acetonitrile/Water (pH 3) | ~80 (Reflux) | 24 hours | |
Table 2: Example HPLC Conditions for Analysis of DNPH Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | Alltima C18 (4.6 x 150 mm, 5 µm) | ZORBAX Eclipse Plus C18 (3 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water, B: Acetonitrile (Gradient) | Acetonitrile:Water (90:10) | A: Water, B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | Not specified | 30 °C | 35 °C |
| Detection λ | 360 nm | 365 nm | 350 nm |
Table 3: Reported Detection Limits for Various Carbonyl-DNPH Derivatives
| Compound | Detection Limit (LOD) | Method | Reference |
|---|---|---|---|
| Aldehyde/Ketone Mix | 4.3 - 21.0 µg/L | HPLC-UV | [6] |
| Muscone | 0.005 µg/mL | HPLC-UV | [2] |
| Various Aldehydes | 2.4 - 16.1 µg/L | HPLC-UV | [11] |
| Various Carbonyls | 0.009 - 5.6 ng/m³ (in air) | HPLC-UV | |
References
- 1. agilent.com [agilent.com]
- 2. iomcworld.com [iomcworld.com]
- 3. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]
- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 5. sjpas.com [sjpas.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. edu.rsc.org [edu.rsc.org]
- 9. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
Application Notes and Protocols for the Use of 2-Butanone 2,4-Dinitrophenylhydrazone as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butanone (B6335102), also known as methyl ethyl ketone (MEK), is a common solvent used in various industrial processes, including the manufacturing of pharmaceuticals, textiles, and plastics. Due to its potential health and environmental impacts, monitoring its presence in air, water, and soil is crucial. The analysis of 2-butanone often involves its derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction converts the volatile and often low-concentration ketone into a more stable, chromophoric 2,4-dinitrophenylhydrazone derivative, which can be readily quantified using High-Performance Liquid Chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection.[1][2][3]
This document provides detailed application notes and protocols for the use of 2-butanone 2,4-dinitrophenylhydrazone as an analytical standard for the quantitative determination of 2-butanone in various matrices.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of the analytical standard is fundamental for its proper handling, storage, and use in quantitative analysis.
| Property | Value |
| Chemical Formula | C₁₀H₁₂N₄O₄ |
| Molecular Weight | 252.23 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 115-117 °C |
| Solubility | Soluble in organic solvents such as acetonitrile, ethanol, and ethyl acetate. |
Analytical Principle
The quantitative analysis of 2-butanone is based on its reaction with DNPH in an acidic medium to form the corresponding this compound. This derivative is then separated from other components in the sample by reversed-phase HPLC and detected by a UV-Vis detector, typically at a wavelength of 360 nm.[1][2] The concentration of 2-butanone in the original sample is determined by comparing the peak area of its DNPH derivative to a calibration curve prepared from known concentrations of a certified this compound standard.
References
Application Note: Analysis of Airborne Ketones Using DNPH Cartridges
Introduction
The monitoring of airborne ketones is crucial in various fields, including industrial hygiene, environmental science, and drug development, due to their potential health impacts and role in atmospheric chemistry. This application note details a robust method for the sampling and analysis of ketones in the air using 2,4-dinitrophenylhydrazine (B122626) (DNPH) coated silica (B1680970) cartridges, followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is based on the well-established chemistry of DNPH reacting with carbonyl compounds to form stable dinitrophenylhydrazone derivatives, allowing for sensitive and specific quantification.[1][2][3]
Principle
Air is drawn through a cartridge containing silica gel coated with an acidic solution of 2,4-dinitrophenylhydrazine. Ketones present in the air react with the DNPH to form their corresponding 2,4-dinitrophenylhydrazone derivatives. These derivatives are then eluted from the cartridge with a suitable solvent, typically acetonitrile (B52724), and analyzed by reversed-phase HPLC with UV detection.[4]
Challenges with Ketone Analysis
It is important to note that ketones are generally less reactive than aldehydes in their derivatization with DNPH.[5] This can result in lower collection efficiencies, particularly for more volatile ketones like methyl ethyl ketone and methyl isobutyl ketone, which may not react quickly enough to be quantitatively collected.[6][7] Factors such as high relative humidity, high sampling flow rates, and extended sampling durations can negatively impact the collection efficiency of ketones.[5] For instance, ketone losses can range from 35-80% at relative humidity greater than 50%.[5] Therefore, careful optimization of sampling parameters is critical for accurate quantification.
Materials and Reagents
-
DNPH-coated silica cartridges (e.g., Waters Sep-Pak DNPH-Silica, Supelco LpDNPH)[8]
-
Ozone scrubbers (recommended for ambient air sampling)[8]
-
Sampling pump capable of maintaining a constant flow rate
-
HPLC system with a UV detector
-
Reversed-phase C18 HPLC column
-
HPLC-grade acetonitrile, water, and other necessary solvents
-
Ketone standards and DNPH-derivative standards
-
Glassware, syringes, and filters for sample preparation
Data Presentation
The following tables summarize typical performance data for the analysis of ketones using DNPH cartridges. Note that these values can vary depending on the specific ketone, sampling conditions, and analytical instrumentation.
Table 1: Background Levels of Ketone-DNPH Derivatives on Cartridges
| Compound | Average Background (ng/cartridge) |
| Acetone | 155 |
Source: Data compiled from performance studies of DNPH-coated cartridges.[9]
Table 2: Recovery of Ketones from Spiked Samples
| Compound | Average Percent Recovery |
| Acetophenone | 67.4 - 106% |
| Isophorone | 71.6 - 106% |
| Methyl Ethyl Ketone (MEK) | 18.2 - 46.2% |
| Methyl Isobutyl Ketone (MIBK) | 21.9 - 67.3% |
Source: Field validation studies of the DNPH method.[10]
Experimental Workflow
The overall process for air sampling and analysis of ketones using DNPH cartridges is depicted in the following workflow diagram.
Caption: Experimental workflow for ketone analysis.
Detailed Protocols
Air Sampling Protocol
This protocol is based on methodologies outlined in EPA Method TO-11A.[4]
-
Pump Calibration: Calibrate the sampling pump to the desired flow rate (typically 0.5 to 1.5 L/min) using a calibrated flow meter.
-
Cartridge Preparation: Remove the end caps (B75204) from the DNPH cartridge. If sampling in an environment with potential ozone interference, attach an ozone scrubber to the inlet of the DNPH cartridge.[8]
-
Sample Collection: Connect the outlet of the cartridge assembly to the sampling pump. Position the sampling inlet in the desired sampling location and turn on the pump.
-
Sampling Duration: The sampling duration will depend on the expected concentration of ketones. It is recommended that the total volume of air passed through the cartridge is sufficient to generate a derivative quantity that is at least 10 times the background level.[8]
-
Post-Sampling: After sampling, turn off the pump, record the final flow rate and sampling time. Remove the cartridge, cap both ends, and store it in a clean, non-contaminating container at ≤ 4°C until analysis.[8] A field blank, which is a cartridge handled in the same manner but with no air drawn through it, should be included with each set of samples.[11]
Sample Preparation Protocol
-
Elution Setup: Place the DNPH cartridge in a clean elution apparatus, such as a vacuum manifold.
-
Elution: Pass a known volume of HPLC-grade acetonitrile (typically 5 mL) through the cartridge at a low flow rate (e.g., 1-2 mL/min) to elute the DNPH derivatives.
-
Collection: Collect the eluate in a volumetric flask.
-
Volume Adjustment: Adjust the eluate to the final volume with acetonitrile.
-
Filtration: Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Protocol
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient starting with 60% acetonitrile and increasing to 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 360 nm.
-
-
Calibration: Prepare a series of calibration standards by diluting a stock solution of the ketone-DNPH derivatives. Inject the standards into the HPLC to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples into the HPLC system.
-
Quantification: Identify the ketone-DNPH derivative peaks in the chromatogram based on their retention times compared to the standards. Quantify the concentration of each ketone using the calibration curve.
Signaling Pathway of Derivatization
The following diagram illustrates the acid-catalyzed reaction between a ketone and 2,4-dinitrophenylhydrazine to form a stable 2,4-dinitrophenylhydrazone.
Caption: Ketone derivatization with DNPH.
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary information to successfully implement the DNPH cartridge method for the air sampling and analysis of ketones. Adherence to these protocols and an understanding of the method's limitations will ensure the generation of accurate and reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 3. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. Biases in ketone measurements using DNPH-coated solid sorbent cartridges - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. p2infohouse.org [p2infohouse.org]
- 8. help.waters.com [help.waters.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. epa.gov [epa.gov]
Application Note: Quantification of 2-Butanone in Environmental Samples using DNPH Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butanone (B6335102), also known as methyl ethyl ketone (MEK), is a common industrial solvent and a component of many commercial products. Its presence in the environment is of interest due to its potential health effects and its role in atmospheric chemistry. This application note provides a detailed protocol for the quantification of 2-butanone in environmental samples, primarily focusing on air analysis, through derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by High-Performance Liquid Chromatography (HPLC) analysis. This method is based on established procedures such as the U.S. EPA Method TO-11A.[1]
The reaction of 2-butanone with DNPH yields a stable 2,4-dinitrophenylhydrazone derivative, which can be readily quantified using HPLC with UV detection.[1][2] This method offers good sensitivity and selectivity for the determination of 2-butanone and other carbonyl compounds in complex environmental matrices.
Chemical Reaction
The quantification of 2-butanone using this method relies on a nucleophilic addition-elimination reaction between the ketone and 2,4-dinitrophenylhydrazine. The DNPH molecule adds across the carbon-oxygen double bond of the 2-butanone, followed by the elimination of a water molecule to form the stable 2-butanone-2,4-dinitrophenylhydrazone derivative. This derivative is a yellow or orange solid, and its formation is the basis for the subsequent chromatographic analysis.
Caption: Reaction of 2-Butanone with DNPH.
Experimental Protocols
This section details the procedures for sample collection, preparation, and analysis of 2-butanone in air samples.
Materials and Reagents
-
DNPH-coated silica (B1680970) gel cartridges: Commercially available cartridges suitable for carbonyl sampling.
-
Acetonitrile (B52724) (ACN): HPLC grade, carbonyl-free.
-
2-Butanone-2,4-dinitrophenylhydrazone standard: High purity solid.
-
Ozone scrubber: (e.g., potassium iodide-coated) to be used in-line before the DNPH cartridge when sampling high-ozone environments.[1]
-
Sampling pump: Calibrated to a flow rate between 0.1 and 1.5 L/min.
-
HPLC system: Equipped with a C18 reverse-phase column and a UV detector set to 360 nm.[1]
-
Volumetric flasks, syringes, and filters: For standard and sample preparation.
Sample Collection (Air)
-
Sampler Setup: Connect an ozone scrubber (if necessary) to the inlet of a DNPH-coated silica gel cartridge.
-
Pump Connection: Attach the outlet of the cartridge to a calibrated air sampling pump.
-
Sampling: Draw a known volume of air through the cartridge at a flow rate typically between 0.1 and 1.5 L/min. For most indoor and ambient air applications, a sample volume of 50-100 liters is sufficient.
-
Post-Sampling: After sampling, cap both ends of the cartridge, place it in a clean, non-contaminating container, and store it at ≤ 4°C until analysis.
Sample Preparation
-
Elution: Uncap the DNPH cartridge and attach a syringe to the inlet.
-
Solvent Addition: Slowly pass a precise volume (e.g., 5 mL) of acetonitrile through the cartridge to elute the derivatized 2-butanone.
-
Collection: Collect the eluate in a clean volumetric flask or vial.
-
Volume Adjustment: Adjust the final volume of the eluate with acetonitrile as needed.
-
Filtration: Filter the sample through a 0.45 µm syringe filter before HPLC analysis if necessary.
HPLC Analysis
-
Instrument Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a 60:40 (v/v) acetonitrile:water mixture and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector at 360 nm.[1]
-
-
Calibration:
-
Prepare a stock solution of 2-butanone-2,4-dinitrophenylhydrazone in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentrations.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the prepared sample eluate into the HPLC.
-
Identify the 2-butanone-DNPH peak based on its retention time compared to the standard.
-
Quantify the concentration of 2-butanone-DNPH in the sample by comparing its peak area to the calibration curve.
-
-
Calculation: Calculate the concentration of 2-butanone in the original air sample using the following formula:
Cair (µg/m³) = (CHPLC * Veluate) / (Vair * η)
Where:
-
Cair = Concentration of 2-butanone in air
-
CHPLC = Concentration of 2-butanone-DNPH in the eluate (from HPLC)
-
Veluate = Final volume of the eluate
-
Vair = Volume of air sampled
-
η = Desorption efficiency (typically assumed to be close to 1)
-
Experimental Workflow
Caption: Workflow for 2-Butanone Analysis.
Quantitative Data
The concentration of 2-butanone in environmental samples can vary significantly depending on the location and proximity to sources. The following table summarizes some reported concentrations of 2-butanone in various environmental matrices determined by the DNPH method or similar techniques.
| Environmental Matrix | Location/Source | Concentration Range | Reference |
| Outdoor Air | Los Angeles, CA | 0 - 14 ppb | [3] |
| Outdoor Air | Tucson, AZ | Mean: 2.8 ppb | [3] |
| Outdoor Air | United States (25 urban locations) | Mean: 1.4 µg/m³ (0.48 ppb) | [3] |
| Industrial Effluent | Specialty Chemical Plant | 8 - 20 ppm | [3] |
| Industrial Effluent | Energy-related Processes | up to 645 ppb | [3] |
| Drinking Water | After new PVC pipe installation | 0.4 - 4.5 ppm | [3] |
Note: ppb = parts per billion; ppm = parts per million.
Interferences and Considerations
-
Ozone: Ozone can react with both DNPH and the hydrazone derivatives, leading to lower measured concentrations. The use of an ozone scrubber is recommended in environments with high ozone levels.[1]
-
Contamination: Care must be taken to avoid contamination from solvents and other materials in the laboratory. The use of high-purity, carbonyl-free reagents is essential.
-
Co-elution: Other carbonyl compounds present in the sample may have similar retention times to 2-butanone-DNPH. The HPLC method should be optimized to ensure adequate separation.
-
Stability: While the DNPH derivatives are generally stable, samples should be stored in the dark at low temperatures to prevent degradation.
Conclusion
The derivatization of 2-butanone with DNPH followed by HPLC analysis is a robust and reliable method for its quantification in environmental samples, particularly in air. By following the detailed protocols and considering potential interferences, researchers can obtain accurate and reproducible data on the levels of this important carbonyl compound. This information is crucial for environmental monitoring, human exposure assessment, and understanding atmospheric chemical processes.
References
Application Notes and Protocols: Preparation and Use of Brady's Reagent for Ketone Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides comprehensive protocols for the preparation of Brady's reagent (2,4-dinitrophenylhydrazine solution) and its application in the qualitative detection and identification of ketones. The reaction, commonly known as Brady's test, is a reliable and straightforward method for confirming the presence of a carbonyl functional group.[1][2] The formation of a colored precipitate, a 2,4-dinitrophenylhydrazone, serves as a positive indicator.[1][2][3][4] Subsequent purification and melting point determination of this crystalline derivative allow for the specific identification of the parent ketone.[1] These protocols detail reagent preparation, the qualitative test procedure, and the purification and characterization of the resulting hydrazone derivatives.
Reaction Mechanism and Experimental Workflow
The reaction between a ketone and Brady's reagent (2,4-dinitrophenylhydrazine, or 2,4-DNPH) is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[5] The reaction is typically acid-catalyzed. The lone pair of electrons on the terminal nitrogen of the 2,4-DNPH molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by a dehydration step (elimination of a water molecule) to form a stable, colored 2,4-dinitrophenylhydrazone precipitate.[5]
Caption: Reaction mechanism for the formation of 2,4-dinitrophenylhydrazone.
The overall process involves the synthesis of the derivative, its purification, and subsequent characterization to identify the original ketone.[5]
Caption: Workflow for ketone identification using Brady's reagent.
Experimental Protocols
2.1. Safety Precautions
-
2,4-Dinitrophenylhydrazine: Flammable, potentially explosive if allowed to dry out completely, and harmful if swallowed. Avoid skin contact.
-
Concentrated Acids (Sulfuric/Phosphoric): Corrosive and oxidizing. Handle with extreme care in a fume hood.
-
Solvents (Methanol/Ethanol): Flammable and toxic. Avoid inhalation and skin contact.
-
Always wear appropriate Personal Protective Equipment (PPE), including splash-proof goggles, chemical-resistant gloves, and a lab coat.
2.2. Protocol 1: Preparation of Brady's Reagent
Two common methods are provided. The phosphoric acid method is now often recommended for safety reasons.[6]
Method A: Phosphoric Acid Method [6]
| Reagent | Quantity | Notes |
| 2,4-Dinitrophenylhydrazine | 0.5 g | Ensure it is not dried out. |
| 85% Phosphoric(V) Acid | ~12-13 cm³ | Use fresh stock. |
| Ethanol (or IDA) | to 25 cm³ | To make up the final volume. |
Procedure:
-
In a beaker, carefully add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 cm³ of 85% phosphoric(V) acid.[5][6]
-
Stir the mixture until the solid has completely dissolved. This may take 10-15 minutes.[6]
-
Once dissolved, add ethanol to bring the total volume of the solution to 25 cm³.[6]
-
Stir to ensure the solution is homogeneous. The reagent is now ready for use. Do not store the solution for extended periods.[6]
Method B: Sulfuric Acid Method [1][7]
| Reagent | Quantity | Notes |
| 2,4-Dinitrophenylhydrazine | 2.0 g | Ensure it is not dried out. |
| Concentrated Sulfuric Acid | 4.0 mL | Add slowly and with cooling. |
| Methanol (B129727) | 30 mL | |
| Deionized Water | 10 mL |
Procedure:
-
Carefully measure 2.0 g of 2,4-dinitrophenylhydrazine into a beaker.[7]
-
In a fume hood, slowly add 4.0 mL of concentrated sulfuric acid. Stir the mixture.[7]
-
Cool the mixture in an ice bath.[7]
-
Slowly add 30 mL of methanol, followed by 10 mL of water.[7]
-
Gently warm the solution in a hot water bath, stirring until all the solid dissolves. Do not boil.[7]
-
Cool the solution before use.
2.3. Protocol 2: Qualitative Test for Ketones
-
Place approximately 5 mL of the prepared Brady's reagent into a test tube.[5]
-
Add a few drops of the liquid ketone sample (or a small amount of solid ketone dissolved in a minimum of methanol or ethanol) to the reagent.[1][3]
-
Agitate the mixture and observe any changes. If no precipitate forms immediately, allow the mixture to stand for 15 minutes.[1]
-
The formation of a yellow, orange, or red precipitate indicates a positive test for a ketone (or aldehyde).[1][2] Aliphatic ketones typically yield yellow or orange precipitates, while aromatic ketones often produce orange to red precipitates.[1]
2.4. Protocol 3: Purification and Characterization
For definitive identification, the crude 2,4-dinitrophenylhydrazone precipitate must be purified by recrystallization to obtain an accurate melting point.[1][8]
Procedure:
-
Isolation: Collect the crude precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove residual acid and unreacted reagents.[1][5][8]
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol (or another suitable solvent) required to completely dissolve the solid.[1][8]
-
Crystallization: Allow the solution to cool slowly to room temperature. The purified derivative will crystallize out of the solution. To maximize yield, the flask can then be placed in an ice bath.[5][8]
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, washing with a small volume of cold ethanol. Allow the crystals to air-dry on the filter paper, then transfer to a watch glass to dry completely.[1][8]
-
Melting Point Determination: Place a small amount of the dry, purified crystals into a capillary tube. Determine the melting point range using a calibrated melting point apparatus.[1]
-
Identification: Compare the experimentally determined melting point with literature values to identify the original ketone. A sharp melting point close to the literature value indicates a high degree of purity.[1][8]
Data Presentation: Melting Points of Derivatives
The melting point of the purified 2,4-dinitrophenylhydrazone derivative is a key physical constant for identification.
Table 1: Melting Points of 2,4-Dinitrophenylhydrazone Derivatives for Common Ketones.
| Parent Ketone (Systematic Name) | Common Name | Boiling Point (°C) | Derivative Melting Point (°C) |
| Propan-2-one | Acetone | 56 | 127 - 128 |
| Butan-2-one | Methyl ethyl ketone | 82 | 117 - 118 |
| Pentan-2-one | 102 | 143 - 144 | |
| Pentan-3-one | 102 | 156 | |
| 3-Methylbutan-2-one | 94 | 117 - 120 | |
| Hexan-2-one | 128 | 106 | |
| 4-Methylpentan-2-one | Methyl isobutyl ketone | 117 | 95 |
| Heptan-2-one | 151 | 89 | |
| Heptan-4-one | 144 | 75 | |
| Octan-2-one | 173 | 58 | |
| Cyclopentanone | 131 | 141 - 146 | |
| Cyclohexanone | 156 | 162 | |
| Phenylethanone | Acetophenone | 202 | 237 - 240 |
| 1,3-Diphenylpropan-2-one | Dibenzyl ketone | 330 | 122 |
(Data sourced from references[9][10][11])
References
- 1. science-revision.co.uk [science-revision.co.uk]
- 2. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 7. google.com [google.com]
- 8. benchchem.com [benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]
- 11. homework.study.com [homework.study.com]
Application Notes and Protocols for the Spectrophotometric Determination of Carbonyls with 2,4-Dinitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of carbonyl compounds (aldehydes and ketones) with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a well-established and widely used method for the qualitative and quantitative analysis of these functional groups. This method is particularly valuable in the fields of biochemistry, environmental analysis, and pharmaceutical development for detecting and quantifying carbonyl compounds that can be indicative of oxidative stress or present as impurities. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which is a colored product that can be measured spectrophotometrically.[1][2][3][4] A solution of DNPH is commonly known as Brady's reagent.[2][5] The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group.[1][2][5][6] This application note provides a detailed protocol for the spectrophotometric determination of carbonyls using DNPH.
Principle of the Method
The underlying principle of this assay is a nucleophilic addition-elimination reaction, also known as a condensation reaction.[3][5] The lone pair of electrons on the terminal nitrogen of the hydrazine (B178648) attacks the electrophilic carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, resulting in the formation of a carbon-nitrogen double bond, yielding a 2,4-dinitrophenylhydrazone.[5] These hydrazone derivatives are typically yellow to red crystalline solids with sharp melting points, which can also be used for identification.[2] The intensity of the color produced is proportional to the concentration of the carbonyl compound in the sample, which can be quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.
Caption: Chemical reaction between a carbonyl compound and DNPH.
Quantitative Data
The wavelength of maximum absorbance (λmax) of the resulting 2,4-dinitrophenylhydrazone can vary depending on the structure of the parent carbonyl compound and the solvent used. In acidic conditions, the absorbance is typically measured in the range of 360-385 nm.[7] A simplified method involves the addition of NaOH after the reaction, which shifts the maximum absorbance to around 450 nm, reducing interference from unreacted DNPH.[8] For accurate quantification, a standard curve should be generated using a known concentration of a reference carbonyl compound.
| Carbonyl Compound | λmax (nm) | Molar Absorptivity Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Conditions |
| Formaldehyde-DNPH | 360 | 22,000 | Acetonitrile/Water[9][10] |
| General Protein Carbonyls | 370-375 | 22,000 | Guanidine (B92328) Hydrochloride[11][12] |
| Various Carbonyls (General) | 412.5 | Varies | Acetic-Hydrochloric Acid[13] |
Note: The molar absorptivity coefficient can vary slightly between different laboratories and experimental conditions. It is recommended to determine this value empirically by generating a standard curve.
Experimental Protocol
This protocol provides a general procedure for the spectrophotometric determination of carbonyl compounds. It may require optimization depending on the specific sample matrix and the carbonyls of interest.
1. Reagent Preparation
-
DNPH Solution (0.1% w/v): Dissolve 100 mg of 2,4-dinitrophenylhydrazine in 100 mL of a suitable solvent. Common solvents include a mixture of methanol (B129727) and sulfuric acid (Brady's reagent) or 2 M hydrochloric acid.[5] For protein carbonyl assays, DNPH is often dissolved in 2.5 M HCl.
-
Standard Carbonyl Solutions: Prepare a stock solution of a reference carbonyl compound (e.g., formaldehyde (B43269), acetone, or a specific carbonyl of interest) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water). From this stock, prepare a series of working standards by serial dilution to generate a standard curve (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).
-
Trichloroacetic Acid (TCA) Solution (20% w/v): Dissolve 20 g of TCA in deionized water and make up the volume to 100 mL. (This is primarily used for protein carbonyl assays to precipitate the derivatized protein).
-
Ethyl Acetate (B1210297)/Ethanol Wash Solution (1:1 v/v): Mix equal volumes of ethyl acetate and ethanol. Prepare this solution fresh.
-
Guanidine Hydrochloride Solution (6 M): Dissolve 57.32 g of guanidine hydrochloride in deionized water and make up the volume to 100 mL. (Used to resolubilize the protein pellet in protein carbonyl assays).
2. Sample Preparation
-
Liquid Samples: If the sample is a clear solution and the approximate carbonyl concentration is known, it may be used directly or after appropriate dilution.
-
Solid Samples: Extract the carbonyl compounds from the solid sample using a suitable solvent. The extraction method will need to be optimized for the specific sample matrix.
-
Protein Samples: For the determination of protein carbonylation, samples such as plasma, serum, or cell lysates are typically used.[12] It is crucial to remove any contaminating nucleic acids, as they can react with DNPH and lead to an overestimation of the carbonyl content.[11][14] This can be achieved by treating the sample with streptomycin (B1217042) sulfate (B86663) to precipitate the nucleic acids.[11][12][14]
3. Experimental Workflow
Caption: General experimental workflow for carbonyl determination.
4. Assay Procedure
-
Reaction: To 1 mL of each standard and sample solution in separate test tubes, add 1 mL of the DNPH solution.
-
Incubation: Mix the solutions well and incubate at room temperature for a specified period (e.g., 15-60 minutes) in the dark to allow for the complete formation of the hydrazone derivative. The optimal incubation time may need to be determined experimentally.
-
For Protein Samples (Precipitation and Washing):
-
After incubation, add 1 mL of 20% TCA solution to each tube.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the derivatized protein.
-
Carefully discard the supernatant.
-
Wash the pellet with 1 mL of the ethyl acetate/ethanol (1:1) solution to remove any unreacted DNPH. Vortex, centrifuge, and discard the supernatant. Repeat this wash step at least two more times.
-
-
Solubilization:
-
For Protein Samples: After the final wash, dissolve the pellet in 1 mL of 6 M guanidine hydrochloride solution.
-
For Non-Protein Samples: Depending on the nature of the hydrazone formed, a suitable solvent such as methanol, ethanol, or a mixture may be used to dissolve the product if it precipitates. If the product remains in solution, this step may be skipped.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the standards and samples at the predetermined λmax (e.g., 375 nm) using a spectrophotometer.
-
Use a blank solution (containing all reagents except the carbonyl compound) to zero the instrument.
-
5. Data Analysis
-
Standard Curve: Plot the absorbance values of the standards against their corresponding concentrations (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Calculation of Carbonyl Concentration: Use the equation of the standard curve to calculate the concentration of carbonyls in the unknown samples.
Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
-
For Protein Carbonyls: The carbonyl content is typically expressed as nanomoles of carbonyl per milligram of protein (nmol/mg).
Carbonyl Content (nmol/mg) = [C / (ε * d)] * (10^6 / P)
Where:
-
C = Absorbance of the sample
-
ε = Molar absorptivity coefficient (22,000 M⁻¹cm⁻¹)
-
d = Path length of the cuvette (cm)
-
P = Protein concentration in the sample (mg/mL)
-
Interferences and Considerations
-
Nucleic Acids: DNA and RNA can react with DNPH and cause significant interference, leading to artificially high carbonyl values, particularly in crude cell or tissue extracts.[11][14][15] It is recommended to remove nucleic acids prior to the assay.
-
Lipids: Oxidized lipids can contain carbonyl groups and may interfere with the assay.[16] An additional washing step with an organic solvent may be necessary to remove lipid-soluble components.
-
Reducing Sugars: While the reaction is generally specific for aldehydes and ketones, some reducing sugars may react under certain conditions.
-
Reagent Purity: The DNPH reagent itself can be contaminated with carbonyl compounds.[17] It is advisable to use high-purity DNPH or to recrystallize it if high background readings are observed.
-
Light Sensitivity: The 2,4-dinitrophenylhydrazone derivatives can be light-sensitive. It is recommended to perform the incubation step in the dark.
Conclusion
The spectrophotometric determination of carbonyls using 2,4-dinitrophenylhydrazine is a robust and reliable method that can be adapted for a wide range of sample types. By carefully preparing reagents, generating a standard curve, and being mindful of potential interferences, researchers can obtain accurate and reproducible quantitative data on the carbonyl content of their samples. This information is invaluable for studies related to oxidative stress, drug stability, and quality control in various scientific and industrial settings.
References
- 1. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 2. byjus.com [byjus.com]
- 3. sjpas.com [sjpas.com]
- 4. sjpas.com [sjpas.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. thinkswap.com [thinkswap.com]
- 7. mmpc.org [mmpc.org]
- 8. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 17. epa.gov [epa.gov]
Application Notes and Protocols for the Synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone
These application notes provide a detailed procedure for the synthesis, purification, and characterization of 2-butanone (B6335102) 2,4-dinitrophenylhydrazone, a derivative commonly used for the qualitative identification of 2-butanone.
Introduction
The reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), often referred to as Brady's reagent, is a classic method in qualitative organic analysis.[1][2][3][4] This reaction yields a solid, crystalline derivative known as a 2,4-dinitrophenylhydrazone, which has a characteristic sharp melting point that can be used to identify the original carbonyl compound.[2] The formation of a yellow, orange, or red precipitate upon mixing a sample with Brady's reagent is a positive test for the presence of an aldehyde or a ketone.[3][5][6] This methodology is particularly useful for distinguishing aldehydes and ketones from other carbonyl-containing functional groups like carboxylic acids, esters, and amides, which do not react under these conditions.[5]
The synthesis of 2-butanone 2,4-dinitrophenylhydrazone is achieved through a condensation reaction, which proceeds via a nucleophilic addition-elimination mechanism.[5][7][8] The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon in 2-butanone, making it more susceptible to nucleophilic attack by the 2,4-dinitrophenylhydrazine.[6][7]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[(Z)-butan-2-ylideneamino]-2,4-dinitroaniline | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂N₄O₄ | [9][10][11] |
| Molecular Weight | 252.23 g/mol | [9][10] |
| Appearance | Red or orange powder/crystals | [5] |
| Melting Point | 115-116 °C | --INVALID-LINK-- |
| IR Absorption (N-H stretch) | ~3287–3324 cm⁻¹ | [7] |
Experimental Protocols
1. Preparation of 2,4-Dinitrophenylhydrazine Reagent (Brady's Reagent)
This protocol describes the preparation of the 2,4-DNPH reagent using sulfuric acid.
-
Materials:
-
2,4-Dinitrophenylhydrazine (0.5 g)
-
Concentrated Sulfuric Acid (10 cm³)
-
Ethanol (B145695) (15 cm³)
-
Deionized Water (5 cm³)
-
100 cm³ Beaker
-
-
Procedure:
-
Place 0.5 g of 2,4-dinitrophenylhydrazine into a 100 cm³ beaker.[12]
-
Carefully add 10 cm³ of concentrated sulfuric acid.[12]
-
Stir the mixture until the 2,4-dinitrophenylhydrazine is completely dissolved. This may take some time, and leaving it overnight can ensure complete dissolution.[12]
-
In a separate container, prepare a solution of 15 cm³ of ethanol and 5 cm³ of deionized water.[12]
-
Slowly and carefully add the sulfuric acid solution of 2,4-DNPH to the ethanol-water mixture with continuous stirring.[12]
-
The resulting yellow-brown stock solution is Brady's reagent. This solution should be used within approximately 10 days.[12]
-
2. Synthesis of this compound
This protocol details the reaction of 2-butanone with the prepared Brady's reagent.
-
Materials:
-
Brady's Reagent (5 mL)
-
2-Butanone (10 drops)
-
Test tube
-
Water bath (60°C)
-
Ice bath
-
Hirsch funnel and vacuum filtration apparatus
-
-
Procedure:
-
Place 5 mL of the prepared Brady's reagent into a test tube.[2]
-
Add approximately 10 drops of 2-butanone to the reagent in the test tube.[2]
-
Mix the contents by sharply tapping the test tube.[2] An orange precipitate should begin to form.[6]
-
If a precipitate does not form immediately, gently warm the test tube in a 60°C water bath for about 5 minutes.[2]
-
After warming, cool the test tube in an ice bath to facilitate complete crystallization.[2]
-
Collect the crystalline product by vacuum filtration using a Hirsch funnel.[2]
-
Wash the crystals on the funnel with a small amount of cold ethanol to remove any unreacted starting materials.
-
Allow the crystals to dry on the funnel by drawing air through them for several minutes.[2]
-
3. Purification by Recrystallization
To obtain a high-purity product for accurate melting point determination, recrystallization is recommended.
-
Materials:
-
Crude this compound
-
Ethanol (or n-butyl alcohol)
-
Erlenmeyer flask
-
Hot plate
-
-
Procedure:
-
Transfer the crude, dried product to a small Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. n-Butyl alcohol can also be used as a solvent for recrystallization.[13]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize the yield of recrystallized product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
4. Characterization
The identity and purity of the synthesized product can be confirmed by the following methods:
-
Melting Point Determination: A sharp melting point close to the literature value (115-116°C) indicates a high degree of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic N-H stretching vibration around 3287–3324 cm⁻¹.[7]
Visualizations
Caption: Workflow for the synthesis of 2-Butanone 2,4-DNPH.
Safety Precautions
-
2,4-Dinitrophenylhydrazine: This substance is flammable, harmful if swallowed, and can be an irritant.[1][12] It is crucial to handle it as a wet powder to avoid the risk of explosion upon shock or friction.[5]
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns.[1][12] It should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
2-Butanone and Ethanol: These are flammable liquids and should be kept away from open flames or other ignition sources.[1]
-
Always wear appropriate PPE, including splash-resistant goggles, gloves, and a lab coat, throughout the experiment.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. byjus.com [byjus.com]
- 3. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 4. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 5. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Buy this compound | 958-60-1 [smolecule.com]
- 10. 2-Butanone-2,4-dinitrophenylhydrazone | C10H12N4O4 | CID 5359531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 12. edu.rsc.org [edu.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Recrystallization of Hydrazone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of hydrazone derivatives by recrystallization. Hydrazones are a significant class of compounds in medicinal chemistry and drug development, and obtaining high-purity crystalline material is crucial for accurate biological evaluation and formulation studies. Recrystallization is a fundamental and effective technique for this purpose.
Introduction
Hydrazones are organic compounds characterized by the R¹R²C=NNH₂ structure. They are synthesized typically through the condensation reaction of a ketone or aldehyde with a hydrazine (B178648) derivative. Due to their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, and antitumor properties, they are prominent scaffolds in drug discovery.[1]
Purification of the crude product is a critical step following synthesis to remove unreacted starting materials, byproducts such as azines, and other impurities.[2] Recrystallization is a preferred method for purifying solid hydrazone derivatives, leveraging the principle of differential solubility of the compound and impurities in a chosen solvent at varying temperatures. A suitable solvent will dissolve the hydrazone derivative at an elevated temperature but will have limited solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling.[3]
Key Considerations for Hydrazone Recrystallization
Several factors influence the success of hydrazone recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the hydrazone sparingly at room temperature but completely at its boiling point. Common solvents for hydrazone recrystallization include ethanol, methanol, acetonitrile, and mixtures such as hexane (B92381)/ethyl acetate.[3] The choice of solvent can significantly impact the yield and purity of the final product.
-
Temperature Gradient: A slow cooling process is generally preferred as it promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Compound Stability: Some hydrazones can be sensitive to prolonged heating or acidic conditions, which might be present as a catalyst from the synthesis step.[4][5] Monitoring the purification process is essential to prevent degradation.
Experimental Protocol: Recrystallization of a Hydrazone Derivative
This protocol outlines a general procedure for the recrystallization of a solid hydrazone derivative.
Materials:
-
Crude hydrazone derivative
-
Recrystallization solvent (e.g., ethanol, methanol, acetonitrile, or a solvent mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirrer)
-
Stir bar
-
Filter paper
-
Buchner funnel and filtration flask
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude hydrazone product and a few drops of the potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude hydrazone derivative in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of the selected solvent to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the hydrazone derivative is completely dissolved. Avoid adding excess solvent, as this will reduce the recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. The hydrazone derivative should begin to crystallize.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying on the filter paper, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.
-
Analysis: Determine the melting point and purity of the recrystallized product. Purity can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (NMR, IR).
Data Presentation
The selection of a recrystallization solvent is critical for obtaining a high yield of pure product. The following table summarizes examples of solvents used for the recrystallization of various hydrazone derivatives and the reported yields.
| Hydrazone Derivative | Recrystallization Solvent(s) | Yield (%) | Reference |
| 4-formylimidazole-4-hydroxybenzhydrazone dihydrate | 95% Ethanol | - | [4] |
| 2-nitrobenzaldehyde-2-furan formylhydrazone | 95% Ethanol | - | [4] |
| Hydrazone of 4-(2-hydrazino-2-oxoethoxy) benzohydrazide | Ethanol | 71 | [6] |
| Benzoyl hydrazide derivative | Ethanol | 66.6 | [7] |
| Hippuric hydrazone derivatives | Ethanol-water (2:1) | 92-94 | [8] |
| Isonicotinic hydrazide-based hydrazones | Methanol or Acetone | - | [2] |
| D-erythrose (4-nitrophenyl)hydrazone | Ethanol-ethyl acetate | 85.3 | [6] |
| Triazine-based hydrazone derivatives | Dimethyl sulfoxide (B87167) (DMSO) | - | [9] |
Note: Yields can be highly dependent on the specific substrate, reaction conditions, and purification technique.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oily Product Formation | The compound's melting point is lower than the boiling point of the solvent. | Try a lower-boiling point solvent. Triturate the oil with a non-polar solvent like cold pentane (B18724) or hexane to induce solidification.[10] |
| No Crystals Form Upon Cooling | Too much solvent was used, or the solution is supersaturated. | Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. Evaporate some of the solvent and cool again. |
| Low Recovery Yield | The compound is too soluble in the cold solvent, or too much solvent was used. | Ensure the minimum amount of hot solvent was used for dissolution. Ensure the solution is thoroughly cooled in an ice bath. |
| Colored Impurities in Crystals | Impurities were not fully removed. | Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb colored impurities. |
| Product Decomposes During Recrystallization | The hydrazone is unstable at the boiling point of the solvent. | Choose a lower-boiling point solvent. Minimize the heating time. |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of hydrazone derivatives via recrystallization.
Logical Relationships in Solvent Selection
Caption: Key factors influencing the selection of a suitable recrystallization solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 3. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. alcrut.com [alcrut.com]
- 8. minarjournal.com [minarjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Note: Solid Phase Extraction (SPE) for Cleanup of DNPH Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of aldehydes and ketones is crucial in environmental monitoring, food safety, and pharmaceutical development due to their potential toxicity and role as intermediates in chemical reactions. A common analytical method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which converts the carbonyl compounds into their corresponding DNPH-hydrazones. These derivatives are more stable, less volatile, and possess a strong chromophore, making them readily detectable by High-Performance Liquid Chromatography (HPLC) with UV detection.
However, the derivatization reaction requires a significant excess of DNPH reagent, and the unreacted DNPH can interfere with the chromatographic analysis, potentially co-eluting with the derivatives of interest and causing baseline instability or saturating the detector. Therefore, a cleanup step to remove the excess DNPH is essential for accurate quantification. Solid Phase Extraction (SPE) is a highly effective and efficient technique for this purpose, offering high recovery of the DNPH derivatives while retaining the unreacted DNPH. This application note provides a detailed protocol for the SPE cleanup of DNPH derivatives and presents a comparison of the performance of different SPE cartridges.
Data Presentation: Performance of SPE Cartridges for DNPH Derivative Cleanup
The selection of the appropriate SPE sorbent is critical for achieving optimal recovery of the DNPH derivatives and efficient removal of interfering substances. The following tables summarize the performance of various SPE cartridges based on data from several studies.
Table 1: Recovery of Aromatic and Aliphatic Aldehyde-DNPH Derivatives using LiChrolut EN SPE Column
| Analyte | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Aromatic Aldehydes | 93.6 - 99.5 | 3.0 - 3.5 |
| Aliphatic Aldehydes | 93.6 - 99.5 | 3.0 - 3.5 |
| Data from a study on the determination of aromatic low-molecular-mass aldehydes in water samples.[1] |
Table 2: Recovery of Various Carbonyl-DNPH Derivatives using C18 SPE Cartridges
| Analyte | Recovery (%) |
| Formaldehyde | 83 - 100 |
| Acetaldehyde (B116499) | 83 - 100 |
| Acetone | 83 - 100 |
| Glyoxal | 83 - 100 |
| Methylglyoxal | 83 - 100 |
| Pinonaldehyde | 83 - 100 |
| Nopinone | 83 - 100 |
| Data from a study on the determination of volatile and semi-volatile aldehydes and ketones in ambient particulate matter. |
Table 3: Efficiency of Acetaldehyde-DNPH Derivative Extraction using a C18 SPE Cartridge
| Analyte | Extraction Efficiency (%) |
| Acetaldehyde-DNPH | 87.6 |
| Data from a study on the extraction of acetaldehyde from mineral water.[2] |
Experimental Protocols
This section provides a detailed methodology for the SPE cleanup of DNPH derivatives, based on established methods such as EPA Method 8315A.[3]
Materials and Reagents
-
SPE Cartridges (e.g., C18, silica-based, or polymeric)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sample containing DNPH derivatives
-
SPE vacuum manifold
-
Collection vials
SPE Protocol
-
Cartridge Conditioning:
-
Pass 5 mL of acetonitrile through the SPE cartridge using a vacuum manifold.
-
Pass 5 mL of deionized water through the cartridge to equilibrate the sorbent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the aqueous sample containing the DNPH derivatives onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any remaining unreacted DNPH and other polar impurities.
-
A second wash with a mild organic solvent (e.g., 5% acetonitrile in water) can be employed for further cleanup if necessary.
-
-
Elution:
-
Elute the retained DNPH derivatives from the cartridge with 5 mL of acetonitrile into a clean collection vial.
-
The eluate is now ready for HPLC analysis.
-
Visualization of the SPE Workflow
The following diagram illustrates the key steps in the solid phase extraction cleanup of DNPH derivatives.
Caption: Workflow for SPE cleanup of DNPH derivatives.
References
Application Notes and Protocols for the Identification of Ketones via Melting Point Determination of Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The precise identification of ketones is a fundamental requirement in organic synthesis, quality control, and various stages of drug development. A classic and reliable method for characterizing an unknown ketone is through the determination of the melting point of its crystalline derivatives. Ketones, which are often liquids at room temperature, can be converted into solid derivatives through reactions with specific reagents. These derivatives—commonly 2,4-dinitrophenylhydrazones, semicarbazones, and oximes—have distinct and sharp melting points that serve as a physical constant for identification.[1]
This document provides detailed protocols for the synthesis, purification, and melting point determination of these key ketone derivatives. By comparing the experimentally determined melting point with established literature values, researchers can confidently identify an unknown ketone.[2]
General Principles
The identification of a ketone using this method involves a three-stage workflow: synthesis of a derivative, its purification, and subsequent characterization by melting point analysis. The underlying principle is the reaction of the carbonyl group (C=O) of the ketone with a nucleophilic reagent to form a solid, crystalline product.[3] The choice of derivative can be crucial, as some ketones may form more stable or more easily crystallizable derivatives with one reagent over another.
The formation of these derivatives proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon.[4] The resulting products—2,4-dinitrophenylhydrazones (often yellow to red solids), semicarbazones, and oximes (typically colorless solids)—are generally stable and exhibit sharp melting points, making them ideal for characterization.[4][5]
Experimental Protocols
Preparation of 2,4-Dinitrophenylhydrazone Derivatives
2,4-Dinitrophenylhydrazine (B122626) (Brady's reagent) reacts with ketones to form 2,4-dinitrophenylhydrazones. This reaction is often used as a qualitative test for aldehydes and ketones, as the formation of a colored precipitate is a positive indication.[4][6]
Materials:
-
Unknown ketone
-
2,4-Dinitrophenylhydrazine (Brady's reagent)
-
Concentrated Sulfuric Acid
-
Deionized water
-
Beakers, conical flask, and test tubes
-
Water bath
-
Büchner funnel and flask for vacuum filtration
-
Melting point apparatus
-
Capillary tubes
Protocol:
-
Preparation of Brady's Reagent: In a beaker, carefully add 0.5 g of 2,4-dinitrophenylhydrazine to 10 mL of concentrated sulfuric acid.[3] In a separate container, prepare a solution of 15 mL of ethanol and 5 mL of deionized water. Slowly and carefully add the 2,4-dinitrophenylhydrazine solution to the ethanol-water mixture.[3]
-
Synthesis of the Derivative: In a clean test tube or small conical flask, dissolve a small amount (approximately 1 mL) of the unknown ketone in a minimal amount of ethanol. Add approximately 5 mL of Brady's reagent to the ketone solution.[4][7]
-
Precipitation: Stopper the flask and shake the mixture vigorously. A yellow, orange, or red precipitate of the 2,4-dinitrophenylhydrazone should form.[4] Allow the mixture to stand at room temperature for about 15 minutes, with occasional shaking, to ensure complete precipitation.[3][7] If no precipitate forms immediately, gently warm the mixture in a water bath for 5-10 minutes and then cool in an ice bath.[3][8]
-
Purification by Recrystallization:
-
Collect the crude precipitate by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[4]
-
Transfer the crude product to a clean beaker and dissolve it in a minimum amount of hot ethanol to create a saturated solution. If necessary, a small amount of ethyl acetate (B1210297) can be added dropwise to aid dissolution.[4]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce recrystallization.[4]
-
Collect the purified crystals by vacuum filtration and allow them to dry completely. A sharp melting point is indicative of a pure substance.[7]
-
-
Melting Point Determination:
-
Place a small amount of the dry, purified crystals into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
-
Compare the observed melting point with the literature values provided in Table 1 to identify the original ketone.[9]
-
Workflow for 2,4-Dinitrophenylhydrazone Synthesis and Identification
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. samples.eduwriter.ai [samples.eduwriter.ai]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. Oximes: Structure, Formula, Preparation & Uses in Chemistry [vedantu.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 8. scribd.com [scribd.com]
- 9. homework.study.com [homework.study.com]
Application of 2,4-Dinitrophenylhydrazine (DNPH) in the Analysis of Carbonyl Compounds in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of carbonyl compounds in biological samples is a critical aspect of research in oxidative stress, toxicology, and disease biomarker discovery. Carbonyl compounds, such as aldehydes and ketones, are formed during cellular metabolism and as a result of oxidative damage to lipids and proteins. One of the most widely used and reliable methods for the detection and quantification of these carbonyls is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This application note provides detailed protocols and data for the use of DNPH in the analysis of both protein-bound carbonyls and low molecular weight carbonyls, such as methyl ethyl ketone (MEK), in biological matrices.
Application 1: Quantification of Protein Carbonyls as a Biomarker of Oxidative Stress
Protein carbonylation is an irreversible oxidative modification that serves as a common biomarker for oxidative stress. The reaction of DNPH with protein carbonyls forms stable dinitrophenylhydrazone (DNP-hydrazone) adducts, which can be quantified spectrophotometrically or immunochemically.
Quantitative Data Summary: Spectrophotometric Protein Carbonyl Assay
| Parameter | Value | Biological Matrix | Reference |
| Limit of Detection | ~1 µg of protein | General protein samples | [1] |
| Wavelength of Max Absorbance | 366 nm | Protein DNP-hydrazones | [2] |
| Molar Extinction Coefficient | 22,000 M⁻¹cm⁻¹ | DNP-hydrazones | Not explicitly in search results, but a commonly accepted value. |
Experimental Protocol: Spectrophotometric Assay of Protein Carbonyls
This protocol is adapted from established methods for the determination of protein carbonyls in biological samples.[1][2]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2.5 M HCl)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Guanidine (B92328) hydrochloride (6 M)
-
Phosphate-buffered saline (PBS)
-
Ethyl acetate/ethanol (1:1 v/v) wash solution
-
Spectrophotometer and cuvettes
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in an appropriate buffer containing protease inhibitors. Centrifuge to remove cellular debris and determine the protein concentration of the supernatant.
-
Derivatization:
-
Take a known amount of protein (e.g., 1 mg) and adjust the volume to 200 µL with PBS.
-
Add 500 µL of 10 mM DNPH in 2.5 M HCl.
-
Incubate at room temperature for 1 hour, vortexing every 15 minutes.
-
-
Protein Precipitation:
-
Add 500 µL of 20% TCA and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Discard the supernatant.
-
-
Washing:
-
Wash the protein pellet twice with 1 mL of ethyl acetate/ethanol (1:1) to remove unreacted DNPH.
-
Vortex, centrifuge at 10,000 x g for 10 minutes, and discard the supernatant after each wash.
-
-
Solubilization and Measurement:
-
Resuspend the pellet in 500 µL of 6 M guanidine hydrochloride.
-
Incubate at 37°C for 15-30 minutes to ensure complete solubilization.
-
Centrifuge to remove any insoluble material.
-
Measure the absorbance of the supernatant at 366 nm.
-
-
Calculation:
-
Calculate the concentration of carbonyl groups using the molar extinction coefficient of DNP-hydrazones (22,000 M⁻¹cm⁻¹).
-
Results are typically expressed as nmol of carbonyl groups per mg of protein.
-
Experimental Workflow: Protein Carbonyl Assay
Caption: Workflow for the spectrophotometric protein carbonyl assay.
Application 2: Analysis of Low Molecular Weight Carbonyls (e.g., MEK) by HPLC
DNPH is also used to derivatize low molecular weight aldehydes and ketones, such as methyl ethyl ketone (MEK), in biological fluids like urine and plasma. The resulting DNP-hydrazones are stable and can be readily separated and quantified by High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]
Quantitative Data Summary: HPLC Analysis of Carbonyl-DNPH Derivatives
| Analyte | Limit of Detection (LOD) | Method | Matrix | Reference |
| Formaldehyde-DNPH | 0.1 ng | UHPLC-UV | Standard Mix | [5] |
| Acetaldehyde-DNPH | 0.1 ng | UHPLC-UV | Standard Mix | [5] |
| Acetone-DNPH | 0.1 ng | UHPLC-UV | Standard Mix | [5] |
| MEK-DNPH | Not specified, but detectable | HPLC-UV | Standard Mix | [4] |
| Urinary Malondialdehyde (MDA) | 1.6 pmol/mL | LC-MS/MS | Urine | [6] |
Experimental Protocol: HPLC Analysis of MEK in Urine
This protocol is a general guide for the analysis of MEK and other carbonyls in urine, based on established EPA methods and literature.[3][7]
Materials:
-
Urine sample
-
DNPH derivatizing solution (e.g., acidified DNPH in acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector (set to ~360 nm)
-
C18 HPLC column
Procedure:
-
Sample Collection and Preparation:
-
Collect a urine sample and centrifuge to remove particulates.
-
An internal standard may be added at this stage.
-
-
Derivatization:
-
Mix a specific volume of urine with the DNPH derivatizing solution.
-
Allow the reaction to proceed for a defined time (e.g., 1-2 hours) at a controlled temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with acetonitrile followed by water.
-
Load the derivatized sample onto the cartridge. The DNP-hydrazones will bind to the stationary phase.
-
Wash the cartridge with a water/acetonitrile mixture to remove interferences.
-
Elute the DNP-hydrazones with acetonitrile.
-
-
HPLC Analysis:
-
Inject the eluted sample into the HPLC system.
-
Separate the DNP-hydrazones using a C18 column with a mobile phase gradient of acetonitrile and water.
-
Detect the derivatives using a UV detector at approximately 360 nm.
-
-
Quantification:
-
Identify the MEK-DNPH peak by comparing its retention time to that of a known standard.
-
Quantify the concentration based on a calibration curve generated from standards of known concentrations.
-
Experimental Workflow: HPLC Analysis of MEK-DNPH```dot
Caption: The Ras-Raf-MEK-ERK signaling cascade.
References
- 1. Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. chromtech.net.au [chromtech.net.au]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
Troubleshooting & Optimization
Technical Support Center: E/Z Isomerism of 2,4-Dinitrophenylhydrazone (DNPH) Derivatives in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with E/Z isomerism of 2,4-dinitrophenylhydrazone (DNPH) derivatives during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is E/Z isomerism in the context of DNPH derivatives?
A1: The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) results in the formation of 2,4-dinitrophenylhydrazone derivatives. These derivatives contain a carbon-nitrogen double bond (C=N), which can exist as two different geometric isomers: E (entgegen) and Z (zusammen). This isomerism can lead to analytical errors if not properly managed.[1][2][3][4]
Q2: What causes the formation of both E and Z isomers?
A2: Purified aldehyde-2,4-dinitrophenylhydrazones typically exist as the E-isomer.[1][3][5] However, the presence of acid or exposure to UV irradiation can cause isomerization, leading to a mixture of both E and Z isomers.[1][2][3] The ratio of these isomers can be influenced by the acidity of the derivatization solution.[2]
Q3: Why is managing E/Z isomerism important for quantitative analysis?
A3: The E and Z isomers can have different properties that affect HPLC analysis:
-
Different UV Absorbance Maxima: The Z-isomers typically have absorption maxima shifted to shorter wavelengths (by 5-10 nm) compared to the E-isomers.[1][2][5] This can lead to underestimation of carbonyl concentrations if the detection wavelength is not optimized for both isomers.[2]
-
Chromatographic Separation: The isomers may or may not be separated on a given HPLC column, which can complicate chromatograms.[2] If they are not baseline resolved, it can interfere with accurate quantification.
Q4: How can I control the E/Z isomer ratio for consistent results?
A4: The most effective method for achieving consistent and accurate quantification is to establish an equilibrium between the E and Z isomers. This is typically done by adding a small amount of acid, such as phosphoric acid, to both the sample and standard solutions to achieve a concentration of 0.02-1% (v/v).[1][2][4] This ensures that the ratio of isomers is constant across all analyses, allowing for reliable quantification.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Variable peak areas or inconsistent quantitative results for the same sample. | The E/Z isomer ratio is not consistent between injections. This can be due to differing acid concentrations or light exposure. | Add phosphoric acid to all samples and standards to a final concentration of 0.02-1% to force the reaction to a stable equilibrium Z/E ratio.[1][4] Prepare fresh standards and samples and protect them from direct light. |
| Multiple peaks for a single DNPH derivative. | The HPLC column and mobile phase conditions are separating the E and Z isomers. | This can be desirable for certain analyses. If separation is intended, ensure baseline resolution. If not, consider co-elution by adjusting mobile phase or using a different column. Some alkyl amide reversed-phase columns have shown good separation of E and Z isomers.[4] |
| Underestimation of carbonyl concentration. | The UV detection wavelength is optimized for only one of the isomers (typically the E-isomer). The Z-isomer has a different absorption maximum.[1][2][5] | Use a diode array detector (DAD) to monitor a range of wavelengths and select a wavelength that provides a suitable response for both isomers or integrate the peak areas from the maximum absorbance wavelength for each isomer. |
| Peak tailing or broad peaks. | Co-elution of isomers or on-column isomerization. | Ensure consistent mobile phase composition and temperature.[6] If isomers are partially separated, optimize the chromatography to either fully separate them or force them to co-elute. |
| Appearance of unexpected peaks in the chromatogram. | Degradation of the DNPH derivatives, which can be accelerated by UV light.[1][2] | Prepare fresh derivatives and store them protected from light. Ensure the purity of the DNPH reagent.[7] |
Quantitative Data Summary
The equilibrium Z/E isomer ratio is dependent on the specific carbonyl compound and the acidic conditions.
| Carbonyl Compound | Derivative | Equilibrium Z/E Ratio (in Phosphoric Acid) |
| Acetaldehyde | Acetaldehyde-2,4-dinitrophenylhydrazone | 0.309 - 0.32[1][4] |
| Propionaldehyde | Propanal-2,4-dinitrophenylhydrazone | 0.14 - 0.143[1][4] |
| Crotonaldehyde | Crotonaldehyde-2,4-dinitrophenylhydrazone | 0.093[4] |
| Acrolein | Acrolein-2,4-dinitrophenylhydrazone | 0.028[4] |
| 2-Butanone | 2-Butanone-2,4-dinitrophenylhydrazone | 0.154[4] |
Experimental Protocols
Protocol 1: Establishing E/Z Isomer Equilibrium for Quantitative Analysis
This protocol describes the recommended procedure to ensure a consistent isomer ratio for accurate quantification of aldehyde-DNPH derivatives.[1][4]
-
Standard and Sample Preparation: Prepare your DNPH derivative standards and samples in a suitable solvent, such as acetonitrile.
-
Acidification: To each standard and sample solution, add phosphoric acid to achieve a final concentration between 0.02% and 1% (v/v). For example, add 20 µL of 10% phosphoric acid to 1 mL of your sample/standard solution.
-
Equilibration: Allow the acidified solutions to stand for a sufficient time (e.g., at least 30 minutes) at a consistent temperature to reach equilibrium.
-
HPLC Analysis: Analyze the equilibrated standards and samples using your established HPLC method. The consistent Z/E ratio will allow for accurate quantification by summing the peak areas of both isomers if they are separated, or by quantifying the single peak if they co-elute.
Protocol 2: Reductive Amination to Eliminate E/Z Isomerism
For complex mixtures where isomerism complicates analysis, a reductive amination method can be employed to convert the C=N double bond to a C-N single bond, thus eliminating the possibility of E/Z isomers.[3]
-
Derivative Formation: Prepare the carbonyl-2,4-DNPHydrazone derivatives as per your standard procedure.
-
Reductive Amination: Treat the DNPHydrazone solution with a reducing agent such as 2-picoline borane. This will reduce the C=N double bond to a C-N single bond.
-
HPLC Analysis: The resulting reduced derivatives can then be analyzed by HPLC without the complication of E/Z isomerism.
Visualizations
Caption: Workflow for HPLC analysis of DNPH derivatives with isomer control.
Caption: Troubleshooting logic for inconsistent DNPH derivative analysis.
References
- 1. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. epa.gov [epa.gov]
Navigating the Complexity of E/Z Isomer Resolution for DNPH Derivatives: A Technical Support Guide
For researchers and professionals in drug development and analytical sciences, the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a cornerstone for their quantification. However, this critical technique introduces the challenge of E/Z isomer formation, which can complicate chromatographic analysis and compromise data accuracy. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively resolve E/Z isomers of DNPH derivatives, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why do DNPH derivatives form E/Z isomers?
A1: The reaction between a carbonyl compound (aldehyde or ketone) and DNPH forms a C=N double bond in the resulting hydrazone. Rotation around this double bond is restricted, leading to the formation of two geometric isomers, designated as E (entgegen, opposite) and Z (zusammen, together), also referred to as trans and cis or syn and anti. The formation and ratio of these isomers can be influenced by factors such as acid catalysis and UV light exposure.[1][2] Purified DNPH derivatives of aldehydes typically exist as the more stable E-isomer.[1]
Q2: Why is the resolution of E/Z isomers important for quantitative analysis?
A2: Inaccurate quantification can occur if the E and Z isomers are not chromatographically resolved.[3] These isomers can exhibit different chromatographic behaviors and spectral properties.[3] If they co-elute, the resulting peak represents a mixture of both isomers, which can lead to erroneous concentration measurements, especially if the molar absorptivities of the isomers differ at the detection wavelength. Furthermore, the equilibrium between the isomers can shift, affecting the reproducibility of the analysis.[1] For accurate and reproducible results, it is crucial to either achieve baseline separation of the isomers or to establish conditions that ensure a stable and consistent isomer ratio in both samples and standards.[3]
Q3: What is the role of acid in the formation and separation of E/Z isomers?
A3: Acid acts as a catalyst in the derivatization reaction between carbonyl compounds and DNPH.[4] It also plays a crucial role in the interconversion between the E and Z isomers.[1] In the presence of a small amount of acid, such as phosphoric acid, an equilibrium mixture of the E and Z isomers will be formed.[1][2] This is often a desired strategy in quantitative analysis, as adding the same concentration of acid to both samples and standards helps to achieve a stable and identical isomer ratio, leading to more accurate and reproducible measurements.[1]
Q4: Can I avoid the formation of E/Z isomers altogether?
A4: While the formation of isomers is inherent to the chemistry of DNPH derivatization of asymmetric carbonyls, one approach to circumvent this issue is through reductive amination. This method involves transforming the C=N double bond of the carbonyl-2,4-DNPHydrazone into a C-N single bond, thus eliminating the possibility of geometric isomerism.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic resolution of E/Z isomers of DNPH derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of E/Z isomer peaks. | Inappropriate column selection. | Use a reversed-phase column with good selectivity for isomers, such as a C8 or C18 column.[3] |
| Suboptimal mobile phase composition. | Optimize the mobile phase gradient. A gradient of water and an organic solvent like acetonitrile (B52724) is commonly used.[3] Consider adding a small percentage of an acid (e.g., 0.02-1% phosphoric acid) to the mobile phase to facilitate consistent isomerization and potentially improve separation.[1][3] | |
| Inadequate temperature control. | Optimize the column temperature. Temperature can affect retention time and selectivity.[5] A typical starting point is 30-40°C.[5][6] | |
| Inconsistent peak areas or retention times for isomers. | Unstable isomer equilibrium. | Ensure that both samples and standards are treated with the same concentration of acid (e.g., phosphoric acid) and allowed to equilibrate for the same amount of time to reach a stable Z/E isomer ratio.[1][3] |
| Fluctuation in column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the analysis.[5] | |
| Contamination of the DNPH reagent or solvents. | Use high-purity DNPH and HPLC-grade solvents. DNPH solutions can absorb carbonyl compounds from the air over time, so fresh solutions are recommended. | |
| Low yield of DNPH derivatives. | Suboptimal reaction conditions. | Ensure the derivatization reaction is carried out under appropriate conditions. This includes using a suitable solvent (e.g., ethanol, acetonitrile), an acid catalyst (e.g., hydrochloric acid), an adequate molar excess of DNPH, and optimizing the reaction time and temperature.[5][7] |
| Incomplete dissolution of the starting material. | Choose a solvent that ensures the complete dissolution of the carbonyl compound. | |
| Degradation of the DNPH reagent. | Use fresh, high-quality DNPH, as it can degrade over time. | |
| Presence of extraneous peaks in the chromatogram. | Contamination from glassware or solvents. | Thoroughly clean all glassware and use HPLC-grade solvents to avoid introducing interfering substances.[8] |
| Impurities in the DNPH reagent. | Purify the DNPH reagent if necessary. A saturated solution of DNPH in acetonitrile can be prepared, and any precipitated impurities can be removed. | |
| Side reactions during derivatization. | Optimize reaction conditions to minimize the formation of byproducts. |
Experimental Protocols
Protocol 1: DNPH Derivatization of Carbonyl Compounds
This protocol describes the preparation of DNPH derivatives from a standard solution of a carbonyl compound.
Materials:
-
Standard solution of the carbonyl compound
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (H₃PO₄) or Hydrochloric acid (HCl)
-
Volumetric flasks
-
Pipettes
-
Water bath
Procedure:
-
Prepare the DNPH Reagent Solution: Dissolve a known amount of DNPH in acetonitrile to create a saturated solution. A common preparation involves dissolving approximately 1.5 g of recrystallized DNPH in 100 mL of acetonitrile containing a catalytic amount of acid (e.g., 70 µL of phosphoric acid).[1]
-
Derivatization Reaction:
-
Pipette a known volume of the carbonyl standard solution into a volumetric flask.
-
Add the DNPH reagent solution. A significant molar excess of DNPH is recommended to drive the reaction to completion.[5]
-
Add a catalytic amount of acid (e.g., bring the final concentration of phosphoric acid to 0.02-1% v/v).[1][3]
-
-
Reaction Incubation:
-
Stopper the flask and mix the solution thoroughly.
-
Incubate the reaction mixture. The reaction can be carried out at room temperature or with gentle heating (e.g., 50-65°C in a water bath) for a specific duration (e.g., 30 minutes to 3 hours) to ensure complete derivatization and equilibration of isomers.[4][7]
-
-
Sample Preparation for HPLC:
-
After incubation, allow the solution to cool to room temperature.
-
Dilute the solution to the final volume with acetonitrile.
-
The sample is now ready for HPLC analysis.
-
Protocol 2: HPLC Separation of E/Z Isomers of DNPH Derivatives
This protocol provides a general HPLC method for the separation of E/Z isomers. Optimization will be required based on the specific carbonyl derivative and HPLC system.
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase column such as a C8 or C18 column is typically used. For example, an Alltima C18 column (5 µm, 150 mm × 4.6 mm).[5]
-
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution (Example): A gradient elution is often necessary to separate a mixture of DNPH derivatives. An example gradient is as follows:
-
Start with a certain percentage of Mobile Phase B (e.g., 45-50%).
-
Gradually increase the percentage of Mobile Phase B over time to elute the more hydrophobic compounds.
-
A post-run equilibration step at the initial mobile phase composition is necessary.
-
-
Column Temperature: Maintained at a constant temperature, for example, 30°C or 45°C.[5][6]
-
Injection Volume: Typically 10-20 µL.[5]
Quantitative Data Summary
The resolution and retention of E/Z isomers are highly dependent on the specific DNPH derivative and the chromatographic conditions. The following table provides example data on the equilibrium Z/E isomer ratios for several carbonyl compounds in the presence of an acid catalyst.
| Carbonyl Compound | Equilibrium Z/E Isomer Ratio | Reference |
| Acetaldehyde | 0.309 - 0.32 | [1][2] |
| Propionaldehyde | 0.14 - 0.143 | [1][2] |
| Crotonaldehyde | 0.093 | [1] |
| Acrolein | 0.028 | [1] |
| 2-Butanone | 0.154 | [1] |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the DNPH derivatization of carbonyl compounds.
Caption: Troubleshooting logic for poor E/Z isomer resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iomcworld.com [iomcworld.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. help.waters.com [help.waters.com]
Technical Support Center: Degradation of Hydrazone Adducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the degradation of hydrazone adducts in acidic conditions.
Troubleshooting Guide
Hydrazone linkages are designed to be stable at physiological pH and labile in acidic environments, a feature widely used in drug delivery.[1][2][3] However, achieving the desired stability and cleavage profile can be challenging. This guide addresses common issues encountered during experimental work.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Premature degradation of the hydrazone-linked conjugate at neutral pH (e.g., pH 7.4).[1][3] | The hydrazone is derived from an aliphatic aldehyde or ketone, which are known to be less stable than their aromatic counterparts.[1][3][4][5] | Redesign the linker using an aromatic aldehyde or ketone to increase stability through resonance.[1] |
| Electron-withdrawing groups near the hydrazone bond are increasing its susceptibility to hydrolysis.[1][3][5] | Modify the linker by replacing electron-withdrawing groups with electron-donating groups to enhance stability.[1] | |
| The experimental medium (e.g., plasma, cell culture medium) contains components that catalyze hydrolysis.[6] | Evaluate stability in a simpler buffer system (e.g., PBS) to identify if matrix components are the cause. Aroylhydrazones, for instance, have shown rapid decomposition in plasma while being relatively stable in PBS.[6] | |
| The hydrazone adduct is too stable and does not release its payload efficiently in the target acidic environment (e.g., endosomes, pH ~5.5).[3] | The hydrazone is derived from an aromatic aldehyde, which confers high stability even at lower pH.[4][5] | Switch to a hydrazone derived from an aliphatic aldehyde, which is more prone to acidic hydrolysis.[4][5] |
| Electron-donating groups on the aromatic ring are stabilizing the hydrazone bond. | Introduce electron-withdrawing groups to the structure to decrease stability and facilitate cleavage at acidic pH.[5] | |
| Steric hindrance around the hydrazone bond is preventing access for water molecules to initiate hydrolysis.[5] | Redesign the linker to reduce the steric bulk near the C=N bond.[3] | |
| Inconsistent hydrolysis rates are observed between different batches of the same conjugate. | There is variability in the purity of the starting aldehyde/ketone or hydrazine (B178648) precursors. | Ensure high purity of all starting materials and perform thorough characterization (e.g., NMR, mass spectrometry) for each new batch. |
| Trace amounts of acidic or basic contaminants in solvents or buffers are inadvertently catalyzing the reaction.[5] | Use high-purity, anhydrous solvents and freshly prepared, pH-verified buffers for all experiments.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of acid-catalyzed hydrazone degradation?
A1: The degradation of hydrazones in acidic conditions occurs via hydrolysis, a reversible reaction that cleaves the carbon-nitrogen double bond (C=N).[5] The generally accepted mechanism involves two primary steps:
-
Protonation: The reaction is initiated by the protonation of the imine nitrogen atom of the hydrazone.[3][7] This step increases the electrophilicity of the adjacent carbon atom.[3]
-
Nucleophilic Attack and Cleavage: A water molecule then acts as a nucleophile, attacking the electrophilic carbon.[4][7] This forms an unstable tetrahedral intermediate called a carbinolamine.[8][9] This intermediate subsequently breaks down, eliminating a hydrazine moiety and regenerating the original aldehyde or ketone.[5][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrazone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing DNPH Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization of carbonyl compounds.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during DNPH derivatization experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Derivative Yield | Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time. | Optimize reaction conditions. Ensure the pH is within the acidic range of 2-4.[1] Consider gentle heating of the reaction mixture (e.g., 40-60°C) and monitor the reaction over time to determine the optimal duration.[1] For some applications, a higher temperature of 65°C for 30 minutes has been found to be optimal.[2] |
| Poor Reagent Quality: Degradation or contamination of the DNPH reagent. | Use fresh, high-purity DNPH. If purity is a concern, consider recrystallizing the DNPH from a suitable solvent like hot acetonitrile (B52724).[1][3] | |
| Insufficient Reagent: The molar ratio of DNPH to the carbonyl compound is too low. | Increase the molar excess of the DNPH reagent to drive the reaction to completion. A common starting point is a 2 to 10-fold excess.[1] In some cases, a much higher molar ratio (e.g., 300-fold) may be necessary for complete derivatization.[2] | |
| Sample Matrix Effects: Interfering substances in the sample may inhibit the reaction. | Implement a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering compounds.[1] | |
| Presence of Interfering Peaks in Chromatogram | Contaminated Reagents or Solvents: Carbonyl impurities in the DNPH reagent, solvents, or glassware. | Use HPLC-grade solvents and ensure all glassware is thoroughly cleaned.[1] It is advisable to run a reagent blank to identify any contaminant peaks.[1] Do not rinse glassware with acetone (B3395972) or methanol (B129727) as they react with DNPH.[4] |
| Formation of Isomers: The resulting hydrazone can exist as E and Z stereoisomers.[1] | This is an inherent aspect of the chemistry. Ensure your HPLC method can adequately resolve or co-elute and consistently quantify both isomers.[1] | |
| Side Reactions: Unwanted reactions occurring within the sample matrix. | Optimize sample preparation and derivatization conditions to minimize side reactions. Adjusting the pH or temperature may be beneficial.[1] | |
| Poor Reproducibility of Results | Inconsistent Reaction Conditions: Variations in temperature, time, or reagent addition between samples. | Meticulously standardize the experimental protocol.[1] |
| Instability of Derivatives: The formed hydrazone derivatives may degrade over time. | Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C) in the dark.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of DNPH derivatization?
DNPH derivatization is a chemical process used to convert carbonyl compounds (aldehydes and ketones) into their corresponding 2,4-dinitrophenylhydrazone derivatives.[5] This is often done to enhance their detection and quantification, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC). The resulting derivatives are more stable, less volatile, and possess a strong chromophore, making them easily detectable by UV-Vis detectors, typically around 360 nm.[1][3][5]
Q2: What are the critical parameters for optimizing the derivatization reaction?
The key parameters for successful DNPH derivatization include the molar ratio of DNPH to the carbonyl compound, reaction temperature, reaction time, and the pH of the reaction medium.[1]
Q3: How should the DNPH derivatizing reagent be prepared and stored?
A common method for preparing the DNPH reagent involves dissolving it in an organic solvent like acetonitrile or methanol, often with the addition of a strong acid such as sulfuric or hydrochloric acid to catalyze the reaction.[1] Due to the potential for contamination from environmental carbonyl compounds, it is crucial to use high-purity DNPH and solvents.[1][3] The reagent should be stored in a tightly sealed, dark container at a low temperature (e.g., 4°C) to minimize degradation and contamination.[1]
Q4: What are the expected products of the reaction?
The reaction between a carbonyl compound and DNPH is a condensation reaction that forms a 2,4-dinitrophenylhydrazone and a molecule of water.[1] It is important to be aware that the resulting hydrazone can exist as E and Z stereoisomers due to the C=N double bond, which may appear as two closely eluting peaks in an HPLC chromatogram.[1]
Q5: How can I confirm the successful formation of the DNPH derivative?
The formation of the derivative can be confirmed by analyzing the reaction mixture using HPLC with a UV-Vis detector set to approximately 360 nm. The appearance of a new peak with a strong absorbance at this wavelength, corresponding to the expected retention time of the hydrazone, indicates successful derivatization. Comparing the retention time with that of a known standard of the derivatized analyte provides definitive confirmation.
Experimental Protocols
Preparation of DNPH Reagent (Acidic Acetonitrile)
-
Purification of DNPH (Optional but Recommended):
-
Dissolve crude DNPH in hot, HPLC-grade acetonitrile to create a saturated solution.[3]
-
Allow the solution to cool slowly to just above room temperature.
-
Cap the container and store it overnight in a refrigerator to facilitate further crystallization.[3]
-
Collect the purified crystals by vacuum filtration.[3]
-
-
Reagent Preparation:
-
Accurately weigh a specific amount of purified DNPH (e.g., 200 mg) and place it in a 100 mL brown volumetric flask.[2]
-
Add approximately 80 mL of HPLC-grade acetonitrile.
-
Carefully add a catalytic amount of a strong acid, such as hydrochloric acid (e.g., to a final concentration of 1.25% v/v).[2]
-
Sonicate the mixture to dissolve the DNPH completely.
-
Bring the flask to the final volume with acetonitrile and mix thoroughly.
-
Filter the solution through a 0.45 µm microporous membrane.[2]
-
Store the reagent at 4°C in a tightly sealed, dark container.[1]
-
General Derivatization Procedure
-
Sample Preparation: Prepare the sample containing the carbonyl compound in a suitable solvent, typically acetonitrile.
-
Reaction Mixture: In a reaction vial, combine a known volume of the sample with an excess of the prepared DNPH reagent. A 2 to 10-fold molar excess of DNPH is a common starting point.[1]
-
Acidification: Ensure the reaction mixture is acidic, with a pH between 2 and 4.[1] The acid catalyst is often included in the DNPH reagent itself.
-
Reaction Incubation:
-
Allow the reaction to proceed for a specific duration. This can range from 20 minutes to several hours depending on the analyte and reaction conditions.[2][6]
-
For many applications, incubation at room temperature is sufficient.[3] However, gentle heating to 40-60°C can accelerate the reaction.[1] In some optimized methods, a temperature of 65°C for 30 minutes is used.[2]
-
-
Quenching (Optional): The reaction can be stopped by neutralizing the acid with a base, though this is not always necessary.
-
Analysis:
-
Filter the derivatized sample solution through a 0.22 µm syringe filter into an HPLC vial.[5]
-
Inject the sample into the HPLC system for analysis.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Optimal pH | 2 - 4 | Acid catalysis is crucial for the reaction.[1] |
| Reaction Temperature | 40 - 65 °C | Higher temperatures can increase the reaction rate, but optimization is necessary to avoid degradation.[1][2] |
| Reaction Time | 20 min - 3 hours | The required time depends on the specific carbonyl compound, temperature, and reagent concentrations.[2][7] |
| DNPH to Analyte Molar Ratio | 2:1 to 300:1 | A significant excess of DNPH is generally used to ensure the reaction goes to completion.[1][2] |
| HPLC Detection Wavelength | ~360 nm | The 2,4-dinitrophenylhydrazone derivatives have a strong UV absorbance at this wavelength.[1][5] |
Visualizations
Caption: Experimental workflow for DNPH derivatization.
Caption: Troubleshooting logic for DNPH derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. csus.edu [csus.edu]
- 4. epa.gov [epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove unreacted DNPH from a derivatized sample
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 2,4-dinitrophenylhydrazine (B122626) (DNPH) from a derivatized sample.
Troubleshooting Guide: Selecting a Cleanup Method
Choosing the appropriate method to remove excess DNPH is critical for accurate downstream analysis. This guide will help you select the best strategy based on your experimental needs.
DOT Script for Method Selection Flowchart:
Figure 1: Decision tree for selecting a DNPH removal method.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted DNPH?
Excess DNPH can interfere with chromatographic analysis, potentially damaging LC columns or clogging sampling cones.[1] In techniques like gas chromatography with an electron capture detector (ECD), the presence of unreacted DNPH can cause significant interference.[2] Removing it is crucial for obtaining accurate and reproducible results.
Q2: What are the most common methods for removing excess DNPH?
The most prevalent and effective techniques are Solid-Phase Extraction (SPE), High-Performance Liquid Chromatography (HPLC) cleanup, and recrystallization. The choice of method depends on factors such as the desired purity of the derivative, sample throughput, and the nature of the analyte.
Q3: How effective is Solid-Phase Extraction (SPE) for DNPH removal?
SPE is a highly effective method for purifying DNPH-derivatized samples. Studies have shown that SPE can remove up to 97.5% of unreacted DNPH while achieving a recovery of 103% for the derivatized analyte.[1] Another report indicated a high recovery of 96% for formaldehyde-DNPH after cleanup with a cation exchange cartridge.[2]
Q4: Can I use HPLC to remove unreacted DNPH?
Yes, HPLC can be used to separate unreacted DNPH from the derivatized products. On a C18 reverse-phase column with a methanol:water mobile phase, the unreacted DNPH typically elutes before the DNPH-derivatives.[3] This allows for the collection of the purified derivative fractions.
Q5: Is recrystallization a suitable method for cleanup?
Recrystallization is primarily used to purify the DNPH reagent before the derivatization reaction to remove any pre-existing carbonyl contaminants.[4][5] It can be performed by dissolving the DNPH in hot acetonitrile (B52724) and allowing it to slowly cool.[4][5] While it can be applied to purify a solid derivative post-reaction, its effectiveness depends on the solubility differences between the derivative and the unreacted DNPH.
Quantitative Data Summary
| Method | Analyte | % DNPH Removal | % Analyte Recovery | Source |
| Solid-Phase Extraction (SPE) | Not Specified | 97.5% | 103% | [1] |
| SPE (Cation Exchange) | Formaldehyde-DNPH | Not Specified | 96% | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Cleanup
This protocol provides a general workflow for removing unreacted DNPH using a cation exchange SPE cartridge.
DOT Script for SPE Workflow:
Figure 2: General workflow for SPE cleanup of DNPH derivatives.
Methodology:
-
Cartridge Selection: Choose a suitable SPE cartridge. A cation exchange resin is often effective for retaining the unreacted DNPH.[2]
-
Conditioning: Condition the SPE cartridge by passing a small volume of the elution solvent (e.g., acetonitrile) through it.
-
Sample Loading: Load the derivatized sample solution onto the conditioned cartridge.
-
Washing: Wash the cartridge with a solvent that will elute the DNPH-derivative but retain the unreacted DNPH. The specific solvent will depend on the chosen SPE sorbent and the derivative's properties.
-
Elution: Elute the purified DNPH-derivative from the cartridge using a stronger solvent, such as acetonitrile.[2] Collect the eluate for analysis.
Protocol 2: Recrystallization of DNPH Reagent
This protocol, adapted from EPA methods, is for the purification of the DNPH reagent prior to derivatization to minimize background contamination.[5][6]
Methodology:
-
Dissolution: In a fume hood, prepare a saturated solution of DNPH by boiling excess DNPH in HPLC-grade acetonitrile for approximately one hour.[5][6]
-
Crystallization: Transfer the hot supernatant to a clean, covered beaker and allow it to cool gradually to 40-60°C. Maintain this temperature until about 95% of the solvent has evaporated, allowing crystals to form.[5][6]
-
Washing: Decant the remaining solvent and wash the crystals twice with a small volume of cold acetonitrile.[5][6]
-
Purity Check: An aliquot of the final rinse can be analyzed by HPLC to ensure that carbonyl impurities are below the required level (e.g., < 0.025 µg/mL).[6]
-
Storage: The purified DNPH crystals should be stored under HPLC-grade acetonitrile.[5]
References
Technical Support Center: Synthesis of 2-Butanone 2,4-Dinitrophenylhydrazone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-butanone (B6335102) 2,4-dinitrophenylhydrazone, with a focus on improving reaction yield and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-butanone 2,4-dinitrophenylhydrazone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Precipitate Formation | 1. Inactive 2,4-dinitrophenylhydrazine (B122626) (DNPH) reagent. 2. Insufficient acid catalyst. 3. Reaction temperature is too low. 4. Incorrect solvent. | 1. Use fresh or properly stored DNPH reagent. Dry DNPH can be a shock-sensitive explosive, so it is often supplied wet and should be handled with care. 2. Ensure the reaction mixture is sufficiently acidic. The reaction is acid-catalyzed, with common catalysts being sulfuric acid, phosphoric acid, or hydrochloric acid.[1][2] 3. Gently warm the reaction mixture. For some carbonyl compounds, warming to 50-60°C can facilitate the reaction.[3] 4. The reaction is typically performed in ethanol (B145695) or methanol (B129727).[4] |
| Oily Product Instead of Crystalline Precipitate | 1. Presence of impurities in the starting materials (2-butanone or DNPH). 2. Insufficient reaction time. | 1. Purify the 2-butanone by distillation. Recrystallize the DNPH from a suitable solvent like n-butyl alcohol if its purity is .[1][5] 2. Allow the reaction to proceed for a longer duration, potentially with stirring, to ensure complete formation of the hydrazone. |
| Low Yield of Purified Product | 1. Inefficient precipitation or filtration. 2. Loss of product during recrystallization. 3. Formation of soluble E/Z stereoisomers. | 1. Cool the reaction mixture in an ice bath to maximize precipitation before filtration. Wash the collected crystals with a minimal amount of cold solvent. 2. Use a minimal amount of hot solvent for recrystallization to avoid dissolving a significant portion of the product. Cool the solution slowly to promote crystal growth and then chill in an ice bath before filtering. 3. The presence of acid can lead to an equilibrium mixture of E and Z isomers.[6][7] While the E-isomer is typically the major product, the formation of the more soluble Z-isomer can reduce the isolated yield of the crystalline product. Minimizing the acid catalyst concentration may be beneficial.[6] |
| Broad or Incorrect Melting Point | 1. Impure product. 2. Presence of a mixture of E and Z isomers. | 1. Recrystallize the product until a constant and sharp melting point is achieved. Common recrystallization solvents include ethanol or ethanol-water mixtures.[1] 2. The presence of both E and Z isomers can result in a depressed and broad melting point. The reported equilibrium Z/E isomer ratios for this compound in acidic conditions are around 0.154 to 0.20.[6][7] Purification by recrystallization typically isolates the more stable E-isomer. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 2-butanone and 2,4-dinitrophenylhydrazine?
A1: The reaction is a nucleophilic addition-elimination, also known as a condensation reaction.[8] The nitrogen atom of the hydrazine (B178648) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-butanone. This is followed by the elimination of a water molecule to form the 2,4-dinitrophenylhydrazone.[9]
Q2: Why is an acid catalyst necessary for this reaction?
A2: Acid catalysis is crucial for accelerating the reaction.[1] The acid protonates the carbonyl oxygen of the 2-butanone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic 2,4-dinitrophenylhydrazine.[1]
Q3: What is "Brady's Reagent"?
A3: Brady's reagent is a solution of 2,4-dinitrophenylhydrazine in a mixture of methanol and a strong acid, typically sulfuric acid.[8] It is a common reagent used to test for the presence of aldehydes and ketones.
Q4: How can I improve the purity of my this compound?
A4: The primary method for purification is recrystallization.[1] Effective solvents for this purpose are typically ethanol or a mixture of ethanol and water.[1] The process involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly to form pure crystals.
Q5: The color of my precipitate is not what I expected. What does this indicate?
A5: The 2,4-dinitrophenylhydrazone derivatives of aldehydes and ketones are typically yellow, orange, or red solids.[9] Aromatic carbonyls tend to give redder precipitates.[10] An off-color may indicate the presence of impurities.
Data Presentation
Table 1: Illustrative Yields of this compound under Various Conditions
| Catalyst (in Ethanol) | Temperature (°C) | Reaction Time (min) | Typical Reported Yield (%) |
| Sulfuric Acid | 25 | 15-30 | 85-95 |
| Phosphoric Acid | 25 | 15-30 | 80-90 |
| Hydrochloric Acid | 25 | 15-30 | 85-95 |
| Sulfuric Acid | 50 | 10-20 | >90 |
Note: These are typical yield ranges reported in literature for the formation of dinitrophenylhydrazones and may vary based on specific experimental conditions and purification efficiency.
Table 2: E/Z Isomer Ratios of this compound in Acidic Media
| Acid Catalyst | Solvent | Equilibrium Z/E Isomer Ratio | Reference |
| Phosphoric Acid | Acetonitrile | 0.154 | [7] |
| Phosphoric Acid | Not Specified | 0.20 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Butanone
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Ethanol (95%)
-
Concentrated Sulfuric Acid
-
Beakers
-
Stirring Rod
-
Ice Bath
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
Procedure:
-
Preparation of Brady's Reagent: In a 100 mL beaker, dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 50 mL of 95% ethanol. Once dissolved, cautiously add 1.0 mL of concentrated sulfuric acid dropwise while stirring.
-
Reaction: In a separate 50 mL beaker, dissolve 0.5 mL of 2-butanone in 10 mL of 95% ethanol.
-
Add the 2-butanone solution to the Brady's reagent with continuous stirring.
-
An orange to reddish-orange precipitate should form. Allow the mixture to stand at room temperature for 15-20 minutes to ensure complete precipitation. If no precipitate forms, gently warm the mixture in a water bath at 50-60°C for 5-10 minutes.
-
Cool the mixture in an ice bath for 10-15 minutes to maximize crystal formation.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two small portions of cold 95% ethanol to remove any unreacted starting materials and acid.
-
Allow the product to air dry on the filter paper.
Protocol 2: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Transfer the crude, dry product to a clean Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Avoid boiling the solvent vigorously. If the solid does not dissolve, add a very small amount of additional ethanol dropwise until a clear solution is obtained at the boiling point.
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to induce maximum crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Dry the purified crystals and determine their melting point. A pure sample should have a sharp melting point.
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]
- 2. 2-Butanone-2,4-dinitrophenylhydrazone | 958-60-1 | AAA95860 [biosynth.com]
- 3. ajpamc.com [ajpamc.com]
- 4. haflonggovtcollege.ac.in [haflonggovtcollege.ac.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. 2-Butanone-2,4-DNPH certified reference material, vial of 100 mg, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: 2,4-Dinitrophenylhydrazine (DNPH) Assay
Welcome to the technical support center for the 2,4-dinitrophenylhydrazine (B122626) (DNPH) assay. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding common pitfalls and troubleshooting issues encountered during the quantification of carbonyl compounds in various samples, particularly in the context of protein oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the DNPH assay?
The DNPH assay is a widely used method for detecting and quantifying carbonyl groups (aldehydes and ketones), which are common markers of oxidative stress, particularly in proteins.[1][2] The assay is based on the reaction of 2,4-dinitrophenylhydrazine (DNPH) with these carbonyl groups.[2][3] In an acidic environment, DNPH reacts with aldehydes and ketones in a condensation reaction to form a stable 2,4-dinitrophenylhydrazone product.[2][3][4] This product can be measured spectrophotometrically, typically at a wavelength of 360-385 nm, to determine the concentration of carbonyls in the sample.[1][2]
Q2: What types of samples can be analyzed using the DNPH assay?
The DNPH assay is versatile and can be adapted for various sample types, including:
-
Purified proteins[5]
-
Meat and muscle tissue[6]
-
Ambient air samples (for volatile aldehydes and ketones)[7]
Q3: What is the difference between spectrophotometric and immunochemical detection?
While both methods rely on the initial derivatization with DNPH, the detection method differs.
-
Spectrophotometric detection directly measures the absorbance of the 2,4-dinitrophenylhydrazone product.[1][5]
-
Immunochemical detection , often used in Western blotting (OxyBlot) or ELISA, uses an antibody that specifically recognizes the DNP moiety attached to the protein.[1] This method can offer higher sensitivity and allows for the identification of specific carbonylated proteins.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the DNPH assay, providing potential causes and step-by-step solutions.
Issue 1: High Background Absorbance in Blank or Control Samples
Question: My reagent blanks and negative control samples show unexpectedly high absorbance readings, leading to a poor signal-to-noise ratio. What are the potential causes and how can I fix this?
Answer: High background is a common problem and can originate from several sources. Use the following flowchart and table to diagnose and resolve the issue.
Caption: Troubleshooting flowchart for high background signal.
| Potential Cause | Description | Recommended Solution(s) |
| Excess Unreacted DNPH | Unreacted DNPH reagent strongly absorbs light near the same wavelength (360-385 nm) as the hydrazone product, artificially inflating the signal.[8][9] | 1. NaOH Shift : After derivatization, add NaOH to shift the product's maximum absorbance to a higher wavelength (~450 nm), where DNPH interference is minimal.[8][9]2. Washing : For protein assays, ensure thorough washing of the protein pellet after precipitation to remove all residual DNPH.[5][8] |
| Nucleic Acid Contamination | DNA and RNA in cell or tissue lysates can react with DNPH, causing a significant artifactual increase in the apparent carbonyl content.[10] | 1. Enzymatic Digestion : Pre-treat samples with DNase and RNase to degrade nucleic acids.[10]2. Streptomycin Sulfate Precipitation : Add streptomycin sulfate to precipitate nucleic acids, which can then be removed by centrifugation.[10] |
| Heme Protein Interference | Samples rich in heme proteins (e.g., hemoglobin, cytochrome c) can interfere due to their natural absorbance near 370 nm.[11] | Run a parallel sample blank that goes through the entire procedure but without the addition of DNPH. Subtract the absorbance of this blank from the DNPH-treated sample. |
| Reagent Contamination | The DNPH reagent itself can become contaminated with aldehydes (like formaldehyde) or ketones (like acetone) from the laboratory environment.[7] | Prepare fresh DNPH reagent within 48 hours of use and store it in a clean, tightly sealed container away from potential contaminants.[7] |
Issue 2: Low or No Signal Detected
Question: I am not seeing a signal, or the absorbance is much lower than expected, even in my positive control. What could be wrong?
Answer: A lack of signal can be due to issues with the sample, the reagents, or the protocol execution.
| Potential Cause | Description | Recommended Solution(s) |
| Inefficient Derivatization | The reaction between DNPH and carbonyls may be incomplete. This can be due to insufficient protein unfolding, incorrect pH, or inadequate incubation time. | 1. Protein Unfolding : Ensure proteins are sufficiently denatured (e.g., using guanidine (B92328) HCl or by improving solubilization) prior to DNPH addition to expose buried carbonyl groups.[6]2. Check pH : The reaction requires acidic conditions. Verify the pH of your reaction mixture.[3]3. Optimize Incubation : Ensure the incubation time is sufficient (e.g., 30-45 minutes at room temperature), but avoid excessively long times to prevent side reactions.[5][11] |
| Poor Protein Precipitation/Resuspension | If using a protein precipitation step, the protein pellet may have been lost during washing steps, or it may not have been fully redissolved, leading to an underestimation of the carbonyl content. | 1. Careful Washing : Be gentle during the washing steps to avoid dislodging the pellet.[8]2. Complete Solubilization : Ensure the final protein pellet is completely dissolved in the solubilization buffer (e.g., 6M Guanidine HCl). This may require vortexing or sonication.[5] |
| Degraded DNPH Reagent | The DNPH reagent can degrade over time, especially when exposed to light. | Prepare fresh DNPH solution for your experiments. A commercial DNPH solution is typically stable for about one week when stored in the dark at 4°C.[5] |
Common Interferences
Several classes of compounds can interfere with the DNPH assay, leading to either false-positive or false-negative results.
Substances Causing False Positives
A false positive occurs when a non-carbonyl compound reacts with DNPH or absorbs at the detection wavelength.
| Interfering Substance | Mechanism of Interference | How to Mitigate |
| Nucleic Acids (DNA/RNA) | Directly react with DNPH under assay conditions, producing a signal that is mistaken for protein carbonyls.[10] | Pre-treat sample with DNase/RNase or use streptomycin sulfate to precipitate and remove nucleic acids.[10] |
| Sulfenic Acids (Cys-SOH) | A product of cysteine oxidation, sulfenic acid can react with DNPH under acidic conditions, forming a DNPH adduct and leading to an overestimation of carbonyls.[11] | Pre-treat the sample with a mild reducing agent like triphenylphosphine (B44618) (PPh3) or tributyl phosphine (B1218219) (TBP) to reduce sulfenic acids before DNPH derivatization.[11] |
| Reducing Sugars | Some sugars contain aldehyde or ketone groups that can react with DNPH. | While difficult to eliminate completely, running appropriate blanks and standards can help quantify this interference. For protein analysis, precipitation and washing steps help remove sugars. |
| Thiol-containing Buffers | High concentrations of thiols (e.g., β-mercaptoethanol) in the lysis buffer can lead to an artifactual increase in carbonyls, possibly through a thiol-stimulated Fenton reaction that generates reactive oxygen species.[10] | Avoid high concentrations of reducing agents in the initial homogenization buffer. If required for other reasons, they should be removed (e.g., by dialysis) before the assay. |
Substances Causing False Negatives or Inaccurate Quantification
A false negative or underestimation can occur if a substance prevents the DNPH reaction or if the resulting product is unstable.
| Interfering Substance | Mechanism of Interference | How to Mitigate |
| Acrolein | This reactive α,β-unsaturated aldehyde is chemically unstable under the acidic conditions of the assay and may dimerize or react with other aldehydes, leading to low recovery.[12] | A specific method may be required for acrolein. The standard DNPH assay is not considered reliable for its quantification.[12] |
| Certain Ketones (e.g., MIBK, MEK) | Some ketones, like methyl isobutyl ketone (MIBK) and methyl ethyl ketone (MEK), are not collected efficiently by the aqueous DNPH reagent, leading to under-reporting.[12] | For air sampling, modifications like using more impingers or a lower pH reagent may be necessary.[12] |
Experimental Protocols
Protocol 1: Spectrophotometric DNPH Assay for Protein Carbonyls
This protocol is a standard method for quantifying total protein carbonyls in samples like cell lysates or plasma.
Caption: Workflow for the spectrophotometric DNPH assay.
Materials:
-
DNPH (2,4-dinitrophenylhydrazine)
-
Hydrochloric Acid (HCl) or other suitable acid for DNPH solution
-
Trichloroacetic Acid (TCA)
-
Ethanol and Ethyl Acetate (1:1, v/v) for wash solution
-
Protein Solubilization Solution (e.g., 6M Guanidine Hydrochloride)
-
Protein sample (1-10 mg/mL)[5]
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare your protein sample (e.g., cell lysate, plasma) to a concentration of 1-10 mg/mL.[5]
-
(Optional but Recommended for Lysates): To remove nucleic acids, add streptomycin sulfate to a final concentration of 1%, incubate for 30 minutes, and centrifuge to pellet the nucleic acids.[5][10] Use the supernatant for the assay.
-
-
Derivatization:
-
For each sample, prepare two tubes: one for the DNPH reaction and one as a sample blank.
-
Add 250 µL of your protein sample to each tube.
-
To the "reaction" tube, add 1.0 mL of DNPH solution (e.g., 2 mg/mL DNPH in 2N HCl).[5]
-
To the "blank" tube, add 1.0 mL of the DNPH diluent only (e.g., 2N HCl).[5]
-
Incubate all tubes for 45 minutes at room temperature in the dark, with occasional mixing.[5]
-
-
Protein Precipitation:
-
Add 1.25 mL of cold TCA solution (e.g., 20% w/v) to each tube.[5]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
-
Pellet Wash:
-
Carefully discard the supernatant.
-
Add 1 mL of Ethanol:Ethyl Acetate (1:1, v/v) wash solution. Vortex thoroughly to wash the pellet.
-
Centrifuge again for 10 minutes.
-
Repeat this wash step at least two more times to ensure all free DNPH is removed.[5]
-
-
Solubilization:
-
After the final wash, discard the supernatant and allow the pellet to air dry briefly.
-
Resuspend the protein pellet in 250 µL of Protein Solubilization Solution (e.g., 6M Guanidine HCl in a phosphate (B84403) buffer).
-
-
Measurement and Calculation:
-
Measure the absorbance of the resuspended solution at the wavelength of maximum absorbance for the hydrazone product (~370-375 nm).
-
Determine the protein concentration in the final solution using a suitable protein assay or by measuring absorbance at 280 nm (note: guanidine HCl has high absorbance at 280 nm, so appropriate blanks are critical).
-
Calculate the carbonyl content using the molar extinction coefficient for DNPH (typically ~22,000 M⁻¹cm⁻¹).
-
References
- 1. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]
- 4. savemyexams.com [savemyexams.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Novel DNPH-based method for determination of protein carbonylation in muscle and meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. p2infohouse.org [p2infohouse.org]
Technical Support Center: Stability of Ketone-2,4-Dinitrophenylhydrazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of ketone-2,4-dinitrophenylhydrazone derivatives. This resource is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work.
Frequently Asked Questions (FAQs)
Q1: What are ketone-2,4-dinitrophenylhydrazones and why are they used?
Ketone-2,4-dinitrophenylhydrazones are derivatives formed from the reaction of a ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction, often referred to as Brady's test, is a classical method in organic chemistry for the qualitative identification of aldehydes and ketones.[1][2] The resulting hydrazone derivatives are typically brightly colored crystalline solids with sharp, characteristic melting points, which can be used to identify the original ketone.[1][3]
Q2: What are the primary factors that affect the stability of ketone-2,4-dinitrophenylhydrazones?
The stability of ketone-2,4-dinitrophenylhydrazones is primarily affected by the following factors:
-
Moisture: The presence of water can lead to hydrolysis of the hydrazone bond, reverting the derivative back to the original ketone and DNPH.[4]
-
Acidity: The decomposition of these derivatives is catalyzed by acids.[4] Even trace amounts of acid can promote hydrolysis and isomerization.[4][5]
-
Light: Prolonged exposure to light can contribute to the degradation of these compounds.
-
Heat: Elevated temperatures can accelerate decomposition. The derivatives are thermally stable up to their melting point, after which they undergo exothermic decomposition.[6]
Q3: What are the visible signs of decomposition in a sample of ketone-2,4-dinitrophenylhydrazone?
Visible signs of decomposition include:
-
Color Change: The vibrant yellow, orange, or red color of the crystalline solid may change, often turning brownish.
-
Change in Physical State: The crystalline solid may become sticky, oily, or even liquefy.
-
Melting Point Depression and Broadening: A pure compound has a sharp melting point. A decomposed sample will exhibit a lower and broader melting point range.
Q4: What are the recommended storage conditions for ensuring the long-term stability of these derivatives?
To ensure the long-term stability of ketone-2,4-dinitrophenylhydrazone derivatives, it is recommended to store them in a cool, dark, and dry place. A tightly sealed container, placed in a desiccator and stored in a refrigerator, is an ideal storage solution. It is also crucial to ensure that the derivatives are free of any residual acid from their synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and storage of ketone-2,4-dinitrophenylhydrazones.
Issue 1: No precipitate forms during synthesis (Brady's Test).
-
Possible Cause 1: The sample does not contain a ketone or aldehyde functional group.
-
Solution: Verify the identity of your starting material using other analytical techniques (e.g., IR or NMR spectroscopy).
-
-
Possible Cause 2: The ketone is highly hindered or unreactive.
-
Solution: Gently warm the reaction mixture in a water bath for 5-10 minutes to facilitate the reaction.
-
-
Possible Cause 3: The concentration of the ketone in the solution is too low.
-
Solution: Increase the concentration of your sample and repeat the test.
-
-
Possible Cause 4: The Brady's reagent (DNPH solution) has degraded.
-
Solution: Prepare a fresh solution of Brady's reagent.
-
Issue 2: The 2,4-dinitrophenylhydrazone derivative has a broad or incorrect melting point.
-
Possible Cause 1: The product is impure.
-
Solution: The crude product must be purified, typically by recrystallization, to obtain an accurate melting point.[1]
-
-
Possible Cause 2: The product has started to decompose.
-
Solution: Ensure the product was dried and stored properly, away from moisture, acid, and light. If decomposition is suspected, re-synthesize and purify the derivative.
-
-
Possible Cause 3: The presence of E/Z stereoisomers.
-
Solution: The formation of both E- and Z-isomers can be catalyzed by acid, which can affect the melting point.[4] Purification by recrystallization may help in isolating a single isomer.
-
Issue 3: The crystalline product changes color or becomes oily upon storage.
-
Possible Cause: This is a strong indication of chemical decomposition, most likely due to hydrolysis. This can be caused by improper storage conditions, such as exposure to moisture or residual acid from the synthesis.
-
Solution: The decomposed product is no longer suitable for analysis. It is necessary to re-synthesize and purify the derivative, ensuring that the final product is thoroughly dried and stored under anhydrous conditions in a cool, dark place.
-
Data Presentation
The following table summarizes the key factors affecting the stability of ketone-2,4-dinitrophenylhydrazones.
| Factor | Effect on Stability | Quantitative Data/Observations | Recommendations |
| Moisture | Promotes hydrolysis, leading to decomposition back to the ketone and DNPH.[4] | When trace water is added to a solution of the hydrazone, the concentration of the derivative decreases while the concentration of free DNPH increases.[4] | Store in a tightly sealed container, preferably in a desiccator. Ensure the product is thoroughly dried after purification. |
| Acid | Catalyzes hydrolysis and E/Z isomerization.[4][5] | The decomposition rate is dependent on the acid concentration. An equilibrium between the hydrazone, ketone, DNPH, and water is reached within 10 hours in a 0.1 mol L⁻¹ phosphoric acid solution.[4] Equilibrium constants ([ketone][DNPH]/[hydrazone][H₂O]) range from 0.74x10⁻⁴ to 5.9x10⁻⁴.[4] | Neutralize any residual acid after synthesis. Store in a neutral environment. |
| Light | Can lead to photodegradation over time. | Qualitative observation of color change and decomposition upon prolonged exposure. | Store in an amber-colored vial or in a dark place. |
| Temperature | High temperatures accelerate the rate of decomposition. | The derivatives are generally thermally stable up to their melting points, after which they undergo exothermic decomposition.[6] | Store in a cool environment, such as a refrigerator. Avoid exposure to high temperatures. |
Experimental Protocols
Protocol 1: Synthesis of Ketone-2,4-dinitrophenylhydrazone (Brady's Test)
Materials:
-
Ketone sample
-
Brady's reagent (a solution of 2,4-dinitrophenylhydrazine in methanol (B129727) and sulfuric acid)
-
Test tubes
-
Pipettes
-
Water bath (optional)
Procedure:
-
Place a small amount (a few drops for a liquid, or a spatula-tip for a solid dissolved in a minimal amount of a suitable solvent like methanol or ethanol) of the ketone sample into a test tube.
-
Add approximately 2-3 mL of Brady's reagent to the test tube.
-
Agitate the mixture and observe for the formation of a precipitate. A yellow, orange, or red precipitate indicates the presence of a ketone or aldehyde.[1]
-
If no precipitate forms at room temperature, gently warm the test tube in a water bath (around 60°C) for 5-10 minutes, then cool in an ice bath.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude ketone-2,4-dinitrophenylhydrazone
-
Ethanol (B145695) (or another suitable solvent)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Transfer the crude, dried precipitate to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to the flask while heating gently on a hot plate until the solid just dissolves. If the derivative does not dissolve readily in ethanol, a small amount of ethyl acetate (B1210297) can be added dropwise.[1]
-
Allow the solution to cool slowly to room temperature. Crystals of the purified derivative should form.
-
To maximize the yield, cool the flask in an ice bath for 15-20 minutes.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely.
Protocol 3: Characterization by Melting Point Determination
Materials:
-
Purified, dry ketone-2,4-dinitrophenylhydrazone crystals
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Place a small amount of the dry, purified crystals into a capillary tube and pack the solid down.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly and observe the sample.
-
Record the temperature at which the solid begins to melt and the temperature at which it is completely liquid. This is the melting point range.
-
Compare the observed melting point with literature values to identify the original ketone. A sharp melting point range close to the literature value indicates a high degree of purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, purification, and characterization of ketone-2,4-dinitrophenylhydrazones.
Caption: Troubleshooting logic for stability issues with ketone-2,4-dinitrophenylhydrazones.
References
- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing decomposition of DNPH derivatives during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the decomposition of 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatives during analysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of DNPH derivatives.
Issue 1: Low or No Derivative Yield
Question: I am experiencing low or no yield of my DNPH derivative. What are the possible causes and solutions?
Answer: Low derivatization yield can stem from several factors related to reaction conditions and reagent quality. A systematic approach to troubleshooting this issue is outlined below.
-
Suboptimal Reaction Conditions: The derivatization reaction is sensitive to pH, temperature, and reaction time.
-
pH: The reaction is acid-catalyzed and typically requires a pH in the range of 2-4.[1][2] Ensure the reaction medium is acidic to facilitate the nucleophilic attack of DNPH on the carbonyl carbon.
-
Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can increase the reaction rate.[2][3] However, prolonged exposure to high temperatures can lead to degradation.[2]
-
Reaction Time: Monitor the reaction progress over time using a suitable analytical technique like TLC or HPLC to determine the optimal reaction time for maximum conversion.[2]
-
-
Poor Reagent Quality: The purity of the DNPH reagent is crucial for a successful derivatization.
-
Degradation: DNPH can degrade over time. Use fresh, high-purity DNPH for optimal results.[1][2]
-
Contamination: The DNPH reagent can be contaminated with carbonyl compounds from the air.[1] It is recommended to recrystallize the DNPH from a solvent like acetonitrile (B52724) to remove impurities.[1]
-
-
Insufficient Reagent: An inadequate amount of DNPH can lead to incomplete derivatization.
-
Molar Ratio: Use a molar excess of the DNPH reagent to drive the reaction to completion. A 2 to 10-fold excess is a common starting point.[1]
-
-
Sample Matrix Effects: Components in the sample matrix may interfere with the derivatization reaction.
-
Interfering Substances: If the sample matrix is complex, consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization to remove interfering compounds.[1]
-
Issue 2: Presence of Extra or Unexpected Peaks in the Chromatogram
Question: My chromatogram shows extra peaks that I cannot identify. What could be the source of these peaks?
Answer: The presence of unexpected peaks in your chromatogram can be due to several factors, including contamination, isomer formation, or side reactions.
-
Contaminated Reagents or Solvents: Carbonyl impurities in the DNPH reagent, solvents, or even glassware can lead to the formation of unwanted derivatives.
-
Blank Analysis: Run a reagent blank (all reagents and solvents without the sample) to identify any contaminant peaks.[1] Using HPLC-grade solvents and thoroughly cleaned glassware is essential.
-
-
Formation of E/Z Isomers: DNPH derivatives can exist as E and Z stereoisomers due to the C=N double bond.[1][4][5][6]
-
Side Reactions: Unwanted reactions can occur in the sample matrix, leading to the formation of interfering compounds.
-
Reaction Optimization: Adjusting the derivatization conditions, such as pH and temperature, can help minimize side reactions.[1]
-
-
"Ghost Peaks": These are peaks that appear in the chromatogram even when no sample is injected.
-
Source Identification: Ghost peaks can originate from contaminated mobile phase components, carryover from previous injections, or bleed from the HPLC column. A systematic investigation of the HPLC system is required to identify and eliminate the source.
-
Issue 3: Poor Peak Shape (Splitting, Tailing, or Fronting)
Question: I am observing poor peak shapes in my chromatogram. What are the common causes and how can I improve them?
Answer: Poor peak shape can be indicative of several issues related to the analytical method or the column itself.
-
Peak Splitting:
-
Co-elution: The split peak may actually be two co-eluting compounds. Try adjusting the mobile phase composition or gradient to improve resolution.
-
Column Contamination: Contamination at the head of the guard or analytical column can cause peak splitting. Cleaning or replacing the guard column and flushing the analytical column may resolve the issue.
-
Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Peak Tailing:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing can cause tailing. Using a different column or modifying the mobile phase (e.g., adjusting pH or adding an ion-pairing agent) can help.
-
-
Peak Fronting:
-
Sample Overload: Similar to peak tailing, injecting too much sample can also cause peak fronting.
-
Sample Solvent: If the sample is dissolved in a solvent weaker than the mobile phase, it can lead to peak fronting.
-
Issue 4: Decreasing Peak Area or Signal Instability Over Time
Question: I am observing a decrease in the peak area of my DNPH derivatives over time. What could be causing this instability?
Answer: The stability of DNPH derivatives can be influenced by storage conditions, light exposure, and the presence of other reactive species.
-
Storage Temperature:
-
Unexpected Instability at Low Temperatures: While counterintuitive, storing DNPH-formaldehyde derivatives in acetonitrile at very low temperatures (e.g., -70°C) can lead to their degradation.[7] This is due to cryo-concentration effects where the freezing of the solvent concentrates the reactants, leading to an increased reaction rate between the DNPH-formaldehyde derivative and any remaining unreacted DNPH.[7] Storage at -20°C in acetonitrile has been shown to be more stable for this particular derivative.[7]
-
General Recommendation: For most DNPH derivatives, storage at 4°C in the dark is recommended for short-term storage.[8]
-
-
Photodegradation: DNPH derivatives can be sensitive to light.
-
Presence of Oxidants: Oxidizing agents, such as ozone, can degrade DNPH derivatives.
-
Sample Collection: When sampling air for carbonyl compounds, it is important to use an ozone scrubber to prevent the degradation of the derivatives on the collection cartridge.[10]
-
-
Acid-Catalyzed Hydrolysis: The presence of strong acids and water can potentially lead to the hydrolysis of the hydrazone back to the carbonyl and DNPH. While the derivatization is performed under acidic conditions, prolonged exposure to harsh acidic conditions should be avoided.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the DNPH derivatization reaction?
A1: The optimal pH for the derivatization of carbonyl compounds with DNPH is in the acidic range, typically between 2 and 4.[1][2] This acidic environment is necessary to catalyze the reaction.
Q2: Should I be concerned about the formation of E/Z isomers of my DNPH derivatives?
A2: Yes, the formation of E and Z isomers is an important consideration. Purified DNPH derivatives of aldehydes often exist as the E-isomer, but the presence of acid or exposure to UV light can lead to the formation of the Z-isomer.[5][6] These isomers may have different chromatographic retention times and UV-Vis absorption spectra.[5] It is important that your analytical method can either separate and quantify both isomers or that conditions are controlled to ensure a consistent ratio of isomers for accurate quantification. Adding a small amount of acid (e.g., 0.02-1% phosphoric acid) to both samples and standards can help to establish a consistent equilibrium between the isomers.[5]
Q3: How should I prepare and store my DNPH derivatizing reagent?
A3: It is recommended to use high-purity DNPH and HPLC-grade solvents for preparing the derivatizing reagent.[1] The reagent is often prepared by dissolving DNPH in acetonitrile or methanol (B129727) with the addition of a strong acid like sulfuric or hydrochloric acid to catalyze the reaction.[1] To minimize contamination from airborne carbonyls, it is best to prepare the reagent fresh. If storage is necessary, it should be in a tightly sealed, dark container at a low temperature (e.g., 4°C).[1]
Q4: Can I analyze DNPH derivatives by Gas Chromatography (GC)?
A4: While HPLC is the more common technique for the analysis of DNPH derivatives, GC-MS methods have been developed. However, the high boiling points and potential for thermal decomposition of DNPH derivatives in the hot GC inlet can be a challenge.[11] Optimization of the GC conditions is crucial to minimize thermal degradation.[11]
Q5: What are some key considerations for sample preparation to ensure the stability of DNPH derivatives?
A5: To ensure the stability of DNPH derivatives during sample preparation, it is important to:
-
Use purified DNPH reagent to avoid side reactions.
-
Optimize the reaction conditions (pH, temperature, time) to ensure complete derivatization without causing degradation.
-
Protect the samples from light.[9]
-
If analyzing air samples, use an ozone scrubber to prevent oxidative degradation.[10]
-
Analyze the samples as soon as possible after preparation.[9]
Data on Factors Affecting DNPH Derivative Stability
The stability of DNPH derivatives is influenced by several factors. The following table summarizes these factors and their effects.
| Factor | Condition | Effect on Stability | Recommendations |
| Temperature | High Temperatures (e.g., > 60°C) | Can lead to degradation of derivatives.[2] | Optimize reaction temperature to balance reaction rate and stability. Avoid prolonged heating. |
| Low Temperatures (e.g., -70°C in ACN) | Can cause degradation of DNPH-formaldehyde due to cryo-concentration.[7] | Store DNPH-formaldehyde in ACN at -20°C. For other derivatives, test stability at desired storage temperature. | |
| Recommended Storage | Generally, 4°C in the dark for short-term storage.[8] | Store standards and samples refrigerated and protected from light. | |
| pH | Acidic (pH 2-4) | Necessary for derivatization but prolonged exposure to strong acid may cause hydrolysis or isomerization.[1][2][5] | Maintain acidic conditions during derivatization, but consider neutralization or dilution after the reaction is complete for long-term storage. |
| Light | UV Irradiation | Can cause E/Z isomerization and degradation of derivatives.[5][9] | Protect samples and standards from light using amber vials or by covering with foil.[9] |
| Solvent | Acetonitrile | Common solvent for DNPH derivatives. Stability can be an issue at very low temperatures for some derivatives.[7] | Acetonitrile is a good solvent, but be aware of potential low-temperature instability for certain derivatives. |
| Oxidants | Ozone | Can degrade DNPH derivatives.[10] | Use an ozone scrubber when collecting air samples. |
Experimental Protocol: Minimizing Decomposition of DNPH Derivatives During HPLC Analysis
This protocol provides a general workflow for the derivatization and analysis of carbonyl compounds with DNPH, with an emphasis on minimizing the decomposition of the resulting derivatives.
1. Reagent Preparation
-
DNPH Reagent Purification:
-
Recrystallize DNPH from hot HPLC-grade acetonitrile.
-
Dissolve the DNPH in a minimal amount of hot acetonitrile.
-
Allow the solution to cool slowly to room temperature, then refrigerate to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold acetonitrile.
-
Dry the crystals under vacuum and store in a desiccator.
-
-
Derivatizing Solution:
-
Prepare a saturated solution of purified DNPH in acetonitrile.
-
For the derivatization reaction, acidify the DNPH solution with a strong acid (e.g., phosphoric acid or hydrochloric acid) to achieve a final pH of 2-4 in the reaction mixture.
-
2. Derivatization Procedure
-
To your sample containing the carbonyl compound(s), add a molar excess (2-10 fold) of the acidified DNPH solution.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for the optimized reaction time (typically 30-60 minutes). Protect the mixture from light during incubation.
-
After the reaction is complete, cool the mixture to room temperature.
-
(Optional) For long-term storage, consider neutralizing the solution with a suitable base to a pH of ~6-7.
-
Filter the sample through a 0.22 µm syringe filter into an amber HPLC vial.
3. HPLC Analysis
-
Column: A C18 reversed-phase column is commonly used for the separation of DNPH derivatives.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed. A small amount of acid (e.g., 0.02-1% phosphoric acid) can be added to the mobile phase to maintain a consistent E/Z isomer ratio.[5]
-
Detection: UV detection at approximately 360 nm is standard for DNPH derivatives.
-
Run Time: Use a gradient that provides good resolution of all derivatives and isomers in a reasonable time. UHPLC can significantly reduce analysis time.
-
System Suitability: Before running samples, perform system suitability tests to ensure the HPLC system is performing correctly. This should include injections of a standard mixture to check for resolution, peak shape, and retention time stability.
4. Sample and Standard Storage
-
Store all stock solutions, standards, and derivatized samples at 4°C in amber vials to protect them from light.[8]
-
For the DNPH-formaldehyde derivative in acetonitrile, storage at -20°C is recommended over -70°C.[7]
-
Analyze samples as soon as possible after derivatization to minimize the potential for degradation.[9]
Visualizations
Caption: Experimental workflow for the analysis of DNPH derivatives.
Caption: Troubleshooting logic for low derivative yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iomcworld.com [iomcworld.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ghost peak during the determination of aldehydes using dnph - Chromatography Forum [chromforum.org]
Effect of acid catalyst concentration on hydrazone isomerization
This technical support center provides troubleshooting guides and frequently asked questions regarding the effect of acid catalyst concentration on hydrazone isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an acid catalyst in the E/Z isomerization of hydrazones?
An acid catalyst facilitates the isomerization between E and Z forms of a hydrazone by lowering the energy barrier for rotation around the carbon-nitrogen double bond (C=N). The mechanism involves the protonation of one of the nitrogen atoms. This protonation reduces the double-bond character of the C=N bond, allowing for freer rotation around what is now effectively a C-N single bond. Subsequent deprotonation yields the other isomer, shifting the equilibrium between the E and Z forms.[1][2][3]
Q2: What is the optimal acid concentration or pH for efficient hydrazone isomerization?
The rate of acid-catalyzed hydrazone formation and isomerization typically follows a bell-shaped curve with respect to pH.[4] The optimal condition is generally in a mildly acidic range, typically between pH 4 and 6.[4][5] Within this range, there is sufficient acid to protonate the hydrazone and catalyze the isomerization, but not so much that it deactivates the molecule.[3][4] For specific quantitative analysis using 2,4-dinitrophenylhydrazones (DNPH), a 0.001 mol L⁻¹ phosphoric acid solution is recommended.[6]
Q3: Why does the isomerization rate decrease at very high acid concentrations (very low pH)?
At very low pH (typically below 3), the rate of isomerization slows down significantly. This is because excessive protonation of the hydrazone can occur.[3] This high degree of protonation can render the molecule overly stable or non-reactive to the desired transformation, thus inhibiting the isomerization process.[3][4]
Q4: How can I monitor the progress of E/Z isomerization in my experiment?
Several analytical techniques are effective for monitoring hydrazone isomerization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for observing distinct signals for the protons of the E and Z isomers, such as the N-H proton.[1][7] The change in the ratio of the integrals of these signals over time reflects the progress of the isomerization.[1][2]
-
High-Performance Liquid Chromatography (HPLC): E and Z isomers often have different retention times on an HPLC column, allowing for their separation and quantification.[6][8] This method is effective for monitoring the change in the isomer ratio over time.[8]
-
UV-Vis Spectroscopy: The E and Z isomers can have different absorption maxima.[1][9] Monitoring the change in absorbance at a specific wavelength can track the isomerization process.
Q5: Can I control the final ratio of E/Z isomers?
Yes, the final ratio of isomers is influenced by several factors. The E isomer is generally more thermodynamically stable than the Z isomer.[8] However, the ratio can be influenced by reaction conditions such as pH, temperature, and solvent.[4][9] In some cases, intramolecular hydrogen bonding can stabilize the Z-isomer, leading to a controllable isomerization process.[10][11] By carefully selecting the acid concentration and other conditions, you can influence the equilibrium position.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or No Isomerization | Incorrect pH: The pH of the solution is outside the optimal 4-6 range.[5] | Check and adjust the pH of the reaction mixture using a suitable acid catalyst (e.g., acetic acid, phosphoric acid).[5][6] |
| Insufficient Catalyst: The concentration of the acid catalyst is too low to effectively promote isomerization. | Increase the catalyst concentration incrementally. For sensitive substrates, start with a minimal catalytic amount (e.g., 0.001 mol L⁻¹).[6] | |
| Low Temperature: The reaction temperature is too low, resulting in slow kinetics. | Increase the reaction temperature. Monitor for any potential degradation of the hydrazone at higher temperatures.[5] | |
| Hydrazone Decomposition | Excessive Acid Concentration: A high concentration of acid, especially in the presence of water, can catalyze the hydrolysis (decomposition) of the hydrazone back to the starting carbonyl and hydrazine.[6] | Reduce the concentration of the acid catalyst. Ensure the reaction is carried out in an appropriate solvent and minimize the presence of water unless it is part of the intended reaction medium.[6] |
| Unexpected Side Products | Reaction with Solvent or Impurities: The hydrazone may react with the solvent or impurities under acidic conditions. | Ensure high purity of reagents and solvents.[4][5] Consider using a different solvent system. |
| Irreproducible E/Z Ratios | Equilibrium Not Reached: The reaction has not been allowed to run long enough to reach thermodynamic equilibrium. | Monitor the isomer ratio over a longer period to ensure it has stabilized. The time to reach equilibrium can be dependent on the acid concentration.[6] |
| Varying Water Content: Trace amounts of water can affect the equilibrium by promoting hydrolysis.[6] | Use anhydrous solvents and handle under an inert atmosphere if your system is particularly sensitive to water. |
Quantitative Data on Isomerization
The concentration of the acid catalyst directly impacts the equilibrium ratio of hydrazone isomers.
Table 1: Equilibrium Z/E Isomer Ratios of Ketone-2,4-dinitrophenylhydrazones in Acidic Solution
This table shows the equilibrium ratios of Z/E isomers for different ketone-2,4-dinitrophenylhydrazones after the addition of an acid catalyst.[6]
| Hydrazone Derivative | Equilibrium Z/E Isomer Ratio |
| 2-butanone-2,4-dinitrophenylhydrazone | 0.20 |
| 2-pentanone-2,4-dinitrophenylhydrazone | 0.21 |
| 2-hexanone-2,4-dinitrophenylhydrazone | 0.22 |
Data sourced from a study on the acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones.[6]
Table 2: General Effect of pH on Hydrazone Isomerization Rate
This table conceptualizes the relationship between pH and the relative rate of isomerization, which typically follows a bell-shaped curve.
| pH Range | Relative Isomerization Rate | Rationale |
| > 7 (Basic/Neutral) | Very Slow | Insufficient protonation to catalyze C=N bond rotation.[4] |
| 4 - 6 (Mildly Acidic) | Optimal / Fast | Sufficient protonation to facilitate isomerization without deactivating the nucleophile.[4][12] |
| < 3 (Strongly Acidic) | Slow | Excessive protonation of the hydrazone inhibits the reaction.[3] |
Experimental Protocols
Protocol: Monitoring Acid-Catalyzed Hydrazone Isomerization by ¹H NMR
This protocol provides a general method for observing the effect of an acid catalyst on the E/Z isomer ratio of a purified hydrazone sample.
-
Preparation of Hydrazone Solution:
-
Dissolve a known quantity of the purified hydrazone (predominantly one isomer) in a deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube to a final concentration of approximately 10-20 mM.
-
-
Initial Spectrum Acquisition:
-
Acquire a baseline ¹H NMR spectrum of the hydrazone solution before adding any catalyst. Identify and integrate the characteristic peaks for the major isomer.
-
-
Catalyst Preparation:
-
Prepare a stock solution of a suitable acid catalyst (e.g., trifluoroacetic acid, TFA, or phosphoric acid) in the same deuterated solvent.
-
-
Initiation of Isomerization:
-
Add a specific volume of the acid catalyst stock solution to the NMR tube to achieve the desired final catalyst concentration (e.g., starting with a sub-stoichiometric amount). Mix thoroughly.
-
-
Reaction Monitoring:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes, 1 hour, 4 hours) at a constant temperature.[13]
-
Observe the appearance and growth of new peaks corresponding to the other isomer and the decrease in the peaks of the starting isomer.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to both the E and Z isomers.
-
Calculate the E/Z ratio at each time point to determine the kinetics of isomerization and the final equilibrium ratio under those specific conditions.
-
Diagrams and Workflows
Caption: Mechanism of acid-catalyzed hydrazone E/Z isomerization.
Caption: Workflow for analyzing the effect of acid concentration.
Caption: Troubleshooting flowchart for slow hydrazone isomerization.
References
- 1. Tuning the pH of Activation of Fluorinated Hydrazone-Based Switches—A Pathway to Versatile 19F Magnetic Resonance Imaging Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Analysis of DNPH Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape for 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatives in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Resolving Poor Peak Shape
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to identifying and resolving these common issues.
Question 1: What are the primary causes of peak tailing for my DNPH derivatives and how can I fix it?
Answer:
Peak tailing, where the peak's trailing edge is drawn out, is a common problem when analyzing DNPH derivatives. It is often caused by secondary interactions between the analytes and the stationary phase, or issues with the mobile phase.
Common Causes and Solutions for Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar DNPH derivatives, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 2.5 and 3.5) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," where the residual silanol groups are chemically bonded with a small, inert compound.
-
Solution 3: Add a Competitive Base: Introducing a small amount of a basic compound, like triethylamine (B128534) (TEA), to the mobile phase can competitively bind to the active silanol sites.
-
-
Insufficient Buffer Capacity: An unbuffered or inadequately buffered mobile phase can lead to pH shifts on the column, causing inconsistent analyte ionization and peak tailing.
-
Solution: Use a buffer with a pKa within ±1 unit of the desired mobile phase pH. A buffer concentration of 10-50 mM is generally recommended.
-
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replacing the guard column or the analytical column may be necessary.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
Question 2: My DNPH derivative peaks are fronting. What is causing this and what are the solutions?
Answer:
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is typically caused by sample overload or issues with the sample solvent.
Common Causes and Solutions for Peak Fronting:
-
Sample Overload: Injecting a sample that is too concentrated can lead to fronting.
-
Solution: Decrease the concentration of the sample or reduce the injection volume.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band can spread and result in fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Void or Channeling: A void at the column inlet or channeling in the packing material can distort the peak shape.
-
Solution: This usually indicates column degradation and requires column replacement.
-
Frequently Asked Questions (FAQs)
Q1: Is the derivatization step critical for good peak shape?
A1: Absolutely. An incomplete or inconsistent derivatization reaction can lead to multiple products, unreacted starting material, and byproducts, all of which can result in poor or split peaks. Ensure the reaction goes to completion by using a sufficient excess of DNPH and allowing adequate reaction time.
Q2: Can the choice of organic modifier in the mobile phase affect the peak shape of my DNPH derivatives?
A2: Yes, the organic modifier can influence peak shape. Acetonitrile is a common choice for the analysis of DNPH derivatives and generally provides good peak shape.[1] In some cases, adding a small amount of tetrahydrofuran (B95107) (THF) to the mobile phase can improve the resolution and peak shape of closely eluting derivatives.[2]
Q3: How does temperature affect the separation and peak shape of DNPH derivatives?
A3: Operating at a controlled, elevated temperature (e.g., 30-40 °C) can improve peak shape by reducing mobile phase viscosity, which enhances mass transfer and chromatographic efficiency. Consistent temperature control is crucial for reproducible retention times and peak shapes.
Q4: What should I do if I see split peaks for my DNPH derivatives?
A4: Split peaks can be caused by a partially clogged frit, a column void, or co-elution of isomers. First, try flushing the column to remove any blockages. If the problem persists, it could be a column void, necessitating column replacement. For some DNPH derivatives, cis/trans isomers may form, which can be resolved under specific chromatographic conditions, appearing as two closely eluting or split peaks.
Data Presentation
The following tables provide illustrative data on how different HPLC parameters can affect the analysis of DNPH derivatives.
Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry Factor (As) for Formaldehyde-DNPH
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape Description |
| 7.0 | 2.1 | Significant Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.5 | 1.2 | Minor Tailing |
| 2.8 | 1.0 | Symmetrical |
Note: Data is illustrative and based on general chromatographic principles. Actual values will vary depending on the specific column and HPLC system.
Table 2: Reproducibility of Retention Time and Peak Area for DNPH Derivatives in UHPLC
| DNPH Derivative | Retention Time RSD (%) | Peak Area RSD (%) |
| Formaldehyde-DNPH | < 0.15 | < 0.25 |
| Acetaldehyde-DNPH | < 0.15 | < 0.25 |
| Acetone-DNPH | < 0.15 | < 0.25 |
| Propionaldehyde-DNPH | < 0.15 | < 0.25 |
| Crotonaldehyde-DNPH | < 0.15 | < 0.25 |
Data adapted from a study transferring an HPLC method to UHPLC, demonstrating excellent precision under optimized conditions.[3]
Experimental Protocols
Protocol 1: DNPH Derivatization of Carbonyl Compounds
This protocol describes the pre-column derivatization of carbonyl compounds with DNPH.
Materials:
-
DNPH solution (e.g., 150 mg DNPH in 100 mL of acetonitrile, acidified with 0.5 mL of concentrated sulfuric acid)
-
Sample containing carbonyl compounds
-
Acetonitrile (HPLC grade)
-
Vials
Procedure:
-
Transfer a known volume of the sample (or standard) into a vial.
-
Add a sufficient excess of the DNPH derivatizing reagent to the vial. A molar ratio of DNPH to the expected maximum carbonyl concentration of at least 3:1 is recommended.
-
Cap the vial and mix thoroughly.
-
Allow the reaction to proceed at room temperature for at least one hour. For some less reactive carbonyls, gentle heating (e.g., 40°C) may be required.
-
The resulting solution containing the DNPH derivatives is now ready for HPLC analysis. If necessary, dilute the sample with the mobile phase.
Protocol 2: HPLC Analysis of DNPH Derivatives
This protocol provides a general starting point for the HPLC analysis of DNPH derivatives.
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start at 50-60% B, increasing to 80-90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 360 nm
-
Injection Volume: 10 µL
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the derivatized sample or standard.
-
Run the gradient program to separate the DNPH derivatives.
-
Identify and quantify the peaks by comparing their retention times and areas with those of known standards.
Visualizations
Caption: DNPH Derivatization Reaction.
Caption: HPLC Troubleshooting Workflow.
References
Technical Support Center: Analysis of DNPH-Derivatized Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the analysis time for DNPH-derivatized ketones.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for reducing the analysis time of DNPH-derivatized ketones?
The most significant reduction in analysis time is achieved by transitioning from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UHPLC).[1][2][3] UHPLC systems, utilizing columns with smaller particle sizes (e.g., sub-2 µm), can decrease analysis times by approximately 90% without compromising precision, linearity, or limits of detection.[2][3] For instance, a separation that takes 26 minutes on an HPLC system can be completed in less than 2 minutes using UHPLC.[2]
Q2: What are the key instrumental differences between HPLC and UHPLC for this analysis?
The key differences lie in the column and the LC system's capabilities. UHPLC employs columns with smaller internal diameters and particle sizes (e.g., 1.8 µm) compared to conventional HPLC columns (e.g., 5 µm).[2][4] This allows for faster separations at higher flow rates and pressures. Consequently, a UHPLC system must be capable of handling these higher pressures.
Q3: Can I simply switch to a UHPLC column on my existing HPLC system?
While you might see some improvement, to fully leverage the benefits of UHPLC and achieve the most significant time reduction, a dedicated UHPLC system capable of handling higher backpressures is necessary. Using a UHPLC column on a standard HPLC may not yield the optimal reduction in analysis time.
Q4: What are the typical run times for DNPH-derivatized ketone analysis using HPLC vs. UHPLC?
Typical analysis times can be drastically different:
-
Conventional HPLC: A standard HPLC method can separate a mixture of 13 DNPH-derivatized aldehydes and ketones in approximately 26 to 35 minutes.[2][5]
-
UHPLC: With a UHPLC system, the same separation can be achieved in as little as 2 to 3 minutes.[1][2] One study demonstrated a reduction from 30 minutes to 15 minutes by switching to a column with smaller particles on a modern HPLC platform.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of DNPH-derivatized ketones.
Issue 1: Long Analysis Times
Symptoms:
-
Chromatographic runs are taking too long, impacting sample throughput.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Using a conventional HPLC method. | Transition to a UHPLC method. This involves using a UHPLC column with a smaller particle size (e.g., 1.8 µm) and an LC system capable of handling higher pressures.[2] This can reduce analysis time by up to 90%.[2][3] |
| Sub-optimal HPLC/UHPLC method parameters. | Optimize the flow rate, gradient profile, and column temperature. Increasing the flow rate can shorten the run time, but it may also increase backpressure and affect resolution.[2] Adjusting the gradient to be steeper can also decrease analysis time. |
| Using a long column. | Consider using a shorter column. For example, switching from a 150 mm column to a 50 mm or 75 mm column can significantly reduce the run time.[2][6] |
Issue 2: Poor Derivatization Efficiency or Incomplete Reaction
Symptoms:
-
Low peak areas for ketone derivatives.
-
Non-linear calibration curves.[7]
-
Inconsistent results.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate reaction time or temperature. | Some ketones, particularly larger ones, react more slowly with DNPH than aldehydes.[7] Try increasing the reaction time (e.g., to a few hours) or gently heating the reaction mixture (e.g., to 40-50 °C).[7] One study found optimal conditions for muscone (B1676871) derivatization to be 65°C for 30 minutes.[8] |
| Incorrect pH of the reaction mixture. | The derivatization reaction requires acidic conditions to proceed efficiently.[7][9] Ensure the DNPH reagent is prepared in an acidic solution, such as acetonitrile (B52724) with hydrochloric or sulfuric acid.[8][10] |
| Insufficient DNPH reagent. | The molar ratio of DNPH to the ketone should be high enough to drive the reaction to completion. A molar ratio of at least 300:1 (DNPH:muscone) was found to be effective in one study.[8] |
| DNPH reagent contamination. | Formaldehyde is a common contaminant in DNPH reagent and can lead to interfering peaks.[11] It is recommended to purify the DNPH by recrystallization from HPLC-grade acetonitrile.[11] |
Issue 3: Co-elution of Peaks
Symptoms:
-
Overlapping or poorly resolved peaks in the chromatogram.
-
Inaccurate quantification due to peak overlap.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate chromatographic separation. | Modify the mobile phase composition. Adjusting the ratio of organic solvent (e.g., acetonitrile) to water can alter the selectivity of the separation. The use of tetrahydrofuran (B95107) (THF) in the aqueous portion of the mobile phase can also improve the resolution of early-eluting polar derivatives.[5][6] |
| Inappropriate column chemistry. | While C18 columns are commonly used, other stationary phases may provide better selectivity for specific ketones. Some specialized columns are designed specifically for the analysis of DNPH-derivatized aldehydes and ketones and can resolve difficult pairs like butyraldehyde (B50154) and methyl ethyl ketone.[12] |
| Gradient profile is too steep. | A less steep gradient can improve the separation of closely eluting compounds, although it may increase the overall run time. |
Data Summary
Comparison of HPLC and UHPLC Analysis Times
| Method | Column Dimensions | Particle Size | Analysis Time | Solvent Consumption Reduction | Reference |
| HPLC | 4.6 x 150 mm | 5 µm | ~26 minutes | - | [2] |
| UHPLC | 2.1 x 50 mm | 1.8 µm | < 9 minutes | > 60% | [2] |
| UHPLC (Optimized for speed) | 2.1 x 50 mm | 1.8 µm | < 2 minutes | ~90% | [2] |
| HPLC | 150 x 4.6 mm | 5 µm | 30 minutes | - | [6] |
| HPLC (High-Speed) | 75 x 4.6 mm | 2.2 µm | 15 minutes | Not specified | [6] |
| Conventional HPLC | Not specified | Not specified | ~20 minutes | - | [1] |
| UHPLC | Not specified | 1.8 µm | < 3 minutes | > 6-fold | [1] |
Experimental Protocols
Protocol 1: High-Speed HPLC Method
This protocol is based on a method that reduces analysis time by half compared to conventional HPLC.[6]
-
Column: Shim-pack XR-ODS, 75 x 4.6 mm I.D., 2.2 µm particles
-
Mobile Phase A: Water/THF (8:2, v/v)
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% to 60% B over the analysis period
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Detection: UV at 360 nm
-
Cycle Time: 15 minutes
Protocol 2: Ultra-High-Speed UHPLC Method
This protocol is optimized for maximum speed, achieving separation in under 2 minutes.[2]
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Optimized for rapid elution
-
Flow Rate: 1.25 mL/min
-
Injection Volume: Not specified
-
Column Temperature: Not specified
-
Detection: UV-Vis
-
Analysis Time: < 2 minutes
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. Can't get Acetone to react with DNPH - Chromatography Forum [chromforum.org]
- 8. iomcworld.com [iomcworld.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. chromtech.net.au [chromtech.net.au]
Validation & Comparative
A Comparative Guide to Ketone Derivatization Agents for Analytical Applications
For researchers, scientists, and drug development professionals, the accurate quantification of ketones is critical in numerous analytical workflows, from environmental monitoring to clinical diagnostics and pharmaceutical development. Direct analysis of ketones, such as 2-butanone (B6335102) (methyl ethyl ketone, MEK), can be challenging due to their volatility and, in some analytical techniques, poor sensitivity. Chemical derivatization is a widely employed strategy to overcome these limitations by converting the ketone into a more readily detectable and chromatographically stable product.
This guide provides an objective comparison of the performance of 2,4-Dinitrophenylhydrazine (DNPH), a classic derivatization agent, with other common alternatives for the analysis of ketones. The comparison is supported by experimental data to aid in the selection of the most appropriate agent for your specific analytical needs.
Overview of Ketone Derivatization Agents
The choice of derivatization agent is dictated by the analytical platform to be used, the required sensitivity, and the chemical nature of the ketone of interest. The most common agents react with the carbonyl group of the ketone to form a more stable and detectable derivative. This guide focuses on a comparative analysis of the following reagents:
-
2,4-Dinitrophenylhydrazine (DNPH): A widely used reagent that forms stable hydrazone derivatives, which are highly suitable for analysis by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1][2][3]
-
Girard's Reagents (T and P): These reagents introduce a permanent positive charge to the ketone, significantly enhancing ionization efficiency for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6]
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This agent is particularly effective for the analysis of volatile ketones by Gas Chromatography (GC) as it produces thermally stable oxime derivatives.[7][8]
-
Dansylhydrazine: A fluorescent labeling agent that reacts with ketones to form highly fluorescent hydrazones, enabling sensitive detection by fluorescence-based techniques.[9]
-
o-Phenylenediamine (OPDA): This reagent is primarily used for the derivatization of α-keto acids, forming fluorescent quinoxaline (B1680401) derivatives.[4][10] Its application for simple ketones is less common.
Quantitative Performance Comparison
The selection of a derivatization agent is often driven by the desired sensitivity and the analytical instrumentation available. The following table summarizes the quantitative performance of the discussed agents for the analysis of 2-butanone and other simple ketones.
| Derivatization Agent | Analytical Platform | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | LOD: 33.9 - 104.5 ng/mL (ppb)[11] | Robust and well-established method, excellent for UV detection.[1][2][3] | Can form E/Z isomers which may complicate chromatography[12]; derivatization can be time-consuming. |
| Girard's Reagent T & P | LC-MS/MS, MALDI-MS | fmol range reported for some carbonyls.[4] | Introduces a permanent positive charge, significantly improving ESI+ ionization efficiency.[4][5][6] | Can also form E/Z isomers; reaction conditions may require optimization.[4] |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | GC-MS, GC-ECD | LOD for C1-C6 carbonyls: 0.005-0.33 µg/L (SPME-GC-ECD)[13] | Produces thermally stable derivatives suitable for GC analysis[7][8]; avoids issues with DNPH in GC.[8] | Can form two isomeric oximes (E and Z) which may separate chromatographically.[14] |
| Dansylhydrazine | HPLC-Fluorescence, LC-MS | Enables highly sensitive fluorescence detection.[9] | High sensitivity due to the fluorescent tag. | The fluorescent tag can be susceptible to photobleaching. |
| o-Phenylenediamine (OPDA) | HPLC-Fluorescence | Detection limit of about 5x10⁻⁷ M for α-ketoacids.[10] | Forms highly fluorescent and stable quinoxaline derivatives.[4] | Primarily for α-keto acids; less reactive with simple ketones.[4] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the derivatization of 2-butanone with the compared agents.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis
This protocol is a standard method for the analysis of carbonyl compounds in various matrices.[15]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile (B52724) with acid catalyst like HCl or H₃PO₄)
-
2-Butanone standard solution
-
Acetonitrile (HPLC grade)
-
Deionized water
-
HPLC system with UV detector
Procedure:
-
To a known volume of the 2-butanone standard or sample, add an excess of the DNPH reagent solution.
-
Acidify the mixture, for example, with hydrochloric acid.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for a specified time (e.g., 1-2 hours) to ensure complete derivatization.
-
Quench the reaction if necessary and dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the derivatized sample into the HPLC system. The separation of the 2-butanone-DNPH derivative is typically achieved on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water.
-
Detect the derivative at a wavelength of approximately 360 nm.
Girard's Reagent T Derivatization for LC-MS Analysis
This method is designed to enhance the ionization of ketones for sensitive detection by mass spectrometry.[5][6]
Materials:
-
Girard's Reagent T
-
2-Butanone standard solution
-
Methanol (B129727) or Ethanol
-
Glacial acetic acid
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Dissolve Girard's Reagent T in a suitable solvent such as methanol containing acetic acid.
-
Add the 2-butanone standard or sample to the Girard's Reagent T solution.
-
Incubate the mixture at an elevated temperature (e.g., 60-85°C) for a defined period (e.g., 1-4 hours) to facilitate the reaction.[6]
-
After cooling, the reaction mixture can be diluted with the initial mobile phase and directly injected into the LC-MS system.
-
Separation is typically performed on a C18 column with a mobile phase containing an acidic modifier (e.g., formic acid or acetic acid) to maintain the charge on the derivative.
-
Detection is carried out in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the derivatized 2-butanone.
PFBHA Derivatization for GC-MS Analysis
This protocol is suitable for the analysis of volatile ketones like 2-butanone using gas chromatography.[16][17]
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
2-Butanone standard solution
-
A suitable solvent (e.g., water, methanol)
-
Extraction solvent (e.g., toluene, ethyl acetate)
-
GC-MS system
Procedure:
-
Prepare a solution of PFBHA in a suitable solvent.
-
Add the 2-butanone standard or sample to the PFBHA solution.
-
The derivatization can often be carried out at room temperature, though gentle heating (e.g., 60-70°C) for a short period (e.g., 10-30 minutes) can accelerate the reaction.[17]
-
After the reaction is complete, extract the PFBHA-oxime derivative into an organic solvent.
-
Inject the organic extract into the GC-MS system.
-
The separation is achieved on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The mass spectrometer is operated in a suitable mode, such as selected ion monitoring (SIM), for sensitive and selective detection.
Visualizing the Workflow and Comparison
To better understand the experimental process and the logical relationships between the derivatization agents, the following diagrams have been generated.
Caption: General workflow for ketone derivatization and analysis.
References
- 1. youngin.com [youngin.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. fc.up.pt [fc.up.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of airborne acetaldehyde, acetone, 2-butanone, and cyclohexanone using sampling tubes with 2,4-dinitrophenylhydrazine-coated solid sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 17. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Carbonyl Analysis: DNPH vs. Hydroxylamine
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical aspect of various analytical challenges, from assessing the purity of pharmaceutical ingredients to monitoring environmental pollutants. The inherent reactivity and often low volatility of these compounds necessitate derivatization prior to analysis to ensure stability and enhance detectability. Two of the most common derivatizing agents employed for this purpose are 2,4-dinitrophenylhydrazine (B122626) (DNPH) and hydroxylamine (B1172632).
This guide provides an objective comparison of the performance of DNPH and hydroxylamine for carbonyl analysis, supported by experimental data and detailed methodologies. We will delve into their respective reaction mechanisms, analytical techniques, and performance characteristics to assist you in selecting the most suitable reagent for your specific application.
At a Glance: DNPH vs. Hydroxylamine
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | Hydroxylamine (typically as Hydrochloride) |
| Reaction Product | 2,4-dinitrophenylhydrazone | Oxime |
| Primary Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection | Potentiometric Titration for total carbonyls; Derivatization for GC-MS or LC-MS |
| Derivative Stability | Hydrazones are generally stable but can be susceptible to degradation under certain conditions. | Oximes are significantly more stable than hydrazones, particularly in acidic conditions[1][2][3]. |
| Selectivity | Highly selective for aldehydes and ketones[4]. | Reacts with aldehydes and ketones. |
| Quantitative Data | Extensive quantitative data available, including established methods (e.g., EPA) with defined limits of detection (LOD) and quantification (LOQ)[5][6][7][8]. | Primarily used for determining total carbonyl content via titration[9][10][11][12][13]. Quantitative data for individual carbonyls via chromatography is less common in direct comparison to DNPH. |
| Common Applications | Environmental monitoring (air, water), food and beverage analysis, industrial hygiene[5][14][15]. | Analysis of complex matrices like bio-oils, quality control for bulk chemicals[9][11][13]. |
Reaction Mechanisms
Both DNPH and hydroxylamine react with the carbonyl group of aldehydes and ketones through a nucleophilic addition-elimination reaction, resulting in the formation of a stable derivative and the elimination of a water molecule.
Quantitative Performance of DNPH
DNPH is the most widely used derivatizing agent for the quantitative analysis of carbonyl compounds, particularly in environmental samples. The resulting 2,4-dinitrophenylhydrazones are intensely colored, allowing for sensitive detection by UV-Vis spectrophotometry, typically at around 360 nm. High-performance liquid chromatography (HPLC) coupled with a UV detector is the standard analytical technique. For enhanced sensitivity and selectivity, liquid chromatography-mass spectrometry (LC-MS/MS) can be employed[8].
Numerous standardized methods, such as those from the U.S. Environmental Protection Agency (EPA), utilize DNPH for carbonyl analysis[5][15]. These methods provide well-established protocols and performance data.
Table 1: Performance Data for DNPH-Carbonyl Analysis by UHPLC-UV
| Carbonyl Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (r²) |
| Formaldehyde-DNPH | 33.9 | 181.2 | > 0.999 |
| Acetaldehyde-DNPH | 45.2 | 210.5 | > 0.999 |
| Acetone-DNPH | 104.5 | 396.8 | > 0.999 |
| Propionaldehyde-DNPH | 55.8 | 250.1 | > 0.999 |
| Crotonaldehyde-DNPH | 78.3 | 315.7 | > 0.999 |
| Butyraldehyde-DNPH | 62.1 | 288.4 | > 0.999 |
Data summarized from a study using an Accela UHPLC system. Note that LODs and LOQs can vary depending on the specific instrumentation and analytical conditions.[5]
Table 2: Performance Data for DNPH-Carbonyl Analysis by LC-MS/MS
| Carbonyl Compound | Limit of Detection (LOD) (ppb) |
| Formaldehyde-DNPH | 0.03 |
| Acetaldehyde-DNPH | 0.05 |
| Acetone-DNPH | 0.3 |
| Propionaldehyde-DNPH | 0.04 |
| Crotonaldehyde-DNPH | 0.06 |
| Butyraldehyde-DNPH | 0.05 |
Data highlights the significantly lower detection limits achievable with LC-MS/MS compared to UHPLC-UV.[8]
Quantitative Performance of Hydroxylamine
Hydroxylamine, typically in the form of hydroxylamine hydrochloride, is a versatile reagent for carbonyl analysis. While it can be used for derivatization prior to chromatographic analysis, its most common quantitative application is in the determination of total carbonyl content through potentiometric titration. This method is particularly useful for the analysis of complex matrices where the separation of individual carbonyls is not required.
The reaction of hydroxylamine hydrochloride with a carbonyl compound liberates hydrochloric acid, which can then be titrated with a standardized base. The amount of base consumed is directly proportional to the total carbonyl content.
Table 3: Typical Results from Potentiometric Titration with Hydroxylamine Hydrochloride
| Sample Matrix | Carbonyl Content (mmol/g) | Method |
| Pyrolysis Bio-oil | 2.5 - 4.5 | Modified Faix Method |
| Baby Oil | < 0.1 | Potentiometric Titration |
These values are indicative and can vary significantly based on the sample source and processing.[11][13]
Experimental Protocols
DNPH Derivatization and HPLC Analysis
This protocol is a generalized procedure based on established methods for the analysis of carbonyls in aqueous samples.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile (B52724) with acid catalyst)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Standard solutions of carbonyl-DNPH derivatives
Procedure:
-
Sample Preparation: Acidify the aqueous sample to a pH of approximately 3.
-
Derivatization: Add an excess of DNPH solution to the sample. The reaction is typically carried out at a slightly elevated temperature (e.g., 40°C) for a set period (e.g., 1 hour) to ensure complete derivatization[15].
-
Extraction: Pass the derivatized sample through a C18 SPE cartridge to concentrate the hydrazones.
-
Elution: Elute the hydrazones from the SPE cartridge with a small volume of acetonitrile.
-
Analysis: Inject the eluate into an HPLC system equipped with a C18 column and a UV detector set to 360 nm. Alternatively, use an LC-MS/MS system for higher sensitivity and specificity.
-
Quantification: Quantify the individual carbonyl compounds by comparing the peak areas to those of known standards.
Hydroxylamine Titration for Total Carbonyl Content
This protocol is a generalized procedure for determining the total carbonyl content in a sample like bio-oil.
Materials:
-
Hydroxylamine hydrochloride solution
-
Isopropanol or another suitable solvent
-
Standardized solution of sodium hydroxide (B78521) (NaOH) or tetra-n-butylammonium hydroxide (TBAOH)
-
Potentiometric titrator with a suitable electrode
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.
-
Reaction: Add a known excess of the hydroxylamine hydrochloride solution to the sample. The reaction is often heated (e.g., to 50°C) to ensure it goes to completion[13].
-
Titration: Titrate the liberated hydrochloric acid with a standardized solution of a strong base using a potentiometric titrator to determine the endpoint.
-
Calculation: Calculate the total carbonyl content based on the volume of titrant consumed, the stoichiometry of the reaction, and the initial sample weight. A blank titration without the sample should also be performed to account for any acidity in the reagents.
Conclusion
The choice between DNPH and hydroxylamine for carbonyl analysis is largely dictated by the specific analytical goal.
DNPH is the undisputed choice for the sensitive and specific quantification of individual carbonyl compounds , particularly at trace levels. Its widespread use is supported by a wealth of literature and standardized methods, making it a reliable and robust option for applications in environmental monitoring, food safety, and industrial hygiene. The availability of commercial standards for a wide range of carbonyl-DNPH derivatives further simplifies quantification.
Hydroxylamine excels in the determination of total carbonyl content , offering a rapid and straightforward method that does not require sophisticated chromatographic instrumentation. This makes it highly suitable for quality control applications and the analysis of complex matrices where a bulk measurement of carbonyls is sufficient. Furthermore, the resulting oxime derivatives exhibit superior stability compared to hydrazones, which can be an advantage in certain analytical workflows[1][2][3].
For researchers and professionals in drug development, DNPH is often the preferred reagent for identifying and quantifying specific carbonyl impurities in active pharmaceutical ingredients and excipients due to its high sensitivity and the regulatory acceptance of HPLC-based methods. However, hydroxylamine can be a valuable tool for initial screening or for assessing the overall carbonyl load in raw materials or reaction mixtures.
Ultimately, a thorough understanding of the strengths and limitations of each reagent, as outlined in this guide, will enable the selection of the most appropriate method to achieve accurate and reliable results in your carbonyl analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. agilent.com [agilent.com]
- 7. Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. osti.gov [osti.gov]
- 10. Determination of water-soluble carbonyl compounds in cyclic and acyclic solvents by potentiometric titration | Metrohm [metrohm.com]
- 11. Determination of Carbonyl Functional Groups in Bio-oils by Potentiometric Titration: The Faix Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. metrohm.com [metrohm.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
A Comparative Guide to the Validation of HPLC Methods for Ketone Quantification Using DNPH Derivatization
For researchers, scientists, and professionals in drug development, the accurate quantification of ketone bodies is crucial for process monitoring, quality control, and ensuring the purity of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for this purpose. However, many simple ketones lack a strong native chromophore, making their direct detection by UV-Vis HPLC challenging.
A widely adopted solution is the pre-column derivatization of ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a stable 2,4-dinitrophenylhydrazone derivative, which possesses a high molar absorptivity and is readily detectable by UV-Vis detectors at approximately 360 nm.[1] This guide provides a comparative overview of the validation of this method, presenting performance data for traditional HPLC and modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems, supported by detailed experimental protocols.
Experimental Protocols
The successful quantification of ketones using this method relies on standardized and reproducible protocols for derivatization and chromatographic analysis.
1. Preparation of DNPH Reagent: A saturated solution of DNPH is typically prepared in an acidic medium to facilitate the derivatization reaction. For instance, a reagent can be made by dissolving recrystallized DNPH in acetonitrile (B52724) or methanol (B129727) containing a small amount of strong acid, such as hydrochloric acid or phosphoric acid.[2][3][4] To ensure purity, it is often recommended to recrystallize the commercial DNPH from a solvent like acetonitrile before use.[3]
2. Sample and Standard Derivatization: The derivatization procedure involves mixing the sample or standard solution containing the ketone with an excess of the DNPH reagent.[1][3]
-
For Aqueous Samples: An appropriate volume of the sample is buffered to a pH of 3.[2][5] The DNPH reagent is added, and the mixture is allowed to react. The reaction can be performed at room temperature or slightly elevated temperatures (e.g., 40°C) for a set period, such as 30 minutes to one hour.[1][5]
-
Extraction: Following the reaction, the resulting dinitrophenylhydrazone derivatives are extracted. This can be achieved using liquid-liquid extraction with a solvent like methylene (B1212753) chloride or through solid-phase extraction (SPE) with a C18 cartridge.[2] The extract is then evaporated to dryness and reconstituted in a suitable solvent (e.g., acetonitrile or mobile phase) for HPLC analysis.[1]
3. HPLC and UHPLC Operating Conditions: The separation of ketone-DNPH derivatives is typically achieved using reversed-phase chromatography. While specific conditions may be optimized for different sets of analytes, a general comparison of HPLC and UHPLC parameters is presented below.
| Parameter | Conventional HPLC | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5] | C18, 50-150 mm x 2.1 mm, <2 µm particle size[6] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient[7] | Acetonitrile/Water gradient[8] |
| Flow Rate | 1.0 - 2.0 mL/min[7][9] | 0.5 - 1.2 mL/min[8][10] |
| Detection | UV/DAD at 360 nm[5][7] | UV/DAD at 360 nm[8] |
| Column Temp. | 30 - 45 °C[7][9] | 30 - 45 °C[9] |
| Analysis Time | ~20 - 30 minutes[6][11] | < 5 minutes[8][10] |
Method Validation and Performance Comparison
Method validation ensures that the analytical procedure is suitable for its intended purpose. Key parameters include linearity, precision, and the limits of detection (LOD) and quantification (LOQ).
HPLC Method Performance The DNPH derivatization method followed by HPLC analysis is robust and reliable. It consistently demonstrates excellent linearity for ketone-DNPH derivatives with correlation coefficients (r²) typically exceeding 0.999.[12] The precision of the method is also high, with relative standard deviations (RSD) for retention time and peak area generally below 0.5%.[6]
| Analyte | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Precision (Area RSD %) |
| Muscone | >0.999 | 0.005 | 0.04 | < 4.12%[13] |
| Formaldehyde-DNPH | 0.99999 | ~0.001 (1 ng/mL) | ~0.004 (4 ng/mL) | < 0.4% |
| Acetaldehyde-DNPH | 1.00000 | ~0.001 (1 ng/mL) | ~0.004 (4 ng/mL) | < 0.4% |
| Acetone-DNPH | 1.00000 | ~0.001 (1 ng/mL) | ~0.004 (4 ng/mL) | < 0.4% |
| Propionaldehyde-DNPH | 1.00000 | ~0.001 (1 ng/mL) | ~0.004 (4 ng/mL) | < 0.4% |
Note: LOD and LOQ values can vary significantly based on the specific instrument, column, and experimental conditions.
Comparison with UHPLC The advent of UHPLC has offered significant improvements in analytical throughput without compromising data quality. By using columns with smaller particle sizes (<2 µm), UHPLC systems can achieve faster separations and higher resolution.
| Parameter | Conventional HPLC | UHPLC | Advantage of UHPLC |
| Analysis Time | ~26 minutes | < 3-10 minutes | 3-8x faster throughput[6][8][11] |
| Resolution | Baseline separation | Improved baseline separation | Higher efficiency and better peak shapes[11] |
| LOD / LOQ | Standard | Generally lower | Improved sensitivity due to sharper peaks[6][8] |
| Solvent Consumption | Higher | Lower | Reduced operational cost and waste |
| System Pressure | Lower (<400 bar) | Higher (>600 bar) | Requires specialized UHPLC instrumentation |
Studies directly comparing the two techniques for DNPH-derivative analysis show that UHPLC can reduce analysis times from over 20 minutes to less than 3 minutes while maintaining or even improving resolution and linearity (r² > 0.999).[6][8] Furthermore, the LOD and LOQ values for aldehydes and ketones were clearly improved under UHPLC conditions compared to HPLC.[6]
Experimental Workflow Visualization
The overall process from sample preparation to final quantification follows a logical sequence, as illustrated in the workflow diagram below.
Caption: Experimental workflow for ketone quantification using DNPH derivatization and HPLC.
Alternative and Complementary Methods
While HPLC-UV after DNPH derivatization is a gold standard, other methods can be considered.
-
Gas Chromatography (GC): For volatile ketones, GC is a viable alternative, though it may also require derivatization for certain applications.[13]
-
LC-Mass Spectrometry (LC-MS): Coupling liquid chromatography with a mass spectrometer provides higher selectivity and sensitivity. LC-MS can significantly lower the LOD and LOQ and is invaluable for identifying unknown peaks or confirming analyte identity in complex matrices.[14]
-
Colorimetric Assays: For high-throughput screening, spectrophotometric methods using DNPH can provide rapid quantification in a microplate format, though this approach may have less specificity than chromatographic methods.[4]
Conclusion
The validation of HPLC methods for ketone quantification using DNPH derivatization confirms it as a highly effective, robust, and reproducible technique. It delivers excellent linearity, precision, and sensitivity for a wide range of ketones. For laboratories seeking to enhance productivity and sample throughput, transitioning from conventional HPLC to UHPLC is a clear path forward. UHPLC systems offer a dramatic reduction in analysis time while simultaneously improving resolution and detection limits.[6][8][11] The choice between HPLC and UHPLC will depend on specific laboratory needs regarding sample volume, speed, and available instrumentation, but both methodologies, when properly validated, provide reliable data critical for research and quality control in the pharmaceutical and chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. csus.edu [csus.edu]
- 4. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unitedchem.com [unitedchem.com]
- 6. agilent.com [agilent.com]
- 7. Sigma-Aldrich [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iomcworld.com [iomcworld.com]
- 14. agilent.com [agilent.com]
A Comparative Guide to the Spectrophotometric Determination of Carbonyl Compounds: 2,4-DNPH and its Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of carbonyl compounds is a critical aspect of various analytical workflows, from assessing oxidative stress in biological samples to monitoring the stability of pharmaceutical formulations. While various sophisticated techniques are available, spectrophotometric methods offer a robust, accessible, and cost-effective approach. This guide provides a detailed comparison of the widely used 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) method with other notable spectrophotometric alternatives for the determination of carbonyl compounds, supported by experimental data and detailed protocols.
Performance Comparison of Spectrophotometric Methods
| Parameter | 2,4-Dinitrophenylhydrazine (2,4-DNPH) Method | Purpald® Method (for Aldehydes) | 3-Methyl-2-benzothiazolinone hydrazone (MBTH) Method (for Formaldehyde) |
| Principle | Reaction of carbonyl groups with 2,4-DNPH to form 2,4-dinitrophenylhydrazones, which absorb light in the visible range. | Condensation of aldehydes with the Purpald® reagent in an alkaline solution, followed by oxidation to form a purple-colored product. | Reaction of formaldehyde (B43269) with MBTH to form a hydrazone, which is then oxidized to produce a blue cationic dye. |
| Limit of Detection (LOD) | ~0.01 µmoles | 0.1 mg/L (for formaldehyde) | ~3 µg/m³ (in air samples) |
| Limit of Quantification (LOQ) | Not consistently reported for spectrophotometric method | 0.3 ppm (for formaldehyde) | Not consistently reported for spectrophotometric method |
| Linearity Range | Dependent on specific analyte and conditions | 0.08 to 20 ppm (for formaldehyde) | 0.065-2.9 µg (for formaldehyde) |
| Recovery | Not consistently reported for spectrophotometric method | Not consistently reported | 87-102% (for formaldehyde) |
| Specificity | Reacts with both aldehydes and ketones. | Highly specific for aldehydes; ketones do not produce the colored product. | Primarily for formaldehyde, other aldehydes may interfere. |
| Advantages | Broad reactivity with carbonyls, well-established method. | High specificity for aldehydes, sensitive. | High sensitivity for formaldehyde. |
| Disadvantages | Potential interference from DNPH absorbance, requires precipitation and washing steps in the traditional method. | Less reactive with hindered aldehydes. | The formed dye can be unstable over time. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are the methodologies for the key experiments discussed.
Spectrophotometric Determination of Carbonyls using 2,4-DNPH (Levine's Method)
This protocol is widely used for the determination of protein carbonyls.
a. Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution: 10 mM DNPH in 2.5 M HCl.
-
Trichloroacetic acid (TCA) solution: 20% (w/v).
-
Ethanol/Ethyl acetate (B1210297) mixture (1:1 v/v).
-
Guanidine (B92328) hydrochloride solution: 6 M in 20 mM potassium phosphate (B84403) buffer (pH 2.3).
b. Procedure:
-
Sample Preparation: Prepare protein samples in a suitable buffer.
-
Derivatization: To 500 µL of the protein solution (1-2 mg/mL), add 500 µL of 10 mM DNPH in 2.5 M HCl. For the blank, add 500 µL of 2.5 M HCl only.
-
Incubation: Incubate the samples and blanks in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
Protein Precipitation: Add 500 µL of 20% TCA to each tube and vortex. Centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Washing: Discard the supernatant. Wash the protein pellet three times with 1 mL of ethanol/ethyl acetate (1:1) to remove unreacted DNPH. Vortex and centrifuge after each wash.
-
Resuspension: Resuspend the final protein pellet in 600 µL of 6 M guanidine hydrochloride solution.
-
Spectrophotometric Measurement: Measure the absorbance of the samples at 370 nm against the blank.
-
Calculation: The carbonyl content is calculated using the molar extinction coefficient of 2,4-dinitrophenylhydrazones (ε = 22,000 M⁻¹ cm⁻¹).
Simplified Spectrophotometric Determination of Carbonyls using 2,4-DNPH
This modified protocol avoids the precipitation and washing steps, simplifying the assay.
a. Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH) solution: Concentration to be optimized based on the sample.
-
Sodium Hydroxide (NaOH) solution: Concentration to be optimized.
b. Procedure:
-
Sample Preparation: Prepare the sample solution containing carbonyl compounds.
-
Derivatization: Add the DNPH solution to the sample.
-
Basification: Add NaOH solution to the mixture. This shifts the maximum absorbance wavelength of the derivatized product.
-
Spectrophotometric Measurement: Measure the absorbance at the new maximum wavelength (around 450 nm) against a reagent blank.
Spectrophotometric Determination of Aldehydes using Purpald®
This method is highly specific for the determination of aldehydes.
a. Reagents:
-
Purpald® (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) solution: Prepare a fresh solution in an alkaline medium (e.g., 1 N NaOH).
-
Aldehyde standards for calibration curve.
b. Procedure:
-
Sample Reaction: To a known volume of the sample, add the alkaline Purpald® solution.
-
Color Development: Shake the mixture vigorously in the presence of air to facilitate oxidation, leading to the formation of a purple-colored product.
-
Spectrophotometric Measurement: Measure the absorbance of the purple solution at its maximum absorption wavelength (typically around 550 nm).
-
Quantification: Determine the aldehyde concentration using a calibration curve prepared with aldehyde standards.
Spectrophotometric Determination of Formaldehyde using MBTH
This is a sensitive method for the determination of formaldehyde.
a. Reagents:
-
MBTH (3-Methyl-2-benzothiazolinone hydrazone hydrochloride) solution: Typically 0.05% (w/v) in water.
-
Oxidizing solution: Ferric chloride (e.g., 0.2% w/v) in an acidic medium.
-
Formaldehyde standards for calibration curve.
b. Procedure:
-
Sample Reaction: Mix a known volume of the sample with the MBTH solution.
-
Color Development: Add the ferric chloride oxidizing solution to the mixture to form a blue cationic dye.
-
Spectrophotometric Measurement: Measure the absorbance of the blue solution at its maximum absorption wavelength (around 628 nm).
-
Quantification: Determine the formaldehyde concentration using a calibration curve prepared with formaldehyde standards.
Visualizing the Experimental Workflow
To further clarify the experimental process, a diagram illustrating the workflow for the traditional 2,4-DNPH spectrophotometric method is provided below.
Distinguishing Aldehydes from Ketones: A Comparative Guide Using Brady's Test Color and Spectroscopic Data
For researchers, scientists, and professionals in drug development, the accurate identification of functional groups is a cornerstone of chemical analysis. Among the various wet chemistry tests, Brady's test, using 2,4-dinitrophenylhydrazine (B122626) (DNPH), remains a rapid and effective method for detecting the carbonyl group (C=O) present in both aldehydes and ketones. While the formation of a precipitate indicates a positive test, a nuanced observation of the precipitate's color, supported by spectroscopic data, can offer a preliminary distinction between these two classes of compounds. This guide provides a detailed comparison, experimental protocols, and quantitative data to aid in this differentiation.
The reaction with 2,4-dinitrophenylhydrazine is a nucleophilic addition-elimination reaction. The lone pair of electrons on the terminal nitrogen of DNPH attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable, colored 2,4-dinitrophenylhydrazone precipitate.[1]
Visual Colorimetric Comparison
A key qualitative indicator in Brady's test is the color of the 2,4-dinitrophenylhydrazone precipitate. This color difference arises from the extent of conjugation in the resulting hydrazone derivative.
-
Aliphatic Aldehydes and Ketones: These compounds typically produce a yellow to orange precipitate. The hydrazones formed have a less extended system of delocalized π-electrons compared to their aromatic counterparts.
-
Aromatic Aldehydes and Ketones: These generally yield a deeper orange to red precipitate. The presence of the aromatic ring in conjugation with the hydrazone moiety leads to a more extended π-electron system, which absorbs light at longer wavelengths, resulting in a redder appearance.[2]
Quantitative Spectroscopic Analysis
To provide objective and quantifiable data to support the visual observations, the 2,4-dinitrophenylhydrazone precipitates can be analyzed using UV-Visible (UV-Vis) spectroscopy. The wavelength of maximum absorbance (λmax) of the derivative is indicative of its electronic structure and can be a valuable tool for distinguishing between different types of carbonyl compounds. The extended conjugation in the derivatives of aromatic and α,β-unsaturated carbonyls results in a bathochromic shift (a shift to longer wavelengths) of the λmax compared to their aliphatic counterparts.
Below is a summary of reported λmax values for the 2,4-dinitrophenylhydrazone derivatives of common aldehydes and ketones.
| Carbonyl Compound | Class | Structure | Precipitate Color | λmax (nm) |
| Formaldehyde | Aliphatic Aldehyde | HCHO | Yellow-Orange | ~360[3] |
| Acetaldehyde | Aliphatic Aldehyde | CH₃CHO | Yellow-Orange | ~360[3] |
| Propanal | Aliphatic Aldehyde | CH₃CH₂CHO | Yellow-Orange | Not explicitly found |
| Acetone | Aliphatic Ketone | CH₃COCH₃ | Yellow-Orange | Not explicitly found |
| 2-Butanone | Aliphatic Ketone | CH₃COCH₂CH₃ | Yellow-Orange | Not explicitly found |
| Benzaldehyde (B42025) | Aromatic Aldehyde | C₆H₅CHO | Orange-Red | 353[4] |
| Acetophenone | Aromatic Ketone | C₆H₅COCH₃ | Orange-Red | 353-385[1] |
| Cinnamaldehyde | α,β-Unsaturated Aldehyde | C₆H₅CH=CHCHO | Red | >353 (inferred)[5] |
Note on E/Z Isomerism: It is important for researchers to be aware that 2,4-dinitrophenylhydrazones of unsymmetrical aldehydes and ketones can exist as E/Z stereoisomers. These isomers may exhibit different spectral properties, with Z-isomers typically showing a slight hypsochromic shift (shift to shorter wavelengths) of 5-8 nm in their λmax compared to the E-isomers. This can be a factor in the precise analysis of the derivatives.
Experimental Protocols
Preparation of Brady's Reagent (2,4-Dinitrophenylhydrazine Solution)
A safer and more stable Brady's reagent can be prepared using phosphoric acid.
Materials:
-
2,4-Dinitrophenylhydrazine (0.5 g)
-
85% Phosphoric(V) acid (~12-13 mL)
-
Ethanol (B145695) (to make a final volume of 25 mL)
-
Beaker (100 mL)
-
Stirring rod
Procedure:
-
In a 100 mL beaker, add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 mL of 85% phosphoric(V) acid.
-
Stir the mixture until the 2,4-dinitrophenylhydrazine has completely dissolved. This may take 10-15 minutes.
-
Once dissolved, add ethanol to make up a total volume of 25 mL.
-
Stir to ensure the solution is homogeneous.
Procedure for Brady's Test
Materials:
-
Aldehyde or ketone sample
-
Brady's reagent
-
Test tubes
-
Pipettes
Procedure:
-
Place a few drops of the liquid aldehyde or ketone sample into a clean test tube. If the sample is a solid, dissolve a small amount in a minimal volume of a suitable solvent (e.g., ethanol).
-
Add a few drops of Brady's reagent to the test tube.
-
Shake the mixture and observe for the formation of a precipitate.
-
Note the color of the precipitate formed. A yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.
Preparation of 2,4-Dinitrophenylhydrazone for UV-Vis Analysis
Materials:
-
The precipitate from Brady's test
-
Methanol or other suitable solvent for recrystallization
-
Filter paper and funnel
-
Spectrophotometer grade solvent (e.g., ethanol, methanol)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Isolation and Purification: Collect the 2,4-dinitrophenylhydrazone precipitate by filtration. Wash the precipitate with a small amount of cold solvent (e.g., methanol) to remove any unreacted reagents. Recrystallize the solid from a suitable hot solvent to obtain pure crystals.
-
Sample Preparation: Accurately weigh a small amount of the purified, dry 2,4-dinitrophenylhydrazone derivative and dissolve it in a known volume of a spectrophotometer grade solvent in a volumetric flask to create a stock solution of known concentration.
-
UV-Vis Measurement: Dilute the stock solution to an appropriate concentration for UV-Vis analysis. Record the UV-Vis spectrum of the solution, using the pure solvent as a blank. Determine the λmax from the spectrum.
Logical Workflow for Aldehyde vs. Ketone Differentiation
Caption: Workflow for distinguishing aldehydes and ketones using Brady's test.
Reaction Mechanism: Formation of a 2,4-Dinitrophenylhydrazone
Caption: Reaction of a carbonyl with 2,4-dinitrophenylhydrazine.
References
A Comparative Analysis of 2-Ketone versus 3-Ketone DNPH Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the derivatization of ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a cornerstone of carbonyl compound analysis. This guide provides a detailed comparative analysis of the DNPH derivatives of 2-ketones and 3-ketones, offering insights into their formation, stability, and analytical behavior. The subtle difference in the position of the carbonyl group significantly influences the properties of the resulting 2,4-dinitrophenylhydrazones, impacting everything from reaction kinetics to chromatographic separation.
This comparison will utilize 2-butanone (B6335102) as a representative 2-ketone and 3-pentanone (B124093) as a representative 3-ketone to illustrate the key distinctions. Experimental data and established protocols are presented to support the analysis.
Structural and Reactivity Differences
The primary distinction between 2-ketones and 3-ketones lies in the steric environment surrounding the carbonyl group. In a 2-ketone, the carbonyl carbon is flanked by a methyl group and a larger alkyl group, creating an asymmetrical environment. In contrast, a 3-ketone (in this case, 3-pentanone) possesses a symmetrical structure with alkyl groups of equal size on either side of the carbonyl.
This structural difference has a direct impact on their reactivity with DNPH. The reaction proceeds via a nucleophilic addition-elimination mechanism. Generally, aldehydes are more reactive than ketones due to less steric hindrance and electronic factors.[1][2] Between the two ketone types, the less sterically hindered carbonyl group of a 2-ketone is generally expected to react faster with nucleophiles compared to the more sterically hindered carbonyl of a 3-ketone.
A significant consequence of the asymmetry in 2-ketones is the formation of syn and anti stereoisomers of the resulting DNPH derivative.[3] This isomerism arises from the restricted rotation around the C=N double bond of the hydrazone. Symmetrical ketones like 3-pentanone, however, yield a single geometric isomer. The presence of these isomers for 2-ketone derivatives can complicate chromatographic analysis, sometimes leading to peak broadening or the appearance of two closely eluting peaks.[3]
Comparative Data of DNPH Derivatives
To provide a clear comparison, the following table summarizes key properties and analytical data for the DNPH derivatives of 2-butanone and 3-pentanone.
| Property | 2-Butanone-2,4-dinitrophenylhydrazone (2-Ketone Derivative) | 3-Pentanone-2,4-dinitrophenylhydrazone (3-Ketone Derivative) |
| Molecular Formula | C₁₀H₁₂N₄O₄[4][5] | C₁₁H₁₄N₄O₄[6][7][8] |
| Molecular Weight | 252.23 g/mol [4][5] | 266.26 g/mol [6][8] |
| Melting Point | 117 °C[9], 125 °C[10] | ~148-150 °C (synthesis dependent) |
| Isomerism | Forms syn and anti stereoisomers[3] | Forms a single geometric isomer |
| Chromatographic Behavior (HPLC) | May show peak broadening or splitting due to isomerism. Elutes earlier than the 3-pentanone derivative in typical reversed-phase HPLC methods.[11][12] | Typically exhibits a sharp, single peak. Elutes later than the 2-butanone derivative in typical reversed-phase HPLC methods. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of these derivatives are crucial for reproducible results.
Synthesis of 2,4-Dinitrophenylhydrazones
General Principle: The synthesis involves the acid-catalyzed condensation reaction between the ketone and 2,4-dinitrophenylhydrazine.[13][14]
Protocol for 3-Pentanone-2,4-dinitrophenylhydrazone:
-
Dissolve 0.4 g (2 mmol) of 2,4-dinitrophenylhydrazine in 10 ml of ethanol.
-
Slowly add 0.5 ml of 98% sulfuric acid to the solution with stirring.
-
Heat the solution to approximately 333 K (60 °C) for several minutes until the solution becomes clear.
-
Add 0.17 g (2 mmol) of 3-pentanone to the solution with continuous stirring.
-
Reflux the mixture for 30 minutes.
-
Allow the solution to cool to room temperature, at which point red powder crystals will appear.
-
Separate the crystals by filtration and wash them with water three times.[6]
Adapted Protocol for 2-Butanone-2,4-dinitrophenylhydrazone:
The same protocol can be adapted for 2-butanone, using an equimolar amount of 2-butanone in place of 3-pentanone. It is important to note that the resulting product will be a mixture of syn and anti isomers.
High-Performance Liquid Chromatography (HPLC) Analysis
General Principle: The DNPH derivatives are separated using reversed-phase HPLC and detected by UV-Vis spectrophotometry, typically at a wavelength of 360 nm.[11]
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm)[11]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a starting condition of 60% acetonitrile in water, increasing to 90% acetonitrile over a set time.[11]
-
Injection Volume: 5 - 20 µL
Under these conditions, the less polar 3-pentanone derivative will have a longer retention time compared to the more polar 2-butanone derivative. The presence of syn and anti isomers for the 2-butanone derivative may be observed as a broadened peak or two closely spaced peaks.[3]
Visualizing the Processes
To better understand the concepts discussed, the following diagrams illustrate the reaction pathway and a typical analytical workflow.
Caption: Reaction of 2- and 3-ketones with DNPH.
Caption: General workflow for HPLC analysis.
Conclusion
The seemingly minor structural variation between 2-ketones and 3-ketones leads to notable differences in the properties and analytical behavior of their DNPH derivatives. The formation of stereoisomers in the case of 2-ketones is a critical consideration for accurate quantification and method development. Researchers should be aware of these distinctions to optimize their experimental designs, from synthesis and purification to chromatographic separation and data interpretation. This guide provides a foundational understanding to aid in the robust analysis of carbonyl compounds in various scientific and industrial settings.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. quora.com [quora.com]
- 3. Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones using 2,4-dinitrophenylhydrazine derivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 5. 2-Butanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 6. 3-Pentanone 2,4-dinitrophenylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Pentanone, (2,4-dinitrophenyl)hydrazone [webbook.nist.gov]
- 8. 3-Pentanone, (2,4-dinitrophenyl)hydrazone | C11H14N4O4 | CID 219591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-butanone 2,4-dinitrophenylhydrazone [stenutz.eu]
- 10. echemi.com [echemi.com]
- 11. agilent.com [agilent.com]
- 12. hplc.eu [hplc.eu]
- 13. 2-Butanone, (2,4-dinitrophenyl)hydrazone | Benchchem [benchchem.com]
- 14. chemguide.co.uk [chemguide.co.uk]
A Researcher's Guide to Inter-laboratory Comparison of the DNPH Method for Air Analysis
For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical data is paramount. The 2,4-Dinitrophenylhydrazine (DNPH) method is a widely accepted standard for the analysis of aldehydes and ketones in ambient, indoor, and industrial air. This guide provides a comprehensive overview of the method's performance based on inter-laboratory comparison studies, complete with detailed experimental protocols and performance data.
The DNPH method involves drawing a known volume of air through a sorbent cartridge coated with acidified DNPH. Carbonyl compounds in the air react with the DNPH to form stable hydrazone derivatives. These derivatives are then eluted from the cartridge with a solvent, typically acetonitrile (B52724), and analyzed by high-performance liquid chromatography (HPLC) with UV detection. This guide synthesizes data from various proficiency testing schemes and validation studies to offer a clear comparison of the method's performance across different laboratories and for various carbonyl compounds.
Performance of the DNPH Method in Inter-laboratory Studies
Inter-laboratory comparison studies are crucial for assessing the robustness and reliability of an analytical method. The DNPH method has been the subject of numerous such studies, which have demonstrated its general reliability while also highlighting areas for careful consideration.
Data from these studies indicate that the results for many common aldehydes and ketones are generally comparable between laboratories. For instance, a study organized within the SMT "Aldehydes" project found that results from liquid chromatographic techniques are typically comparable within ±2 times the coefficient of variation, which ranged from approximately 6% to 15%.[1][2] However, challenges can arise with the measurement of certain compounds, such as glutaraldehyde (B144438) and low concentrations of acetone.[1][2]
Data Presentation: Key Performance Parameters
The following tables summarize quantitative data on the performance of the DNPH method from various inter-laboratory and validation studies.
| Parameter | Formaldehyde | Acetaldehyde | Other Carbonyls | Reference |
| Inter-laboratory Coefficient of Variation (CV) | ~6-15% | ~6-15% | Varies by compound | [1][2] |
| Relative Standard Deviation (RSD) - Single Study | 5.5 - 10.6% | 5.5 - 10.6% | 5.5 - 10.6% for 14 aldehydes | |
| Recovery | 98 - 103% | 98 - 103% | 98 - 103% for 14 aldehydes | |
| Blank Standard Addition Recovery | 98.6 - 101% | - | - |
Table 1: Summary of Precision and Accuracy Data from Inter-laboratory and Validation Studies.
| Compound | Relative Standard Deviation (RSDa) (%) | Correction Factor (CFa) | Disposition |
| Formaldehyde | 2.45 | 0.93 | Pass |
| Acetaldehyde | 4.33 | 0.86 | Pass |
| Propionaldehyde | 5.86 | 0.90 | Pass |
| Acetophenone | 4.89 | 0.88 | Pass |
| Isophorone | 7.51 | 0.91 | Pass |
| Quinone | 14.2 | 0.52 | Fail |
| Acrolein | 12.5 | 0.59 | Fail |
| Methyl isobutyl ketone | 11.8 | 0.46 | Fail |
| Methyl ethyl ketone | 10.5 | 0.38 | Fail |
Table 2: Results of a Field Validation Study of the DNPH Method for Aldehydes and Ketones. aStatistics calculated from 4-impinger results in Field Test 1.[3]
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Formaldehyde | 0.3 - 0.6 µg/m³ | ~1 ppb | |
| Acetaldehyde | 0.3 - 0.6 µg/m³ | - | |
| Other Carbonyls | 0.3 - 0.6 µg/m³ | 0.1 ppbv | |
| Malondialdehyde (in EBC) | 70 pg/mL | - | [4] |
Table 3: Reported Limits of Detection and Quantitation for the DNPH Method.
Experimental Protocols
The following sections provide a detailed methodology for the key steps in the DNPH method for air analysis, based on established protocols such as U.S. EPA Method TO-11A and ASTM D5197.[5]
Sample Collection
Air samples are collected by drawing air through a sorbent cartridge containing silica (B1680970) gel coated with 2,4-dinitrophenylhydrazine.
-
Sampling Media: Commercially available DNPH-coated silica gel cartridges are commonly used.
-
Sampling Pump: A calibrated personal sampling pump capable of maintaining a constant flow rate is required.
-
Flow Rate: Typical flow rates range from 0.1 to 1.5 L/min.
-
Sampling Volume: The total volume of air sampled depends on the expected concentration of carbonyls and the desired detection limit. A common range is 60 to 120 liters.
-
Ozone Scrubber: In environments with high ozone concentrations, an ozone denuder or scrubber should be placed upstream of the DNPH cartridge to prevent degradation of the DNPH derivatives.
Sample Handling and Storage
Proper handling and storage of the cartridges are critical to prevent contamination and degradation of the samples.
-
Post-Sampling: After sampling, the cartridges should be sealed with the provided caps.
-
Storage: Samples should be stored at 4°C in a clean, dark environment until analysis.
-
Holding Time: Cartridges should ideally be extracted within 14 days of sampling and analyzed within 30 days of extraction.
Sample Elution
The collected DNPH derivatives are extracted from the cartridge for analysis.
-
Elution Solvent: HPLC-grade acetonitrile is the standard solvent for elution.
-
Procedure:
-
Attach a syringe to the outlet of the DNPH cartridge.
-
Slowly pass a known volume of acetonitrile (typically 5 mL) through the cartridge.
-
Collect the eluate in a volumetric flask or vial.
-
Adjust the final volume to the mark with acetonitrile.
-
HPLC Analysis
The extracted samples are analyzed by high-performance liquid chromatography.
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed for the separation of the DNPH derivatives.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: The UV detector is set to a wavelength of 360 nm for the detection of the dinitrophenylhydrazone derivatives.
-
Quantification: The concentration of each carbonyl compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in an inter-laboratory comparison of the DNPH method.
Caption: Workflow of an inter-laboratory comparison study for the DNPH method.
Caption: Experimental workflow for the DNPH method of air analysis.
Caption: Key performance characteristics influencing the robustness of the DNPH method.
References
- 1. Results from interlaboratory comparisons of aldehyde-2,4 dinitrophenylhydrazone analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p2infohouse.org [p2infohouse.org]
- 4. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gerstelus.com [gerstelus.com]
A Comparative Guide to Certified Reference Materials for 2-Butanone-2,4-DNPH
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2-butanone (B6335102), the use of certified reference materials (CRMs) is indispensable. This guide provides a comprehensive comparison of commercially available CRMs for 2-Butanone-2,4-dinitrophenylhydrazone (DNPH), the derivatized form of 2-butanone commonly used for analysis by High-Performance Liquid Chromatography (HPLC). We also explore CRMs for the underivatized 2-butanone as a viable alternative. This guide includes a detailed comparison of product specifications, an in-depth experimental protocol for analysis, and visualizations to aid in understanding the analytical workflow.
Comparison of Certified Reference Materials
The selection of an appropriate CRM is critical for ensuring the traceability and reliability of analytical measurements. CRMs for 2-Butanone-2,4-DNPH are available from several reputable suppliers, primarily in two formats: a neat (pure) solid material or a solution in a specified solvent. As an alternative, CRMs of underivatized 2-butanone are also available and can be used to prepare calibration standards, which are then derivatized in the laboratory.
All the listed CRMs are produced under rigorous quality management systems, adhering to ISO 17034 for the production of reference materials and ISO/IEC 17025 for testing and calibration laboratories. This ensures the certified values for purity and concentration are accurate and accompanied by a stated measurement uncertainty.
Table 1: Comparison of Certified Reference Materials for 2-Butanone-2,4-DNPH
| Supplier | Product Number | Product Name | Format | Purity/Concentration | Uncertainty | Storage |
| Sigma-Aldrich (Cerilliant) | B-099 | 2-Butanone-2,4-DNPH | Neat Solid | ≥98% (Purity) | Lot-specific, on CoA | -20°C |
| Sigma-Aldrich (Supelco) | CRM47344 | 2-Butanone-DNPH Solution | 100 µg/mL in Acetonitrile (B52724) | Lot-specific, on CoA | Lot-specific, on CoA | 2-8°C |
| LGC Standards | CERB-099-100MG | 2-Butanone-2,4-DNPH | Neat Solid | Lot-specific, on CoA | Lot-specific, on CoA | Freezer |
| CPAchem | SB463.100MG | 2-Butanone-DNPH | Neat Solid | Lot-specific, on CoA | Lot-specific, on CoA | -18°C or below |
Note: The purity, concentration, and uncertainty values are lot-specific and can be found on the Certificate of Analysis (CoA) provided by the supplier.
Table 2: Comparison of Certified Reference Materials for 2-Butanone (Underivatized)
| Supplier | Product Number | Product Name | Format | Purity | Uncertainty | Storage |
| Sigma-Aldrich | PHR1207 | 2-Butanone Pharmaceutical Secondary Standard | Neat Liquid | Lot-specific, on CoA | Lot-specific, on CoA | Refrigerator |
| LGC Standards (Dr. Ehrenstorfer) | DRE-C10862000 | 2-Butanone | Neat Liquid | Lot-specific, on CoA | Lot-specific, on CoA | 20°C |
| CPAchem | SB4240.5G | 2-Butanone | Neat Liquid | Lot-specific, on CoA | Lot-specific, on CoA | 2-8°C |
Note: The purity and uncertainty values are lot-specific and can be found on the Certificate of Analysis (CoA) provided by the supplier.
Experimental Protocol: Analysis of 2-Butanone-2,4-DNPH by HPLC-UV
This protocol is based on established methods such as U.S. EPA Method 8315A for the determination of carbonyl compounds as their DNPH derivatives.[1][2][3]
Scope and Principle
This method describes the procedure for the quantitative analysis of 2-butanone, derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), in a given sample matrix using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The DNPH derivative of 2-butanone is highly chromophoric, allowing for sensitive detection at approximately 360 nm.
Reagents and Materials
-
Certified Reference Material: 2-Butanone-2,4-DNPH (neat solid or solution) or 2-Butanone (neat liquid).
-
2,4-Dinitrophenylhydrazine (DNPH) derivatizing reagent: Typically a solution of DNPH in acetonitrile with a catalytic amount of acid (e.g., phosphoric acid or hydrochloric acid).
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, HPLC grade or higher.
-
Phosphoric Acid (H₃PO₄): ACS grade or higher.
-
Sample Matrix: The sample to be analyzed for 2-butanone content.
Instrumentation
-
HPLC System: Equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
HPLC Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data Acquisition and Processing System.
Preparation of Standards and Samples
-
Stock Standard Preparation (from neat 2-Butanone-2,4-DNPH):
-
Accurately weigh a known amount of the neat CRM.
-
Dissolve in acetonitrile to prepare a stock solution of a known concentration (e.g., 1000 µg/mL).
-
-
Stock Standard Preparation (using a solution CRM):
-
Use the certified solution directly or perform a documented dilution in acetonitrile to achieve the desired stock concentration.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock standard solution with acetonitrile to prepare a series of working standards for calibration (e.g., 0.5, 1, 5, 10, 20 µg/mL).
-
-
Sample Preparation and Derivatization (if starting with underivatized 2-butanone):
-
Accurately measure a known volume or weight of the sample.
-
Spike with a known amount of 2-butanone CRM if performing a spike-and-recovery experiment for method validation.
-
Add an excess of the DNPH derivatizing reagent.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated).
-
The resulting solution containing the 2-Butanone-2,4-DNPH derivative is then ready for HPLC analysis.
-
HPLC Analysis
-
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start at 60% B, increasing to 80-90% B over 15-20 minutes. The exact gradient should be optimized for the specific column and analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10-20 µL
-
-
Analysis Sequence:
-
Inject a blank (acetonitrile) to establish the baseline.
-
Inject the series of working standards to generate a calibration curve.
-
Inject the prepared samples.
-
Periodically inject a check standard to monitor instrument performance.
-
Data Analysis and Quantification
-
Integrate the peak corresponding to 2-Butanone-2,4-DNPH in the chromatograms of the standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standards.
-
Determine the concentration of 2-Butanone-2,4-DNPH in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the original concentration of 2-butanone in the sample, accounting for any dilution or concentration steps during sample preparation.
Visualizations
The following diagrams illustrate the key processes involved in the analysis of 2-butanone using a certified reference material.
Caption: Experimental workflow for the analysis of 2-butanone using a CRM.
Caption: Traceability chain for a certified reference material.
References
A Comparative Guide to the Quantitative Analysis of Ketones: DNPH vs. Other Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ketones is a critical aspect of numerous analytical workflows. The choice of analytical method can significantly impact the reliability and efficiency of these measurements. This guide provides an objective comparison of the widely used 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization method with other prominent techniques for ketone analysis, supported by experimental data and detailed protocols.
The DNPH method, a classic colorimetric and chromatographic technique, has long been a staple for the determination of aldehydes and ketones. However, with advancements in analytical instrumentation, alternative methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) offer distinct advantages in terms of sensitivity, selectivity, and throughput. This guide will delve into the principles, performance characteristics, and experimental workflows of these methods to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Ketone Quantification Methods
The selection of an analytical method for ketone quantification hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes the key quantitative performance parameters of the DNPH method (both spectrophotometric and HPLC-based) and its main alternatives.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD) | Recovery |
| DNPH-Spectrophotometry | Colorimetric measurement of DNPH-ketone adducts. | ~0.13 mmol/L for acetoacetate[1] | Not consistently reported | Good within a defined range | 3.6% - 11.0% (within-run)[1] | Not consistently reported |
| DNPH-HPLC-UV | Chromatographic separation and UV detection of DNPH-ketone derivatives.[2][3] | 10 - 20 µg/L[4] | 4 ng/mL - 3 µg/mL | >0.999[5] | <1% - 6.93%[4] | 83% - 100%; 92% - 99% for some ketones[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile ketones and identification by mass-to-charge ratio. | Analyte dependent, can be in the low ng/m³ range | Not consistently reported in direct comparison | Generally excellent | <10% for some methods[6] | 98% - 107% for some ketone bodies[6] |
| High-Performance Liquid Chromatography (HPLC-UV/DAD) | Direct analysis or with other derivatizing agents. | Analyte and detector dependent | Not consistently reported in direct comparison | Generally >0.99 | Typically <5% | Analyte and matrix dependent |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are methodologies for the key experiments discussed in this guide.
DNPH-Spectrophotometric Method for Ketone Quantification
This method is based on the reaction of ketones with DNPH to form colored 2,4-dinitrophenylhydrazones, which can be quantified using a spectrophotometer.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in a suitable acidic medium, e.g., phosphoric acid and ethanol)
-
Ketone standards
-
Sample containing ketones
-
Spectrophotometer
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of the target ketone at known concentrations.
-
Sample Preparation: Prepare the sample solution. Dilution may be necessary to bring the ketone concentration within the linear range of the assay.
-
Reaction: To a fixed volume of each standard and sample solution, add an excess of the DNPH reagent.
-
Incubation: Allow the reaction to proceed for a specific time at a controlled temperature to ensure complete derivatization.
-
Measurement: Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) for the specific ketone-DNPH derivative.
-
Calibration Curve: Plot the absorbance of the standards against their concentrations to generate a calibration curve.
-
Quantification: Determine the concentration of the ketone in the sample by interpolating its absorbance on the calibration curve.
DNPH-HPLC Method for Ketone Quantification
This method combines the derivatization step with the high-resolution separation capabilities of HPLC for more specific and sensitive quantification.[2][3]
Materials:
-
DNPH solution
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Ketone standards and samples
Procedure:
-
Derivatization: React the ketone standards and samples with the DNPH solution as described in the spectrophotometric method.
-
Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) step may be required to clean up the sample and concentrate the derivatives.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Column: A C18 reversed-phase column is typically employed for the separation of the DNPH derivatives.
-
Detection: The eluting derivatives are monitored by a UV detector at a wavelength of approximately 360 nm.
-
-
Quantification: The concentration of each ketone is determined by comparing the peak area of its DNPH derivative in the sample to a calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) for Ketone Quantification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile ketones without the need for derivatization.
Materials:
-
GC-MS system
-
Appropriate GC column (e.g., a non-polar or mid-polar column)
-
Helium or other suitable carrier gas
-
Ketone standards and samples
Procedure:
-
Sample Preparation:
-
For liquid samples, a direct injection or headspace analysis may be performed.
-
For solid or complex matrices, extraction with a suitable solvent may be necessary.
-
-
GC Separation:
-
The sample is injected into the GC, where it is vaporized.
-
The volatile ketones are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
-
MS Detection and Quantification:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio.
-
The mass spectrum provides a unique fingerprint for each compound, allowing for positive identification.
-
Quantification is achieved by comparing the peak area of the target ketone in the sample to a calibration curve generated from standards.
-
Visualizing the Methodologies
To further clarify the experimental processes and the relationships between the different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for the DNPH method.
Caption: Comparison of analytical methods for ketones.
Conclusion
The choice between the DNPH method and other analytical techniques for the quantitative analysis of ketones is multifaceted. The DNPH-spectrophotometric method offers a cost-effective and straightforward approach, suitable for routine analysis where high sensitivity is not paramount. The DNPH-HPLC method significantly improves upon this by offering enhanced specificity and sensitivity, making it a robust choice for a wide range of applications.[4][5]
For applications demanding the highest levels of sensitivity and specificity, particularly in complex matrices, GC-MS stands out as the superior technique, providing unequivocal identification and quantification of volatile ketones.[6] Direct HPLC analysis can be a viable option for non-volatile ketones or when derivatization is undesirable, though it may lack the sensitivity of other methods.
Ultimately, the optimal method will depend on the specific requirements of the analysis, including the nature of the ketone, the sample matrix, the desired level of accuracy and precision, and the available instrumentation. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to ensure the integrity and reliability of their ketone quantification results.
References
A Comparative Guide to Carbonyl Compound Analysis: Cross-Validation of DNPH Derivatization with GC-MS
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds is paramount for ensuring product quality, safety, and stability. This guide provides an objective comparison of the widely used 2,4-dinitrophenylhydrazine (B122626) (DNPH) derivatization method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) against an alternative derivatization agent, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), for the analysis of aldehydes and ketones. The selection of an appropriate analytical method is contingent upon factors such as the sample matrix, requisite sensitivity, and the presence of potential interfering compounds.
Introduction to Carbonyl Analysis and Derivatization
Carbonyl compounds are a class of organic molecules that are significant in various fields, from environmental science to pharmaceutical development, due to their reactivity and potential toxicity. Direct analysis of these compounds, particularly the more volatile ones, can be challenging. Derivatization is a common strategy employed to enhance their stability, improve chromatographic separation, and increase detection sensitivity.
DNPH Derivatization: This is a well-established method where carbonyls react with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives. These derivatives are amenable to analysis by both High-Performance Liquid Chromatography (HPLC) and GC-MS.
PFBHA Derivatization: An alternative approach involves the use of PFBHA, which reacts with carbonyls to form oxime derivatives. This method is particularly well-suited for GC-MS analysis and offers several advantages, including the potential for improved sensitivity and reduced sample preparation complexity.
Experimental Protocols
Detailed methodologies for both DNPH and PFBHA derivatization followed by GC-MS analysis are presented below. These protocols are generalized and may require optimization based on the specific application and sample matrix.
DNPH Derivatization and GC-MS Analysis Protocol
-
Reagent Preparation: Prepare a saturated solution of purified DNPH in a suitable solvent, such as acetonitrile, often with a small amount of acid catalyst (e.g., hydrochloric acid or phosphoric acid).[1] It is crucial to use high-purity DNPH to minimize background contamination.
-
Sample Collection and Derivatization:
-
For gaseous samples like air, draw a known volume through a sorbent tube or impinger containing the DNPH solution.
-
For liquid samples, mix a known volume or weight with the DNPH solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization.[1]
-
-
Extraction: Extract the resulting dinitrophenylhydrazone derivatives using a suitable solvent (e.g., hexane (B92381) or methylene (B1212753) chloride) or via solid-phase extraction (SPE).
-
Sample Concentration and Reconstitution: Evaporate the extraction solvent to a small volume under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the GC-MS system.
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Operate in splitless or split mode at a temperature that ensures volatilization without thermal decomposition of the derivatives (e.g., 250-280°C).
-
Column: Use a capillary column suitable for the separation of the target hydrazones (e.g., a non-polar or mid-polar column like a 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Implement a temperature gradient to achieve optimal separation of the carbonyl derivatives.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is typically used.
-
Acquisition Mode: Operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
-
PFBHA Derivatization and GC-MS Analysis Protocol
-
Reagent Preparation: Prepare a solution of PFBHA hydrochloride in high-purity water or a suitable buffer.[2]
-
Sample Collection and Derivatization:
-
For aqueous samples, add a known volume of the sample to a vial, followed by the PFBHA solution and an internal standard.[2] The reaction is often carried out at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 10-30 minutes).[3]
-
For air samples, on-fiber derivatization with Solid-Phase Microextraction (SPME) is a common technique. The SPME fiber is first coated with PFBHA and then exposed to the headspace of the sample.[4][5]
-
-
Extraction: The PFBHA derivatives (oximes) are typically extracted from aqueous solutions using a non-polar solvent like hexane or ethyl acetate.[2][3] For SPME, the derivatives are thermally desorbed directly in the GC inlet.
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Operate in splitless mode at a temperature around 250°C.[6]
-
Column: A capillary column with a stationary phase like 5% phenyl-methylpolysiloxane is commonly used.[6]
-
Oven Temperature Program: A temperature gradient is employed to separate the oxime derivatives. A typical program might start at 50°C and ramp up to 280°C.[6]
-
-
Mass Spectrometer (MS) Conditions:
-
Performance Comparison
The following table summarizes the quantitative performance of DNPH derivatization followed by GC-MS analysis in comparison to PFBHA derivatization with GC-MS. The data presented is a synthesis from multiple sources and should be considered representative, as performance can vary with the specific carbonyl compound, sample matrix, and instrumentation.
| Performance Parameter | DNPH-GC-MS | PFBHA-GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL to µg/mL range | Low ng/mL to pg/mL range; can be as low as 0.005 nM for some aldehydes[7] |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | Low ng/mL range; typically in the low nM range[7] |
| Accuracy (% Recovery) | Typically 80-120% | 87% - 114%[2] |
| Precision (%RSD) | < 15% | < 7.6%[2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the cross-validation of DNPH derivatization with GC-MS analysis.
Caption: Workflow for carbonyl analysis comparing DNPH and PFBHA derivatization with GC-MS.
Conclusion
Both DNPH and PFBHA derivatization methods, when coupled with GC-MS, are powerful techniques for the quantification of carbonyl compounds. The choice between them should be guided by the specific analytical requirements of the study.
-
DNPH-GC-MS is a well-established and robust method suitable for a wide range of carbonyls.
-
PFBHA-GC-MS often provides higher sensitivity, making it ideal for trace-level analysis.[7] The derivatives are also generally more stable at the elevated temperatures used in GC inlets.[8]
For comprehensive and reliable carbonyl profiling, a cross-validation approach utilizing both methods can provide the most complete dataset. This guide serves as a foundational resource for researchers to make an informed decision on the most suitable method for their analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of selected carbonyl compounds in tobacco products by using pentafluorobenzylhydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
Navigating Ketone Quantification: A Comparative Guide to the 2,4-Dinitrophenylhydrazine Method and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of ketones is a critical aspect of various analytical workflows. The 2,4-dinitrophenylhydrazine (B122626) (DNPH) method has long been a staple for the detection and quantification of carbonyl compounds, including ketones. However, this classical technique is not without its limitations. This guide provides a comprehensive comparison of the DNPH method with modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The 2,4-dinitrophenylhydrazine (DNPH) method relies on the reaction of DNPH with the carbonyl group of a ketone to form a colored 2,4-dinitrophenylhydrazone precipitate. This product can be quantified spectrophotometrically or separated and quantified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC). While widely used, the DNPH method faces several challenges that can impact its accuracy and specificity.
Limitations of the 2,4-Dinitrophenylhydrazine (DNPH) Method
The DNPH method, while foundational, presents several limitations that researchers must consider:
-
Lack of Specificity: The primary drawback of the DNPH method is its inability to distinguish between aldehydes and ketones, as both functional groups react with the reagent.[1] This necessitates the use of additional tests, such as Tollens' or Fehling's tests, for differentiation, which are qualitative in nature.[2]
-
Formation of Stereoisomers: Unsymmetrical ketones can form syn and anti-stereoisomers of the 2,4-dinitrophenylhydrazone derivative. These isomers may have different chromatographic retention times and absorption spectra, complicating quantification.
-
Solubility Issues: 2,4-DNPH has poor solubility in aqueous solutions, often requiring the use of organic solvents or acidic conditions to facilitate the reaction.[3]
-
Interference and Instability: The DNPH reagent can react with ozone, a potential interferent in environmental samples.[4] Furthermore, the resulting hydrazones can undergo acid-catalyzed isomerization and decomposition, leading to analytical errors.
-
Incomplete Reactions: In some cases, the hydrazone precipitate can coat the unreacted DNPH, preventing the reaction from going to completion.
-
Safety Concerns: Dry 2,4-DNPH is sensitive to shock and friction and is considered explosive.[1] It is typically handled as a wetted powder to mitigate this risk.
A Comparative Overview of Ketone Detection Methods
To overcome the limitations of the DNPH method, a variety of alternative techniques have been developed. These methods offer improvements in specificity, sensitivity, and throughput. The following table provides a qualitative comparison of the DNPH method with key alternatives.
| Feature | 2,4-DNPH Method | Chromatographic Methods (GC-MS, HPLC) | Enzymatic Assays | Fluorescence-Based Assays | Colorimetric (MBTH, Salicylaldehyde) |
| Principle | Chemical derivatization and spectrophotometry/chromatography | Separation based on physical/chemical properties | Enzyme-catalyzed reaction | Formation of a fluorescent product | Formation of a colored product |
| Specificity | Low (reacts with aldehydes and ketones) | High (can separate and identify specific ketones) | Very High (specific to a particular ketone or class) | Moderate to High (depends on the reagent) | Moderate (can have cross-reactivity) |
| Sensitivity | Moderate | High to Very High | Very High | Very High | Moderate |
| Quantitative | Yes | Yes | Yes | Yes | Yes |
| Throughput | Low to Medium | Medium | High | High | High |
| Cost | Low | High | Medium to High | Medium | Low to Medium |
| Expertise | Low to Medium | High | Medium | Medium | Low to Medium |
Quantitative Performance Data
The following table summarizes the quantitative performance of the DNPH method when coupled with HPLC and UHPLC, demonstrating its capabilities in a well-established analytical workflow.
| Analyte | Method | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 13 Aldehydes & Ketones | DNPH-HPLC | >0.9998 | - | - | [5] |
| 13 Aldehydes & Ketones | DNPH-UHPLC | >0.9998 | Improved vs HPLC | Improved vs HPLC | [5] |
| 15 Carbonyls | DNPH-UHPLC | >0.999 | 33.9 - 104.5 | 181.2 - 396.8 | [6] |
| Acetone | DNPH-HPLC | - | - | - | [7] |
Experimental Protocols
2,4-Dinitrophenylhydrazine (DNPH) Method with HPLC Analysis
This protocol describes the general procedure for the quantification of ketones using DNPH derivatization followed by HPLC analysis.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (e.g., 0.2% in acetonitrile (B52724) with 1% phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ketone standards
-
Sample containing ketones
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetonitrile).
-
Derivatization: Mix the sample or standard solution with the DNPH reagent in a 1:1 ratio. Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) or until the precipitate formation is complete.
-
Extraction (if necessary): The resulting 2,4-dinitrophenylhydrazones can be extracted using a solid-phase extraction (SPE) cartridge.
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 365 nm.[7]
-
-
Quantification: Create a calibration curve using known concentrations of ketone standards. Determine the concentration of the ketone in the sample by comparing its peak area to the calibration curve.
Fluorescence-Based Assay using para-Methoxy-2-amino benzamidoxime (B57231) (PMA)
This high-throughput assay offers a sensitive alternative to the DNPH method.
Materials:
-
para-Methoxy-2-amino benzamidoxime (PMA) solution (e.g., 1 M in DMSO)
-
Buffer (e.g., HAc-NaAc buffer, pH 5.0)
-
Ketone standards
-
Sample containing ketones
-
96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, mix 10 µL of the ketone standard or sample (dissolved in acetonitrile) with 1 µL of the PMA solution.
-
Add 89 µL of the buffer to each well to bring the final volume to 100 µL.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 520 nm.[3]
-
Quantification: Generate a standard curve by plotting the fluorescence intensity against the concentration of the ketone standards. Determine the sample ketone concentration from this curve.
Enzymatic Assay for Ketone Bodies (Acetoacetate)
This protocol is specific for the quantification of the ketone body acetoacetate.
Materials:
-
Acetoacetate (AcAc) standard (e.g., 8 mM)
-
Sample (e.g., serum, plasma, urine)
-
AcAc Working Reagent (containing NADH and β-hydroxybutyrate dehydrogenase)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample and Standard Preparation: Add 5 µL of distilled water (blank), 5 µL of AcAc standard, and 5 µL of the sample to separate wells of a 96-well plate.
-
Reagent Addition: Add 195 µL of the AcAc Working Reagent to the blank, standard, and sample wells. For a sample blank, a working reagent without the enzyme is used.
-
Incubation: Gently mix and incubate the plate at room temperature for 5 minutes.
-
Absorbance Measurement: Read the optical density (O.D.) at 340 nm using a microplate reader.
-
Calculation: The concentration of AcAc is proportional to the change in absorbance due to the consumption of NADH.
Colorimetric Method using 3-Methyl-2-benzothiazolinone Hydrazone (MBTH)
While more commonly used for aldehydes, the MBTH method can be adapted for the determination of some ketones.
Materials:
-
3-Methyl-2-benzothiazolinone hydrazone (MBTH) solution (e.g., 3 mg/mL in water)
-
Dithiothreitol (DTT) solution (e.g., 1 mg/mL in water)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 N)
-
Ferric ammonium (B1175870) sulfate (B86663) solution (0.5% in 0.25 N HCl with 0.5% sulfamic acid)
-
Ketone standards
-
Sample containing ketones
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a test tube, mix 100 µL of the sample or standard with 100 µL of 0.5 N NaOH.
-
Add 100 µL of a freshly prepared MBTH/DTT reagent (equal volumes of MBTH and DTT solutions).
-
Heating: Heat the mixture at 80°C for 15 minutes.
-
Color Development: After cooling, add 200 µL of the ferric ammonium sulfate solution.
-
Absorbance Measurement: Allow the samples to cool to room temperature and measure the absorbance at the appropriate wavelength (e.g., 620 nm for the formaldehyde-MBTH adduct). The optimal wavelength may vary for different ketones.[8]
-
Quantification: Prepare a standard curve to determine the concentration of the ketone in the sample.
Choosing the Right Method
The selection of an appropriate method for ketone quantification depends on several factors, including the specific ketone of interest, the sample matrix, the required sensitivity and specificity, and the available instrumentation and expertise.
Conclusion
While the 2,4-dinitrophenylhydrazine method remains a viable option for ketone detection, particularly when coupled with chromatographic separation, its inherent limitations have spurred the development of more specific, sensitive, and high-throughput alternatives. Chromatographic methods like GC-MS and HPLC offer excellent specificity and sensitivity for complex mixtures. For applications requiring high specificity and sensitivity, particularly in biological matrices, enzymatic assays are unparalleled. Fluorescence-based assays provide a powerful tool for high-throughput screening. The choice of method should be carefully considered based on the specific analytical requirements of the research. This guide provides the foundational information to make an informed decision and to implement the chosen method effectively in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Enzymatic method for determining ketone body ratio in arterial blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
High-Speed vs. Conventional HPLC: A Comparative Guide for Hydrazone Separation
For Researchers, Scientists, and Drug Development Professionals
The separation and quantification of hydrazones, a critical class of compounds in pharmaceutical and chemical research, demand analytical methods that are both robust and efficient. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this purpose. However, the advent of high-speed HPLC, often referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), presents a compelling alternative, promising significant reductions in analysis time without compromising, and often improving, separation performance. This guide provides an objective comparison of high-speed and conventional HPLC for the separation of hydrazones, supported by experimental data to inform methods development and optimization.
Principles at a Glance: Conventional vs. High-Speed HPLC
Conventional HPLC systems typically utilize columns with stationary phase particles in the 3-5 µm range and operate at pressures up to 6,000 psi. In contrast, high-speed HPLC or UHPLC systems employ columns with sub-2 µm particles, necessitating significantly higher operating pressures, often exceeding 15,000 psi. This fundamental difference in particle size and pressure leads to the primary advantages of high-speed HPLC: faster analysis times, improved resolution, and enhanced sensitivity.[1][2]
The transition from conventional to high-speed HPLC can dramatically increase laboratory throughput. For instance, a separation that might take 20-30 minutes on a conventional system can often be accomplished in 2-5 minutes with UHPLC, representing a 5- to 10-fold increase in speed.[3]
Performance Comparison: Hydrazone Separation
To illustrate the practical differences between the two techniques, this guide presents a comparison based on the separation of 2,4-dinitrophenylhydrazone (DNPH) derivatives of various aldehydes and ketones. These derivatives are commonly used for the analysis of carbonyl compounds.
Quantitative Data Summary
The following table summarizes the key performance parameters for the separation of 13 DNPH-derivatized aldehydes and ketones using both conventional and high-speed HPLC methods.
| Parameter | Conventional HPLC | High-Speed HPLC (UHPLC) | Reference |
| Column | Shim-pack VP-ODS, 150 × 4.6 mm I.D., 5 µm particles | Shim-pack XR-ODS, 75 × 4.6 mm I.D., 2.2 µm particles | [4] |
| Analysis Time | 30 minutes | 15 minutes | [4] |
| Flow Rate | 1.5 mL/min | 1.5 mL/min | [4] |
| Formaldehyde LOD | 13 pg | 12 pg | [4] |
| Formaldehyde LOQ | 41 pg | 37 pg | [4] |
| Linearity (R²) | > 0.9999 | > 0.9999 | [4] |
| Peak Area Repeatability (%RSD) | < 1% | < 1% | [4] |
In a separate study comparing the purity assessment of acetophenone (B1666503) 2,4-dinitrophenylhydrazone, a conventional HPLC method had a run time of 15 minutes, while a rapid gradient UHPLC method achieved the separation in just 3 minutes.[5] Both methods were found to be suitable for determining the purity of the hydrazone, yielding comparable results of 99.6% for the conventional method and 99.7% for the high-speed method.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of analytical methods. The following protocols are based on the comparative studies of DNPH-hydrazone separations.
Conventional HPLC Method for DNPH-Hydrazones
-
Instrumentation: Standard HPLC system (e.g., Shimadzu Prominence-i)
-
Column: Shim-pack VP-ODS, 150 × 4.6 mm I.D., 5 µm particles[4]
-
Mobile Phase:
-
Gradient: 20% B to 60% B over the analysis period[4]
-
Flow Rate: 1.5 mL/min[4]
-
Column Temperature: 40 °C[4]
-
Detection: UV at 360 nm[4]
-
Injection Volume: 10 µL[4]
High-Speed HPLC (UHPLC) Method for DNPH-Hydrazones
-
Instrumentation: UHPLC system (e.g., Agilent 1290 Infinity II LC)
-
Column: Shim-pack XR-ODS, 75 × 4.6 mm I.D., 2.2 µm particles[4]
-
Mobile Phase:
-
Gradient: 20% B to 60% B over the analysis period[4]
-
Flow Rate: 1.5 mL/min[4]
-
Column Temperature: 40 °C[4]
-
Detection: UV at 360 nm[4]
-
Injection Volume: 10 µL[4]
Visualizing the Workflow
The following diagrams illustrate the generalized experimental workflows for both conventional and high-speed HPLC analysis of hydrazones.
Caption: Conventional HPLC Workflow for Hydrazone Analysis.
Caption: High-Speed HPLC (UHPLC) Workflow for Hydrazone Analysis.
Logical Relationship: Method Choice
The decision between conventional and high-speed HPLC for hydrazone separation involves a trade-off between throughput, resolution, and available instrumentation.
Caption: Decision Tree for HPLC Method Selection.
Conclusion
For the separation of hydrazones, high-speed HPLC (UHPLC) offers significant advantages over conventional HPLC, primarily in terms of analysis speed and, in many cases, improved sensitivity and resolution. The implementation of a high-speed method can effectively halve the analysis time, or even more, while maintaining or improving data quality.[4] This translates to increased sample throughput and greater laboratory efficiency. While conventional HPLC remains a robust and reliable technique, for laboratories seeking to optimize their analytical workflows for hydrazone analysis, the adoption of high-speed HPLC presents a clear and compelling path forward.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
